molecular formula C13H12N2O5 B020090 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid CAS No. 110284-78-1

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Cat. No.: B020090
CAS No.: 110284-78-1
M. Wt: 276.24 g/mol
InChI Key: KPJNHFDQZKAJKW-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJNHFDQZKAJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149195
Record name Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-
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Molecular Weight

276.24 g/mol
Source PubChem
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CAS No.

110284-78-1
Record name Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-
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Record name Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-
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Record name 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid
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Foundational & Exploratory

Bispyribac-sodium chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Bispyribac-sodium

Introduction

Bispyribac-sodium is a selective, systemic post-emergent herbicide.[1] It is effective for the control of grasses, sedges, and broadleaf weeds in rice crops.[2][3] Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), which is essential for plant growth.[4] This guide provides a detailed overview of the chemical structure and synthesis of Bispyribac-sodium, intended for researchers, scientists, and professionals in drug development.

Chemical Structure of Bispyribac-sodium

Bispyribac-sodium is the sodium salt of bispyribac.[2] It is an organic sodium salt belonging to the class of benzoic acids.[2][3] The structure consists of a benzoic acid core substituted at the 2 and 6 positions with (4,6-dimethoxypyrimidin-2-yl)oxy groups.[3]

Key Structural Features:

  • Molecular Formula: C₁₉H₁₇N₄NaO₈[2][5]

  • Molecular Weight: 452.35 g/mol [5][6]

  • IUPAC Name: Sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate[2]

  • CAS Number: 125401-92-5[2]

The molecule is achiral and does not have any stereocenters.[5] However, tautomeric shifts involving the hydroxyl and keto groups on the pyrimidine rings can occur, which may influence its biological activity and environmental behavior.[7]

Synthesis of Bispyribac-sodium

The synthesis of Bispyribac-sodium is primarily achieved through a condensation reaction.[7] This process involves the reaction of two key intermediates: 2,6-dihydroxybenzoic acid and a substituted 4,6-dimethoxypyrimidine.[8]

The overall synthesis can be represented by the following workflow:

G cluster_precursors Precursor Synthesis cluster_final_synthesis Final Synthesis Resorcinol Resorcinol DHBA 2,6-Dihydroxybenzoic Acid Resorcinol->DHBA Carboxylation DHBA_final 2,6-Dihydroxybenzoic Acid Guanidine_Nitrate Guanidine Nitrate ADHP 2-Amino-4,6-dihydroxypyrimidine Guanidine_Nitrate->ADHP Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->ADHP Cyclization ADMP 2-Amino-4,6-dimethoxypyrimidine ADHP->ADMP Methoxylation DMS_Pyrimidine 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine ADMP->DMS_Pyrimidine Sulfonylation DMS_Pyrimidine_final 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine Bispyribac_Sodium Bispyribac-sodium DHBA_final->Bispyribac_Sodium DMS_Pyrimidine_final->Bispyribac_Sodium Condensation

Caption: Synthesis workflow of Bispyribac-sodium from its precursors.

Synthesis of Precursors

2.1.1. 2,6-Dihydroxybenzoic Acid (DHBA)

Several methods exist for the synthesis of 2,6-dihydroxybenzoic acid. A common approach is the carboxylation of resorcinol.[9]

  • Kolbe-Schmitt Reaction: This traditional method involves the direct carboxylation of resorcinol using carbon dioxide in the presence of an alkali metal salt at high temperature and pressure.[9]

  • Enzymatic Carboxylation: A greener alternative utilizes a decarboxylase enzyme for a highly selective carboxylation of resorcinol under milder conditions.[9][10] This method can achieve high yields, especially with in-situ product removal.[10][11]

2.1.2. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

This intermediate is synthesized from 2-amino-4,6-dimethoxypyrimidine (ADMP). The synthesis of ADMP can be achieved through various routes:

  • From Guanidine Nitrate and Diethyl Malonate: This involves a cyclization reaction to form 2-amino-4,6-dihydroxypyrimidine, followed by chlorination and then methoxylation to yield ADMP.[12]

  • From Malononitrile: This route involves reactions of imidization, cyanamide substitution, and aromatic cyclization to synthesize high-purity ADMP.[13]

Final Condensation Step

The final step in the synthesis of Bispyribac-sodium is the condensation of 2,6-dihydroxybenzoic acid with 2-(alkylsulfonyl)-4,6-dialkoxypyrimidine, such as 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.[4][14]

Experimental Protocols

Synthesis of 2,6-Dihydroxybenzoic Acid (Enzymatic Carboxylation)

This protocol is based on the enzymatic carboxylation of resorcinol.

Methodology:

  • A 1.5 L reaction medium is prepared with 80 mM resorcinol in 1 M aqueous triethanolamine.[9]

  • The medium is saturated with CO₂ by continuous sparging.[9]

  • A cell-free extract of 2,6-DHBA decarboxylase is added to the reaction mixture.[9]

  • The reaction is maintained at 30°C with stirring.[9][10]

  • In-situ product removal is performed using an adsorber resin to drive the reaction towards the product.[10]

  • The product is eluted from the resin using 1 M HCl in methanol.[9]

  • The methanol is removed by vacuum distillation to precipitate the 2,6-dihydroxybenzoic acid.[9]

Synthesis of Bispyribac-sodium (Condensation Reaction)

The following is a representative protocol for the condensation step.[1][4][8]

Methodology:

  • A solution of 2,6-dihydroxybenzoic acid in dimethyl sulfoxide (DMSO) is prepared.[4][8]

  • This solution is added to a mixture of sodium hydride in DMSO at 30-32°C over 2-3 hours.[4][8]

  • The mixture is stirred for an additional 2 hours at the same temperature.[4][8]

  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is then added to the reaction mixture over 2 hours.[4][8]

  • The reaction is maintained at 30-32°C until completion, which is monitored by HPLC.[4][8]

  • The resulting solid is filtered and washed with DMSO.[1][8]

  • The wet solid is reslurried in methanol and then in 75% aqueous methanol.[1][8]

  • The product is dried to obtain Bispyribac-sodium.[1]

  • Further purification can be achieved by reslurrying in toluene at reflux temperature, followed by cooling, filtration, and drying.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from the synthesis processes.

Parameter2,6-Dihydroxybenzoic Acid SynthesisBispyribac-sodium SynthesisReference
Starting Materials Resorcinol, CO₂2,6-Dihydroxybenzoic Acid, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine[8][9]
Key Reagents/Catalysts 2,6-DHBA decarboxylase, TriethanolamineSodium Hydride, Dimethyl Sulfoxide[8][9]
Reaction Temperature 30°C30-32°C[8][9]
Reaction Time Several daysNot specified, monitored by HPLC[8][9]
Yield > 80%Not explicitly stated in a percentage, but 154g of DHBA yields 380g of final product.[1][9]
Purity > 99%98.5% (HPLC)[1][9]

Logical Relationship of Synthesis Steps

The synthesis of Bispyribac-sodium follows a clear logical progression from the synthesis of its precursors to the final condensation reaction.

G Start Start: Basic Raw Materials (e.g., Resorcinol, Guanidine Nitrate) Precursor_Synth Precursor Synthesis Start->Precursor_Synth Intermediates Key Intermediates: - 2,6-Dihydroxybenzoic Acid - 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine Precursor_Synth->Intermediates Condensation Condensation Reaction Intermediates->Condensation Crude_Product Crude Bispyribac-sodium Condensation->Crude_Product Purification Purification Crude_Product->Purification Final_Product Final Product: Bispyribac-sodium Purification->Final_Product

Caption: Logical flow of the Bispyribac-sodium manufacturing process.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and synthesis of Bispyribac-sodium. The synthesis is a multi-step process that relies on the initial preparation of key precursors, followed by a crucial condensation reaction. The choice of synthesis route for the precursors can be influenced by factors such as desired yield, purity, and environmental considerations. The detailed protocols and quantitative data presented herein offer valuable insights for researchers and professionals involved in the development and manufacturing of this important herbicide.

References

An In-depth Technical Guide on the Discovery, History, and Core Attributes of Bispyribac-Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and biological activity of the herbicide Bispyribac-sodium. The compound, chemically known as sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, is a highly effective post-emergence herbicide. It is widely used for the control of a broad spectrum of weeds in rice cultivation and other agricultural applications. This document consolidates key technical information, including detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and agrochemical research. While the initial inquiry referenced a mono-substituted variant, the vast body of scientific literature and commercial development focuses on the di-substituted compound, Bispyribac-sodium, which is the central subject of this guide.

Discovery and History

Bispyribac-sodium was discovered and developed by the Japanese company Kumiai Chemical Industry Co., Ltd.[1][2] The development of this herbicide was a significant advancement in the class of pyrimidinyl carboxy herbicides. The earliest introduction of Bispyribac-sodium as a commercial herbicide was in 1997, with its discovery dating to 1998.[1] It was launched under the trade name Nominee® in the Philippines in 1996 for the control of weeds in paddy rice.[3]

The development of Bispyribac-sodium was driven by the need for a selective, post-emergence herbicide with a broad weed control spectrum and a high degree of safety for rice crops. Its mode of action as an inhibitor of acetolactate synthase (ALS) placed it in a critical class of herbicides with low application rates and low mammalian toxicity.[4][5][6] Over the years, its use has expanded globally, with registrations in numerous countries for various formulations.[7]

Chemical Synthesis

The synthesis of Bispyribac-sodium typically involves the condensation of 2,6-dihydroxybenzoic acid with a substituted 4,6-dimethoxypyrimidine derivative. Several patented methods exist, with variations in the starting materials, catalysts, and reaction conditions.

Experimental Protocol: Synthesis of Bispyribac-sodium

This protocol is a composite of several described synthesis methods.[8][9][10][11][12]

Materials:

  • 2,6-Dihydroxybenzoic acid

  • 2-Chloro-4,6-dimethoxypyrimidine or 2-(Methylsulfonyl)-4,6-dimethoxypyrimidine

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Solvent: Toluene, Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF)

  • Catalyst (optional): Sodium alkyl sulfinate (e.g., sodium methylsulfinate)

  • Hydrochloric acid (HCl) for acidification

  • Methanol and Toluene for purification

Procedure:

  • Reaction Setup: In a reaction vessel, combine 2,6-dihydroxybenzoic acid, the pyrimidine derivative (2-chloro-4,6-dimethoxypyrimidine or 2-(methylsulfonyl)-4,6-dimethoxypyrimidine), and a base (potassium carbonate or sodium hydride) in a suitable solvent (e.g., Toluene, DMSO, or THF). A catalyst such as sodium methylsulfinate can be added to improve the reaction rate and yield.[10][11]

  • Reaction Conditions: The molar ratio of the pyrimidine derivative to 2,6-dihydroxybenzoic acid is typically around 2:1. The reaction mixture is heated, with temperatures ranging from 40°C to reflux, for a period of 8 to 24 hours, depending on the specific reactants and solvent used.[10][11][12] The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[8]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the solid product is separated by filtration. The filter cake is washed with the solvent used in the reaction.

  • Acidification: The crude product is then suspended in water, and the pH is adjusted to 1-3 with hydrochloric acid to precipitate the free acid form of Bispyribac.[11]

  • Purification: The precipitated solid is filtered, washed with water, and dried. Further purification can be achieved by recrystallization or by creating a slurry in a solvent like toluene at reflux temperature, followed by cooling, filtration, and drying to yield Bispyribac-sodium of high purity.[8]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Bispyribac-sodium exerts its herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. As this pathway is absent in animals, ALS inhibitors exhibit low toxicity to mammals.[6]

The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death. The symptoms of Bispyribac-sodium application on susceptible weeds include growth retardation, chlorosis, and necrosis.[5][6]

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by Bispyribac-sodium.

AHAS_Inhibition_Pathway Pyruvate Pyruvate AHAS Acetolactate Synthase (ALS/AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Val_Leu_pathway ... Acetolactate->Val_Leu_pathway Ile_pathway ... Acetohydroxybutyrate->Ile_pathway Valine Valine Val_Leu_pathway->Valine Leucine Leucine Val_Leu_pathway->Leucine Isoleucine Isoleucine Ile_pathway->Isoleucine Bispyribac Bispyribac-sodium Bispyribac->AHAS experimental_workflow synthesis Chemical Synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Assays purification->in_vitro whole_plant Whole-Plant Bioassays purification->whole_plant enzyme_assay Enzyme Inhibition Assay (e.g., AHAS) in_vitro->enzyme_assay dose_response Dose-Response Studies whole_plant->dose_response selectivity Crop Selectivity & Weed Spectrum whole_plant->selectivity data_analysis Data Analysis & Structure-Activity Relationship (SAR) enzyme_assay->data_analysis dose_response->data_analysis selectivity->data_analysis

References

An In-Depth Technical Guide to the Mechanism of Action of Bispyribac on Acetolactate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bispyribac-sodium, a pyrimidinyl carboxy herbicide, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth. By inhibiting ALS, bispyribac disrupts this vital pathway, leading to a deficiency in BCAAs, subsequent cessation of growth, and eventual death of susceptible plants. This technical guide provides a comprehensive overview of the molecular mechanism of bispyribac's action on ALS, including its binding kinetics, the structural basis of inhibition, and the downstream physiological consequences. Detailed experimental protocols for studying this interaction are also provided.

Introduction to Acetolactate Synthase (ALS)

Acetolactate synthase (EC 2.2.1.6) is a thiamine pyrophosphate (ThDP)-dependent enzyme that catalyzes the first committed step in the biosynthesis of valine, leucine, and isoleucine.[1][2][3] It is found in plants and microorganisms but is absent in animals, making it an excellent target for selective herbicides with low mammalian toxicity.[4] The enzyme catalyzes two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate (a precursor to valine and leucine) and the condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate (a precursor to isoleucine).

Bispyribac's Mechanism of Inhibition

Bispyribac belongs to the pyrimidinyl-benzoate (PYB) class of herbicides. Its inhibitory action on ALS is characterized by a slow, tight-binding mechanism.[5] This means that while the initial binding may be reversible, it leads to a time-dependent, strong inhibition of the enzyme.

Binding Site and Molecular Interactions

X-ray crystallography studies of Arabidopsis thaliana ALS in complex with bispyribac have revealed the precise binding mode.[1][6] Bispyribac binds in a channel that leads to the enzyme's active site, effectively blocking the entry of substrates. The pyrimidinyl group of the bispyribac molecule is inserted deepest into this herbicide-binding pocket.[1] The binding is further stabilized by a twisted "S"-shaped conformation of bispyribac's three aromatic rings within the binding site.[1]

Inhibition Kinetics and Cofactor Degradation

The inhibition of ALS by bispyribac is not a simple competitive mechanism. It is a reversible, accumulative inhibition that is also linked with the degradation of the essential cofactor, thiamine diphosphate (ThDP).[7] When bispyribac binds to the enzyme, it can induce the cleavage of the thiazolium ring of ThDP.[1] This degradation of the cofactor contributes to the potent and prolonged inhibition of the enzyme.

Quantitative Data on Bispyribac Inhibition

The inhibitory potency of bispyribac is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the plant species and the specific isoform of the ALS enzyme.

Plant SpeciesEnzyme FormKi (nM)Reference
Arabidopsis thalianaWild-Type13.0 ± 1.1[7]
Arabidopsis thalianaW574L Mutant11,000 ± 1,000[7]
Arabidopsis thalianaP197L Mutant1,100 ± 100[7]
Arabidopsis thalianaP197T Mutant2,000 ± 200[7]
Arabidopsis thalianaS653T Mutant1,000 ± 100[7]
Plant SpeciesAssay TypeIC50 / GR50Reference
Echinochloa crus-galli (Susceptible)Whole Plant (GR50)2.91 g a.i. ha-1[8]
Echinochloa crus-galli (Resistant Biotype R4)Whole Plant (GR50)106.8 g a.i. ha-1[8]
Echinochloa crus-galli (Resistant Biotype R12)Whole Plant (GR50)175.4 g a.i. ha-1[8]
Echinochloa crus-galli (AR1 Biotype)In Vitro ALS Assay (I50)2.0-fold greater than susceptible[9]
Echinochloa crus-galli (AR2 Biotype)In Vitro ALS Assay (I50)5.8-fold greater than susceptible[9]

Downstream Physiological Consequences of ALS Inhibition

The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of metabolic and physiological disruptions in plants.

Downstream_Effects Bispyribac Bispyribac ALS Acetolactate Synthase (ALS) Bispyribac->ALS Inhibition BCAA Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->BCAA Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis TOR_Signaling TOR Signaling Disruption BCAA->TOR_Signaling Metabolic_Imbalance Metabolic Imbalance BCAA->Metabolic_Imbalance Growth_Cessation Growth Cessation Protein_Synthesis->Growth_Cessation Plant_Death Plant_Death Growth_Cessation->Plant_Death TOR_Signaling->Growth_Cessation Metabolic_Imbalance->Plant_Death

A primary consequence of BCAA starvation is the disruption of protein synthesis, which directly leads to the cessation of cell division and overall plant growth.[10] Furthermore, BCAAs are not only building blocks for proteins but also act as signaling molecules. Their depletion can disrupt crucial signaling pathways, such as the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of growth and metabolism in eukaryotes.[11] This disruption, combined with the overall metabolic imbalance caused by the lack of essential amino acids, ultimately leads to plant death.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory effect of bispyribac on the activity of ALS extracted from plant tissue.

ALS_Assay_Workflow start Start extract Enzyme Extraction from Plant Tissue start->extract prepare Prepare Reaction Mixture: - Enzyme Extract - Pyruvate (Substrate) - Cofactors (ThDP, FAD, Mg2+) - Bispyribac Dilutions extract->prepare incubate1 Incubate at 37°C prepare->incubate1 stop_rxn Stop Reaction with H2SO4 incubate1->stop_rxn incubate2 Incubate at 60°C to convert Acetolactate to Acetoin stop_rxn->incubate2 color_dev Add Creatine and α-Naphthol for Color Development incubate2->color_dev incubate3 Incubate at 60°C color_dev->incubate3 measure Measure Absorbance at 525 nm incubate3->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Materials:

  • Fresh, young plant tissue

  • Extraction Buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 10 mM pyruvate, 5 mM MgCl₂, 10% v/v glycerol, 1 mM DTT)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM pyruvate, 10 mM MgCl₂, 1 mM ThDP, 10 µM FAD)

  • Bispyribac-sodium stock solution and serial dilutions

  • 3 M Sulfuric Acid (H₂SO₄)

  • Creatine solution (0.5% w/v)

  • α-Naphthol solution (5% w/v in 2.5 M NaOH)

  • Microplate reader

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude ALS enzyme extract.

  • Enzyme Assay:

    • In a microplate, add the enzyme extract to the assay buffer containing various concentrations of bispyribac. Include a control with no inhibitor.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 3 M H₂SO₄.

    • Incubate at 60°C for 15 minutes to facilitate the conversion of acetolactate to acetoin.

  • Colorimetric Detection:

    • Add creatine solution followed by α-naphthol solution to each well.

    • Incubate at 60°C for 15 minutes to allow for color development.

    • Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each bispyribac concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the bispyribac concentration to determine the IC50 value.

X-ray Crystallography of ALS in Complex with Bispyribac

This protocol provides a general workflow for obtaining the crystal structure of ALS bound to bispyribac.

Crystallography_Workflow start Start expression Overexpress and Purify ALS Protein start->expression complex_formation Incubate Purified ALS with Bispyribac expression->complex_formation crystallization Set up Crystallization Trials (e.g., Vapor Diffusion) complex_formation->crystallization crystal_growth Monitor for Crystal Growth crystallization->crystal_growth data_collection Mount Crystal and Collect X-ray Diffraction Data crystal_growth->data_collection structure_solution Solve and Refine the 3D Structure data_collection->structure_solution analysis Analyze Bispyribac Binding Site structure_solution->analysis end End analysis->end

Procedure:

  • Protein Expression and Purification: Overexpress the target ALS enzyme in a suitable expression system (e.g., E. coli) and purify it to homogeneity using chromatography techniques. Protein purity should be >95% as assessed by SDS-PAGE.[12]

  • Complex Formation: Incubate the purified ALS enzyme with a molar excess of bispyribac-sodium to ensure saturation of the binding sites.

  • Crystallization Screening: Use sparse matrix screening or other crystallization screening methods to identify initial crystallization conditions. The hanging drop or sitting drop vapor diffusion methods are commonly used.[1][5][12][13]

  • Crystal Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.[5][14]

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.[7]

Analysis of Thiamine Diphosphate (ThDP) Degradation

This protocol describes a method for analyzing ThDP and its degradation products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

  • Sample Preparation:

    • Incubate purified ALS with and without bispyribac under assay conditions.

    • Stop the reaction and deproteinize the sample, for instance by adding trichloroacetic acid (TCA).[15][16]

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • HPLC Analysis:

    • Derivatize ThDP and its potential degradation products to fluorescent thiochrome derivatives by oxidation with potassium ferricyanide in an alkaline solution.[15]

    • Separate the derivatives using a reversed-phase HPLC column with a suitable mobile phase gradient.[4][17][18]

    • Detect the fluorescent compounds using a fluorescence detector.[4]

  • LC-MS/MS Analysis:

    • Separate the underivatized ThDP and its degradation products using a suitable LC column (e.g., C18 or HILIC).[10][19]

    • Introduce the eluent into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM) for high specificity and sensitivity.[10][19][20]

Conclusion

Bispyribac-sodium is a highly effective herbicide due to its specific and potent inhibition of acetolactate synthase. Its mechanism of action involves blocking the active site channel and inducing the degradation of the essential cofactor ThDP. Understanding the detailed molecular interactions, inhibition kinetics, and downstream physiological effects is crucial for the development of new herbicides and for managing the evolution of herbicide resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of the bispyribac-ALS interaction.

References

An In-depth Technical Guide to Bispyribac-sodium (CAS No. 125401-92-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bispyribac-sodium, a selective, systemic, post-emergence herbicide. It details the compound's physicochemical properties, mechanism of action, toxicological profile, environmental fate, and analytical methodologies, presenting data in a structured format for scientific and research applications.

Chemical and Physicochemical Properties

Bispyribac-sodium is the sodium salt of bispyribac, a benzoic acid derivative. It is a white to light brown crystalline powder used in various formulations, including suspension concentrates (SC).[1][2]

PropertyValueReference(s)
CAS Number 125401-92-5[1][3]
IUPAC Name sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate[3][4]
Molecular Formula C₁₉H₁₇N₄NaO₈[3][5]
Molecular Weight 452.35 g/mol [5][6]
Appearance White to light brown crystalline powder[1][2]
Melting Point 223–224 °C (with decomposition)[2][7]
Water Solubility 73.3 g/L (at 25 °C)[2][8]
Solubility in DMSO 5 mg/mL (11.05 mM)[9]
Hydrolysis DT₅₀ >1 year (pH 7 and 9, 25 °C); 88 days (pH 4, 25 °C)[8]

Mechanism of Action

Bispyribac-sodium is a potent and selective herbicide belonging to the pyrimidinylthiobenzoate chemical group.[7] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][10][11][12] This enzyme is critical for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[12][13][14]

As a systemic herbicide, it is absorbed through the foliage and roots and translocated throughout the plant to the meristematic tissues.[4][15][16] The inhibition of ALS blocks protein synthesis and cell division, leading to a cessation of growth.[14] Susceptible plants exhibit symptoms such as chlorosis, necrosis, and stunting within days, with complete control achieved in several weeks.[13][14][15] It is classified under the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) as a Group 2 herbicide.[7][11]

Bispyribac_Sodium_MoA BS Bispyribac-sodium Plant Plant Absorption (Foliage & Roots) BS->Plant ALS Acetolactate Synthase (ALS/AHAS) BS->ALS INHIBITS Translocation Systemic Translocation (Xylem & Phloem) Plant->Translocation Meristems Growing Points (Meristems) Translocation->Meristems Meristems->ALS Targets AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) ALS->AminoAcids Catalyzes Growth Plant Growth Protein Protein Synthesis & Cell Division AminoAcids->Protein Protein->Growth Death Weed Death Growth->Death HALTED

Mechanism of Action for Bispyribac-sodium.

Synthesis Pathway

The synthesis of Bispyribac-sodium is typically achieved through a condensation reaction. The core process involves reacting 2,6-dihydroxybenzoic acid with a substituted pyrimidine, such as 2-(alkylsulfonyl)-4,6-dialkoxypyrimidine or 2-chloro-4,6-dimethoxypyrimidine.[4][8][17][18] The reaction is conducted in the presence of a base (e.g., sodium hydride) and a suitable organic solvent (e.g., Dimethyl sulfoxide, Dimethylformamide).[4][17][19]

Bispyribac_Sodium_Synthesis R1 2,6-dihydroxybenzoic acid Cond Condensation Reaction R1->Cond R2 2-(methylsulfonyl)- 4,6-dimethoxypyrimidine R2->Cond Prod Bispyribac-sodium Cond->Prod Base Base (e.g., Sodium Hydride) Base->Cond Solvent Solvent (e.g., DMSO) Solvent->Cond

General Synthesis Pathway for Bispyribac-sodium.

Toxicology Profile

Bispyribac-sodium exhibits low acute toxicity via oral, dermal, and inhalation routes.[7][20] It is not a skin sensitizer but is considered a slight eye irritant in rabbits.[7] Repeated dose studies in mice, rats, and dogs identified the liver and bile duct as the primary target organs.[7][20][21] Crucially, the compound is not classified as a carcinogen, mutagen, or a reproductive or developmental toxicant.[7][20][21]

EndpointSpeciesValueReference(s)
Acute Oral LD₅₀ Rat2635-4111 mg/kg[2]
Acute Oral LD₅₀ Mouse3524 mg/kg[2]
Acute Dermal LD₅₀ Rat>2000 mg/kg[2]
Acute Inhalation LC₅₀ Rat>4.48 mg/L (4 h)[2]
Skin Irritation RabbitNon-irritating[7]
Eye Irritation RabbitSlight irritant[7]
Skin Sensitization Guinea PigNot a sensitizer[7]
Carcinogenicity Rat, MouseNot likely to be a human carcinogen[20][21]
Genotoxicity In vivoNegative[7]
Reproductive Toxicity RatNo evidence of toxicity[21][22]
Developmental Toxicity Rat, RabbitNo evidence of toxicity[21][22]

Environmental Fate

Bispyribac-sodium is degraded by microbial action in soil and water.[11] It is not expected to be persistent in soil but may persist in aquatic environments depending on conditions.[4] Due to its high water solubility and moderate persistence, it is considered to have the potential to be mobile in sediment, with a possibility of leaching into groundwater.[11] Studies have shown that the addition of biochar to soil can reduce its persistence and leaching.[23][24] The compound does not bioaccumulate in organisms.[11]

ParameterEnvironmentValueReference(s)
Half-life (DT₅₀) Aerobic62 days[11]
Half-life (DT₅₀) Anaerobic88 - 109 days[11]
Bioaccumulation -Does not bioaccumulate[11]
Leaching Potential SoilLikely[11]

Experimental Protocols: Residue Analysis

Numerous analytical methods have been developed for the determination of Bispyribac-sodium residues in various matrices such as soil, water, and rice.[25][26] A common approach involves High-Performance Liquid Chromatography (HPLC).

Sample Preparation and Extraction (General Protocol for Rice/Soil)
  • Homogenization : A representative sample (e.g., 50 g) is homogenized in a high-speed blender.[27]

  • Extraction : The sample is extracted with a suitable solvent mixture. A common method uses a mixture of 0.1% phosphoric acid and acetonitrile (1:1), followed by methanol.[27] For soil, an acetonitrile/water mixture is often used.[28] The extraction is typically performed on a mechanical shaker.[27]

  • Filtration : The extract is filtered to remove solid particles.[27]

  • Concentration : The combined filtrate is concentrated using a rotary vacuum evaporator at approximately 40°C.[27]

  • Liquid-Liquid Partitioning : The concentrated extract undergoes a series of partitioning steps to separate the analyte from interfering substances. This may involve partitioning against solvents like dichloromethane and petroleum ether.[26][28]

  • Acidification & Re-extraction : The remaining aqueous phase, containing the Bispyribac-sodium, is acidified (e.g., to pH 3.0 with HCl) and re-extracted with a solvent like ethyl acetate.[26][28][29]

  • Cleanup : Further cleanup may be required using Solid Phase Extraction (SPE), often with an anion exchange or silica gel cartridge, to remove remaining impurities.[25][28]

HPLC Analysis
  • Instrument : A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-VIS or Diode Array Detector (DAD).[25][27]

  • Column : A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.[27]

  • Mobile Phase : An isocratic or gradient mixture of an acidified aqueous solution and an organic solvent. A common mobile phase is a 75:25 (v/v) mixture of methanol and water containing 0.04% phosphoric acid.[26] Another is a 1:1 mixture of 0.1% phosphoric acid and acetonitrile.[27]

  • Flow Rate : Typically 1.0 mL/min.[27]

  • Detection Wavelength : Monitoring is performed at a wavelength of approximately 248-250 nm.[26][27]

  • Quantification : Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard. The method can achieve a limit of detection (LOD) as low as 0.01 mg/kg in rice and soil and 0.002 mg/L in water.[25][26]

Note: For Gas Chromatography (GC) analysis, a derivatization step, such as methylation with diazomethane to form the methyl ester of Bispyribac, is required before injection. Detection is then carried out using a nitrogen-phosphorus detector (NPD) or a mass selective detector (MSD).[28][29]

Residue_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection (Soil, Water, Rice) Extract 2. Solvent Extraction Sample->Extract Filter 3. Filtration Extract->Filter Concentrate 4. Concentration (Rotary Evaporator) Filter->Concentrate Partition 5. Liquid-Liquid Partitioning Concentrate->Partition Cleanup 6. Solid Phase Extraction (SPE) Partition->Cleanup HPLC 7. HPLC Injection Cleanup->HPLC Detect 8. UV/DAD Detection (~250 nm) HPLC->Detect Quant 9. Quantification vs. Standard Detect->Quant

General Workflow for Bispyribac-sodium Residue Analysis.

References

Spectroscopic Profile of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS No: 110284-78-1). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of expected spectroscopic values derived from established principles of NMR, IR, and MS, alongside detailed, standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

The molecular structure of this compound, with a molecular formula of C₁₃H₁₂N₂O₅ and a molecular weight of 276.24 g/mol , incorporates a benzoic acid moiety linked via an ether bond to a dimethoxypyrimidine ring.[1][2] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10-13Broad Singlet1H-COOH
~7.9-8.1Doublet of Doublets1HAr-H (ortho to -COOH)
~7.5-7.7Triplet of Doublets1HAr-H (para to -COOH)
~7.2-7.4Triplet1HAr-H (meta to -COOH)
~7.0-7.2Doublet of Doublets1HAr-H (ortho to -O-)
~5.9-6.1Singlet1HPyrimidine C5-H
~3.9-4.0Singlet6H2 x -OCH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170-175-COOH
~165-170Pyrimidine C4, C6
~160-165Pyrimidine C2
~150-155Ar-C (ipso to -O-)
~130-135Ar-CH (para to -COOH)
~125-130Ar-C (ipso to -COOH)
~120-125Ar-CH (ortho to -COOH)
~115-120Ar-CH (meta to -COOH)
~110-115Ar-CH (ortho to -O-)
~85-90Pyrimidine C5
~55-602 x -OCH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
~3050MediumC-H stretch (Aromatic)
~2950, ~2850MediumC-H stretch (Aliphatic, -OCH₃)
1680-1710StrongC=O stretch (Carboxylic acid dimer)
1580-1620Medium-StrongC=C and C=N stretch (Aromatic and Pyrimidine rings)
1450-1550MediumC=C and C=N stretch (Aromatic and Pyrimidine rings)
1200-1300StrongC-O stretch (Ether and Carboxylic acid)
1000-1100MediumC-O stretch (Ether)
~900Medium, BroadO-H bend (Out-of-plane)
750-800StrongC-H bend (Ortho-disubstituted benzene)

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data
m/zIon
276[M]⁺ (Molecular Ion)
259[M-OH]⁺
231[M-COOH]⁺
137[C₇H₅O₃]⁺ (Benzoyl fragment)
139[C₅H₅N₂O₂]⁺ (Dimethoxypyrimidinyl fragment)

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the standard operating procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight, and the fragmentation pattern offers structural information.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (EI/ESI) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Chemical_Structure cluster_benzoic_acid Benzoic Acid Moiety cluster_pyrimidine Dimethoxypyrimidine Moiety C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 O_ether O C2->O_ether C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C_p2 C O_ether->C_p2 ether linkage N1 N N1->C_p2 N3 N C_p2->N3 C_p4 C N3->C_p4 C_p5 C C_p4->C_p5 OCH3_4 OCH₃ C_p4->OCH3_4 C_p6 C C_p5->C_p6 C_p6->N1 OCH3_6 OCH₃ C_p6->OCH3_6

Caption: Chemical structure of this compound.

References

A Deep Dive into the Structural Analysis of Bispyribac and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispyribac, and its sodium salt, are highly effective post-emergence herbicides, pivotal in the management of a wide array of weeds in rice cultivation and other agricultural applications.[1][2][3][4] Belonging to the pyrimidinyl carboxy compound and benzoic acid herbicide groups, their efficacy stems from a specific mode of action at the molecular level.[5][6] A comprehensive understanding of the three-dimensional structure of Bispyribac and its analogues is paramount for elucidating its mechanism of action, predicting biological activity, guiding the synthesis of novel derivatives with enhanced potency or altered specificity, and for metabolism and residue analysis.

This technical guide provides an in-depth exploration of the structural analysis of Bispyribac and its derivatives. It details the core structural features, outlines the key analytical techniques employed for elucidation, presents quantitative data in a structured format, and provides generalized experimental protocols.

Core Molecular Structure

Bispyribac is chemically known as 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid.[7] Its structure is characterized by a central benzoic acid core substituted at the 2 and 6 positions with two (4,6-dimethoxypyrimidin-2-yl)oxy groups.[7] This complex arrangement, featuring multiple aromatic rings and ether linkages, allows for potential isomerism and tautomerism, which can influence its interaction with biological targets.[6]

Key Structural Features:

  • Benzoic Acid Core: The carboxylic acid group is crucial for its chemical properties and potential interactions.

  • Pyrimidine Rings: Two pyrimidine rings linked to the central core.

  • Methoxy Groups: Four methoxy groups, two on each pyrimidine ring.

  • Ether Linkages: Connect the pyrimidine rings to the benzoate core.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Bispyribac functions as a systemic herbicide, absorbed through both foliage and roots.[2][5][6] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][5][8] This enzyme is critical in the biosynthesis pathway of branched-chain amino acids—valine, leucine, and isoleucine.[1] By blocking the ALS enzyme, Bispyribac halts the production of these essential amino acids, which in turn prevents protein synthesis, leading to the cessation of growth and eventual death of the susceptible plant.[1][2][8]

Bispyribac_MoA cluster_inhibition Bispyribac Bispyribac ALS Acetolactate Synthase (ALS/AHAS Enzyme) Bispyribac->ALS Inhibits Bispyribac->inhib_point BCAA Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->BCAA Catalyzes Protein Protein Synthesis BCAA->Protein Required for BCAA->Protein BCAA->Protein Blocked Growth Plant Growth & Development Protein->Growth Essential for Protein->Growth Protein->Growth Halted Death Plant Death Growth->Death Leads to inhib_point->ALS

Caption: Mechanism of action of Bispyribac herbicide.

Structural Analysis Methodologies & Protocols

The elucidation of the structure of Bispyribac and its derivatives relies on a combination of modern analytical techniques.

Spectroscopic Analysis

Spectroscopy is fundamental for determining molecular structure, identifying functional groups, and confirming the synthesis of new derivatives.[9][10]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11][12] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to establish atom connectivity and the relative spatial arrangement of atoms.[10][12]

Table 1: Predicted ¹H NMR Spectroscopic Data for Bispyribac

Chemical Shift (δ) ppm (Predicted) Multiplicity Assignment
~7.5-7.8 t Aromatic H (Benzoic acid, H4)
~7.0-7.2 d Aromatic H (Benzoic acid, H3, H5)
~5.8 s Pyrimidine H (H5')
~3.9 s Methoxy H (-OCH₃)
~11-13 br s Carboxylic Acid H (-COOH)

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Bispyribac

Chemical Shift (δ) ppm (Predicted) Assignment
~170-175 C=O (Carboxylic Acid)
~160-165 Aromatic C-O
~150-160 Pyrimidine C (C2', C4', C6')
~130-135 Aromatic C-H (C4)
~115-120 Aromatic C-H (C3, C5)
~90-95 Pyrimidine C-H (C5')
~55-60 Methoxy C (-OCH₃)

Note: Predicted values are based on standard chemical shift ranges.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.[11]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[11]

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.

    • ¹³C NMR: Acquire spectra using proton decoupling. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]

Table 3: Key IR Absorption Bands for Bispyribac

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~1700 C=O stretch Carboxylic Acid
1550-1600 C=C, C=N stretch Aromatic/Pyrimidine Rings
~1250 C-O stretch Aryl ether

| ~1050 | C-O stretch | Methoxy group |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

C. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.[10][11] Techniques like Electrospray Ionization (ESI) are commonly used.[13]

Table 4: Predicted Mass Spectrometry Data for Bispyribac

m/z Value (Predicted) Ion
431.12 [M+H]⁺
453.10 [M+Na]⁺
429.11 [M-H]⁻

M = Bispyribac (C₁₉H₁₈N₄O₈, Exact Mass: 430.11)[7]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.[13]

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source. A ZORBAX SB C18 column or similar is often used for separation.[13]

  • Data Acquisition:

    • Chromatography: Inject the sample into the LC system. Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile.[13]

    • Mass Spectrometry: Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

  • Data Analysis: Determine the molecular weight from the parent ion peaks. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[14] It provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are invaluable for structure-based drug design and understanding molecular conformation.[14][15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

  • Data Collection: Mount a single crystal on a goniometer and place it in a stream of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector using a modern diffractometer.[14]

  • Structure Solution and Refinement: The collected diffraction intensities are used to calculate an electron density map of the unit cell.[15] From this map, the positions of the atoms are determined (structure solution). The atomic model is then refined against the experimental data to obtain the final, high-resolution structure.

  • Data Analysis: Analyze the final structure to determine precise geometric parameters (bond lengths, angles) and identify any intermolecular interactions like hydrogen bonding or π-stacking.

Computational Chemistry

Theoretical calculations, such as those using Density Functional Theory (DFT), complement experimental data.[17][18][19] These methods can be used to:

  • Optimize the geometry of the molecule to predict its lowest energy conformation.

  • Calculate theoretical spectroscopic data (NMR, IR) to aid in the interpretation of experimental spectra.

  • Analyze electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand reactivity.[17][19]

Structural_Analysis_Workflow Synthesis Synthesis & Purification of Bispyribac Derivative MS Mass Spectrometry (LC-MS) - Molecular Weight - Formula Confirmation Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - C/H Framework Synthesis->NMR IR IR Spectroscopy - Functional Groups Synthesis->IR Crystal Single Crystal Growth Synthesis->Crystal Spectro_Analysis Spectroscopic Structure Elucidation MS->Spectro_Analysis NMR->Spectro_Analysis IR->Spectro_Analysis Final_Structure Definitive Structure & Characterization Spectro_Analysis->Final_Structure Initial Structure Computational Computational Chemistry (DFT) - Geometry Optimization - Spectral Prediction Spectro_Analysis->Computational XRD X-ray Diffraction - 3D Structure - Conformation - Bond Angles/Lengths Crystal->XRD XRD->Final_Structure Unambiguous 3D Structure XRD->Computational Compare with Experimental

Caption: General workflow for structural analysis.

Conclusion

The structural analysis of Bispyribac and its derivatives is a multi-faceted process that integrates spectroscopic, crystallographic, and computational methods. Each technique provides a unique and complementary piece of the structural puzzle. A thorough characterization using these methods is indispensable for the rational design of new, more effective herbicides, for understanding their environmental fate, and for ensuring their safe and efficient application in agriculture. The detailed protocols and structured data presented in this guide serve as a valuable resource for professionals engaged in this critical area of research and development.

References

An In-depth Technical Guide on the Solubility of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid and Related Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid and its structurally related analogue, Bispyribac. Due to a lack of specific quantitative solubility data for this compound in organic solvents in publicly available literature, this guide also furnishes information on Bispyribac to offer valuable insights. Furthermore, it details generalized experimental protocols for solubility determination and relevant chemical synthesis workflows.

Physicochemical Properties

Before delving into solubility, it is essential to understand the basic physicochemical properties of the target compound and its analogue.

Compound NameChemical FormulaMolecular Weight ( g/mol )CAS Number
This compoundC13H12N2O5276.24110284-78-1
2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid (Bispyribac)C19H18N4O8430.4125401-75-4

Data sourced from PubChem and Synblock.[1][2][3]

Solubility Data

Table 2.1: Solubility of Bispyribac in Organic and Aqueous Solvents

SolventTemperature (°C)Solubility (g/L)
Methanol2025
Water (distilled)2068.7

Data for Bispyribac.[1] The sodium salt of Bispyribac, Bispyribac-sodium, exhibits a solubility of 73.3 g/L in water at 20°C.[4]

Qualitative indicators of solubility can also be inferred from synthesis and purification procedures. For instance, the synthesis of potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate involves recrystallization from ethyl acetate, suggesting that these compounds are soluble in this solvent to some extent.[5] Similarly, crystals of Bispyribac have been grown from a methanol solution, further confirming its solubility in this solvent.[6]

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of a compound is crucial for research and development. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

3.1. Shake-Flask Method for Equilibrium Solubility Determination

This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the solution.

Key Steps:

  • Preparation: An excess amount of the solid compound is added to a known volume of the selected organic solvent in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The solution is allowed to stand to allow undissolved solids to settle. Centrifugation or filtration (using a filter that does not adsorb the solute) is then used to separate the saturated solution from the excess solid.

  • Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

  • Replication: The experiment should be repeated to ensure the reproducibility of the results.

Below is a workflow diagram illustrating the shake-flask solubility determination protocol.

G cluster_protocol Experimental Workflow: Shake-Flask Solubility Determination A Add excess solute to a known volume of solvent B Seal flask and agitate at constant temperature A->B Equilibration C Allow undissolved solids to settle B->C Phase Separation D Separate saturated solution from excess solid (centrifugation/filtration) C->D E Analyze solute concentration in the saturated solution (e.g., HPLC) D->E Quantification F Repeat experiment for reproducibility E->F

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Synthesis and Purification Logical Relationship

While no signaling pathways related to the solubility of this compound were identified, the synthesis of related compounds provides a logical workflow that is relevant to its handling and purification, which are intrinsically linked to solubility. The synthesis of potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate involves a multi-step process.

The following diagram illustrates the logical flow of this synthesis and purification process.

G cluster_synthesis Logical Relationship: Synthesis and Purification Reactants 2,4/2,6-dihydroxy benzoic acid + 2-methylsulfonyl-4,6-dimethoxy pyrimidine Reaction Reaction in Toluene with Potassium Hydroxide and PTC Reactants->Reaction Isolation Product Isolation by Filtration Reaction->Isolation Purification Recrystallization from Ethyl Acetate Isolation->Purification FinalProduct Potassium 2,4/2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate Purification->FinalProduct

Caption: Logical flow of the synthesis and purification of a related compound.

Mode of Action of Related Compounds

For context in agrochemical research, the related compound Bispyribac acts as a selective, systemic herbicide.[9] Its mode of action is the inhibition of the plant enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids.[9] This information is pertinent for researchers in the agrochemical field.

References

An In-depth Technical Guide to Pyrimidinyloxybenzoic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrimidinyloxybenzoic acid herbicides, a significant class of compounds in modern agriculture. This document delves into their mechanism of action, structure-activity relationships, and provides detailed experimental protocols and quantitative data for key members of this herbicide family.

Introduction

Pyrimidinyloxybenzoic acid herbicides are a class of synthetic organic compounds widely used for selective post-emergence control of a variety of weeds in crops. These herbicides are known for their high efficacy at low application rates and their favorable toxicological profile for mammals. Key commercialized herbicides in this class include bispyribac-sodium and pyribenzoxim. They belong to the Group 2 herbicides according to the Herbicide Resistance Action Committee (HRAC) classification, which are known to inhibit the acetolactate synthase (ALS) enzyme.

Mechanism of Action

The primary mode of action for pyrimidinyloxybenzoic acid herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[3] This pathway is present in plants and microorganisms but absent in animals, which accounts for the selective toxicity of these herbicides.[3]

By inhibiting ALS, these herbicides block the production of essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[3] The inhibition of ALS leads to a cascade of effects, including the cessation of growth at the meristematic tissues (roots and shoots), followed by chlorosis and necrosis.

Below is a diagram illustrating the signaling pathway of ALS inhibition by pyrimidinyloxybenzoic acid herbicides.

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate / 2-Ketobutyrate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate Herbicide Pyrimidinyloxybenzoic Acid Herbicide Herbicide->ALS Inhibits BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Catalyzes Protein Protein Synthesis BCAA->Protein Growth Cell Division & Growth Protein->Growth Death Plant Death Growth->Death

Caption: Mechanism of action of pyrimidinyloxybenzoic acid herbicides via ALS inhibition.

Key Compounds and Quantitative Data

The efficacy of pyrimidinyloxybenzoic acid herbicides varies depending on the specific compound, target weed species, and environmental conditions. Below are tables summarizing available quantitative data for prominent herbicides in this class.

Table 1: Herbicidal Efficacy of Bispyribac-sodium

Target Weed SpeciesEfficacy (%)Application RateLocation
Echinochloa crus-galli (Barnyardgrass)85-9154-62 ml/haSari, Iran[4]
Echinochloa crus-galli (Barnyardgrass)60-9354-62 ml/haRasht, Iran[4]
Cyperus difformis (Nutsedge)66-9054-62 ml/haSari, Iran[4]
Cyperus difformis (Nutsedge)60-10054-62 ml/haRasht, Iran[4]
Paspalum distichum (Crowngrass)95-9754-62 ml/haSari, Iran[4]
Paspalum distichum (Crowngrass)30-7754-62 ml/haRasht, Iran[4]

Table 2: Herbicidal Efficacy of Pyribenzoxim

Target Weed SpeciesWeed Control Efficiency (%)Application Rate
Digitaria sanguinalis73.2530 g/ha[5]
Echinochloa colona78.2730 g/ha[5]
Cyperus iria78.4530 g/ha[5]
Physalis minima76.0030 g/ha[5]
Alternanthera sessilis77.7230 g/ha[5]

Table 3: In Vitro ALS Inhibition and Toxicological Data

Herbicide Class/CompoundOrganism/Test SystemIC50 / LD50
Pyrimidinyl-thiobenzoatesRice and Barley0.7 nM to 11.0 nM[6]
Bispyribac-sodiumRat (acute oral)LD50 > 5000 mg/kg[7]
PyribenzoximRat (acute oral)LD50 > 5000 a.i. mg/kg

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of herbicide efficacy and mechanism of action. Below are methodologies for key experiments.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay (Spectrophotometric Method)

This protocol provides a generalized procedure for determining the in vitro inhibition of ALS activity.

1. Enzyme Extraction:

  • Homogenize young plant tissue (e.g., shoots of 1-2 week old plants) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 10 mM pyruvate, 5 mM MgCl2, 10% v/v glycerol, 1 mM EDTA, 10 µM FAD, and 1 mM DTT).

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • The supernatant containing the crude enzyme extract is used for the assay.

2. Assay Procedure:

  • The assay is typically conducted in a microplate format.

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 20 mM sodium pyruvate, 10 mM MgCl2, 2 mM thiamine pyrophosphate, and 20 µM FAD).

  • Add various concentrations of the pyrimidinyloxybenzoic acid herbicide (dissolved in a suitable solvent like DMSO) to the wells.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding sulfuric acid (e.g., 3 M H2SO4). This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.

3. Detection:

  • Add a solution of creatine and α-naphthol (Westerfeld method) to the wells.[8] This reacts with acetoin to form a colored complex.

  • Incubate for a further 15 minutes at 60°C.

  • Measure the absorbance at a specific wavelength (e.g., 525 nm) using a microplate reader.[9]

  • The IC50 value (the concentration of herbicide that inhibits 50% of the enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the herbicide concentration.

Whole-Plant Bioassay for Herbicide Efficacy

This protocol outlines a general procedure for assessing the herbicidal efficacy on whole plants in a greenhouse setting.[10][11]

1. Plant Material and Growth Conditions:

  • Grow target weed species from seeds in pots containing a standard potting mix.

  • Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Ensure uniform growth of seedlings to the desired stage for treatment (e.g., 2-4 leaf stage).

2. Herbicide Application:

  • Prepare a stock solution of the pyrimidinyloxybenzoic acid herbicide in a suitable solvent and dilute to the desired concentrations with water, including any recommended adjuvants.

  • Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.

  • Include an untreated control group (sprayed with water and solvent only) and a positive control with a known effective herbicide.

3. Evaluation:

  • Evaluate plant injury at set time intervals after treatment (e.g., 7, 14, and 21 days).

  • Assessments can include visual injury ratings (on a scale of 0% for no effect to 100% for plant death), plant height, and fresh or dry weight of the above-ground biomass.

  • The GR50 value (the dose required to cause a 50% reduction in plant growth) can be determined through dose-response analysis.

Synthesis of Bispyribac-sodium

The synthesis of bispyribac-sodium generally involves the condensation of 2,6-dihydroxybenzoic acid with 2-(alkylsulfonyl)-4,6-dialkoxypyrimidine.[1]

1. Reaction Setup:

  • A solution of 2,6-dihydroxybenzoic acid in a solvent such as dimethyl sulfoxide (DMSO) is prepared.[12][13]

  • This solution is added to a mixture of a base, like sodium hydride, in DMSO at a controlled temperature (e.g., 30-32°C).[12][13]

2. Condensation:

  • After stirring, 4,6-dimethoxy-2-(methylsulfonyl)-pyrimidine is added to the reaction mixture.[12][13]

  • The reaction is maintained at a controlled temperature until completion, which can be monitored by HPLC.[12][13]

3. Isolation and Purification:

  • The resulting solid bispyribac-sodium is filtered and washed with DMSO.[12][13]

  • The wet solid is then re-slurried in methanol and aqueous methanol for purification.[12][13]

  • The purified product is dried to yield bispyribac-sodium powder.[12][13]

Structure-Activity Relationship (SAR) and Metabolism

The biological activity of pyrimidinyloxybenzoic acid herbicides is influenced by the nature and position of substituents on the aromatic rings. Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand how physicochemical properties and structural features of these molecules correlate with their herbicidal activity.[14][15] This understanding is crucial for the rational design of new, more effective herbicides.

The metabolism of these herbicides in plants is a key factor in their selectivity.[2] Tolerant plant species can rapidly metabolize the active compound into non-toxic forms, while susceptible species lack this ability. The degradation pathways often involve hydrolysis, oxidation, and cleavage of the ether or amine linkages.[2]

Below is a diagram representing a generalized workflow for herbicide discovery and evaluation, integrating SAR and metabolic studies.

Herbicide_Discovery_Workflow cluster_screening Screening & Evaluation Design Lead Compound Design (e.g., Pyrimidinyloxybenzoic Acid Core) Synthesis Chemical Synthesis of Analogs Design->Synthesis InVitro In Vitro Screening (ALS Inhibition Assay) Synthesis->InVitro WholePlant Whole-Plant Bioassay (Greenhouse Trials) InVitro->WholePlant Active Compounds QSAR QSAR Analysis WholePlant->QSAR Metabolism Metabolism & Selectivity Studies WholePlant->Metabolism Promising Leads QSAR->Design Feedback for New Analogs Field Field Trials Metabolism->Field Candidate Candidate Herbicide Field->Candidate

Caption: A generalized workflow for the discovery and evaluation of novel herbicides.

Conclusion

Pyrimidinyloxybenzoic acid herbicides are a vital tool in modern weed management due to their specific mechanism of action targeting the ALS enzyme. This guide has provided a detailed overview of their mode of action, quantitative efficacy data, and essential experimental protocols for their study. The provided diagrams and structured data serve as a valuable resource for researchers in the field of herbicide science and development. Further research into QSAR and metabolic pathways will continue to drive the discovery of new and more effective compounds in this class.

References

Methodological & Application

Application Notes and Protocols: Bispyribac-Sodium Herbicide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispyribac-sodium is a selective, systemic, post-emergence herbicide belonging to the pyrimidinyl carboxy herbicide group.[1] It is highly effective for the control of a broad spectrum of annual and perennial grasses, sedges, and broad-leaved weeds in rice cultivation.[2][3][4] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5][6][7] This inhibition leads to the cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[5][8] Bispyribac-sodium is absorbed by both foliage and roots and translocated throughout the plant.[5][6]

Physicochemical Properties

PropertyValue
Active Ingredient Bispyribac-sodium[8]
CAS No. 125401-92-5[8]
Molecular Formula C₁₉H₁₇N₄NaO₈[3]
Formulation Types Suspension Concentrate (SC), Wettable Powder (WP), Oil-based Dispersion (OD)[3]
Physical State Off-white flowable suspension (for 40% SC)[8]
Solubility in Water 73.3 g/L at 25°C[7]
pKa 3.05[7]

Mechanism of Action Signaling Pathway

The primary mode of action of bispyribac-sodium is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of essential branched-chain amino acids in plants.

Bispyribac-sodium Mechanism of Action Bispyribac-sodium Bispyribac-sodium ALS_Inhibition Inhibition of Acetolactate Synthase (ALS) Bispyribac-sodium->ALS_Inhibition Amino_Acid_Block Blockage of Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) ALS_Inhibition->Amino_Acid_Block Protein_Synthesis_Disruption Disruption of Protein Synthesis Amino_Acid_Block->Protein_Synthesis_Disruption Cell_Division_Cessation Cessation of Cell Division Amino_Acid_Block->Cell_Division_Cessation Weed_Death Weed Death Protein_Synthesis_Disruption->Weed_Death Cell_Division_Cessation->Weed_Death

Caption: Mechanism of action of bispyribac-sodium leading to weed death.

Efficacy and Application Rates

The following tables summarize the recommended application rates and observed efficacy of bispyribac-sodium from various studies.

Table 1: Recommended Application Rates for Bispyribac-sodium 10% SC
Rice Cultivation SystemApplication TimingDosage (g a.i./ha)Formulation Dosage (ml/acre)
Nursery10-12 days after sowing[4]20-25[9]120[10]
Transplanted Rice10-14 days after transplanting (weeds at 3-4 leaf stage)[4][11]15-60[1]80-120[4]
Direct Seeded Rice15-25 days after sowing (weeds at 3-4 leaf stage)[4][11]10-40[12]80-120[4]
Table 2: Weed Control Efficiency and Yield Improvement
CropHerbicide TreatmentWeed Control Efficiency (%)Grain Yield Increase (%)Reference
Transplanted RiceBispyribac-sodium @ 25 g/ha (15 DAT)-174-199[1]
Transplanted RiceBispyribac-sodium @ 25 g/ha (25 DAT)-37-41[1]
Direct Seeded RiceBispyribac-sodium 10% SC @ 40 g/haHigher than other treatments-[12]
Direct Seeded RiceBispyribac-sodium 4% SE + Metamifop 10% SE @ 70 g a.i./ha + wetter80.07 - 88.45-[13]

Experimental Protocols

Protocol 1: Evaluation of Bispyribac-sodium Efficacy in Direct Seeded Rice

This protocol is designed to assess the bio-efficacy of different doses of bispyribac-sodium for weed control in a direct-seeded rice field.

1. Experimental Design:

  • Design: Randomized Block Design (RBD) with three replications.[12][14]

  • Plot Size: To be determined based on field availability, ensuring a representative area for each treatment.

  • Treatments:

    • T1: Bispyribac-sodium 10% SC @ 10 g a.i./ha

    • T2: Bispyribac-sodium 10% SC @ 20 g a.i./ha[12]

    • T3: Bispyribac-sodium 10% SC @ 40 g a.i./ha[12]

    • T4: Hand Weeding (twice at 20 and 40 DAS)[12]

    • T5: Weedy Check (no weed control)[12]

2. Materials:

  • Certified rice seeds (variety suitable for the region).

  • Bispyribac-sodium 10% SC formulation.

  • Knapsack sprayer with a flat fan or flood jet nozzle.[11]

  • Personal Protective Equipment (PPE).[9]

  • Quadrat (e.g., 0.25 m²) for weed density and biomass sampling.

3. Procedure:

  • Land Preparation: Prepare the field as per standard practices for direct-seeded rice.

  • Sowing: Sow rice seeds at the recommended seed rate.

  • Herbicide Application:

    • Apply bispyribac-sodium as an early post-emergence spray at 15-25 days after sowing (DAS), when weeds are at the 2-4 leaf stage.[4][11]

    • Calibrate the sprayer to deliver the correct volume of spray solution per unit area.

    • Mix the required quantity of herbicide with water as per the treatment plan.

    • Ensure uniform application over the entire plot.

  • Data Collection:

    • Weed Density and Dry Weight: At 20 and 40 days after herbicide application (DAHS), place the quadrat randomly at two to three locations within each plot. Count the number of weeds (grasses, sedges, broadleaf) within the quadrat. Collect the weed samples, dry them in an oven at 70°C for 72 hours, and record the dry weight.[13]

    • Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry weight in the weedy check plot and WDT is the weed dry weight in the treated plot.[13]

    • Crop Yield: Harvest the crop from the net plot area, sun-dry the grains, and record the grain yield, adjusting for moisture content.[13]

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RBD.

Efficacy_Evaluation_Workflow Start Start Land_Prep Land Preparation Start->Land_Prep Sowing Rice Sowing Land_Prep->Sowing Herbicide_App Herbicide Application (15-25 DAS) Sowing->Herbicide_App Data_Collection Data Collection (Weed Density & Biomass at 20 & 40 DAHS) Herbicide_App->Data_Collection Yield_Measurement Crop Harvest & Yield Measurement Data_Collection->Yield_Measurement Data_Analysis Statistical Analysis Yield_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the efficacy of bispyribac-sodium.

Protocol 2: Preparation of Bispyribac-sodium Suspension Concentrate (SC) Formulation

This protocol provides a general outline for the laboratory-scale preparation of a bispyribac-sodium SC formulation.

1. Materials:

  • Bispyribac-sodium technical grade (active ingredient).

  • Wetting agent.

  • Dispersing agent.

  • Antifreeze agent (e.g., propylene glycol).[15]

  • Thickener (e.g., xanthan gum).[15]

  • Antifoaming agent.[15]

  • Biocide/preservative.[15]

  • Deionized water.

  • High-shear mixer or bead mill.

2. Procedure:

  • Aqueous Phase Preparation: In a beaker, mix deionized water with the antifreeze, wetting agent, and dispersing agent.

  • Milling:

    • Slowly add the bispyribac-sodium technical powder to the aqueous phase while stirring.

    • Transfer the mixture to a bead mill or use a high-shear mixer to reduce the particle size of the active ingredient to the desired range (typically < 5 µm for a stable suspension).

  • Formulation Adjustment:

    • After milling, add the thickener slowly while stirring to achieve the desired viscosity.

    • Add the antifoaming agent and biocide.

    • Adjust the final volume with deionized water.

  • Quality Control:

    • Measure the particle size distribution.

    • Determine the viscosity and pH of the formulation.

    • Conduct a suspension stability test (e.g., CIPAC method) to ensure the formulation does not settle over time.

SC_Formulation_Workflow Start Start Aqueous_Phase Prepare Aqueous Phase (Water, Wetting & Dispersing Agents, Antifreeze) Start->Aqueous_Phase Add_AI Add Bispyribac-sodium (Active Ingredient) Aqueous_Phase->Add_AI Milling Milling/High-Shear Mixing (Particle Size Reduction) Add_AI->Milling Additives Add Thickener, Antifoam, & Biocide Milling->Additives QC Quality Control (Particle Size, Viscosity, Stability) Additives->QC Final_Product Final SC Formulation QC->Final_Product

References

Application Notes and Protocols for the Analytical Detection of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is a chemical compound of interest in various fields, including as a potential impurity or metabolite related to pyrimidinyloxybenzoic acid herbicides. Accurate and sensitive analytical methods are crucial for its detection and quantification in diverse matrices to ensure product quality, safety, and for research purposes. This document provides detailed application notes and protocols for the analysis of this compound using modern chromatographic techniques. The methodologies are adapted from established methods for structurally similar compounds, such as the herbicide Bispyribac-sodium.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis, while HPLC-DAD is a robust and more accessible alternative for higher concentration samples.

Key Physicochemical Properties:

PropertyValue
CAS Number110284-78-1
Molecular FormulaC13H12N2O5[1]
Molecular Weight276.24 g/mol [1]

Experimental Protocols

Protocol 1: Analysis by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This protocol is suitable for the quantification of this compound in samples with expected concentrations in the low mg/L (ppm) range.

1. Sample Preparation (Solid Phase Extraction - SPE)

This procedure is designed for the extraction and clean-up of the analyte from aqueous samples such as water or biological fluids.

  • Materials:

    • SPE Cartridges: C18 (500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (reagent grade)

    • Deionized water

    • Nitrogen gas evaporator

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Acidify the sample (e.g., 100 mL) to pH ~3 with formic acid. Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elution: Elute the analyte with 5 mL of acetonitrile.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-DAD Conditions

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength Monitor at 245 nm (or optimal wavelength determined by UV scan)

3. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for the HPLC-DAD method.

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Recovery (at 1 µg/mL) 85 - 95%
Precision (RSD%) < 5%
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the determination of this compound at trace levels (ng/L or ppt).

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

This method is suitable for solid matrices such as soil, food products, or tissues.

  • Materials:

    • Acetonitrile with 1% acetic acid

    • Magnesium sulfate (anhydrous)

    • Sodium acetate

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • 50 mL centrifuge tubes

  • Procedure:

    • Homogenization: Homogenize 10 g of the sample.

    • Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile with 1% acetic acid. Shake vigorously for 1 minute.

    • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate. Shake immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

    • Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10000 rpm for 5 minutes.

    • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

ParameterCondition
Column ZORBAX SB C18 column (e.g., 2.1 x 100 mm, 3.5 µm) or equivalent[2][3]
Mobile Phase A: 5 mM Ammonium acetate and 0.1% Formic acid in WaterB: Acetonitrile[2][3]
Gradient 0-1 min: 10% B1-8 min: 10% to 90% B8-10 min: 90% B10-10.1 min: 90% to 10% B10.1-15 min: 10% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
  • Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 277.1 (for [M+H]⁺) or 275.1 (for [M-H]⁻)
Product Ions (Q3) To be determined by infusion of a standard solution. Plausible fragments could arise from the cleavage of the ether bond.
Collision Energy To be optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

3. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for the LC-MS/MS method.

ParameterResult
Linearity Range 0.01 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.005 ng/mL
Limit of Quantification (LOQ) 0.01 ng/mL
Recovery (at 1 ng/mL) 90 - 105%
Precision (RSD%) < 3%

Visualizations

The following diagrams illustrate the experimental workflows for the analytical detection of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis Condition Condition Cartridge Load Load Acidified Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: HPLC-DAD analytical workflow.

LCMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Homogenize Homogenize Sample Extract Acetonitrile Extraction Homogenize->Extract Salt_Out Salting Out Extract->Salt_Out dSPE Dispersive SPE Cleanup Salt_Out->dSPE Filter Filter Supernatant dSPE->Filter Inject Inject Extract Filter->Inject Separate LC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze Identify Peak Identification Analyze->Identify Quantify Quantification Identify->Quantify

References

Application Note: Analysis of Bispyribac Sodium Herbicide Residues in Soil using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of bispyribac sodium residues in soil samples. The described protocol is intended for researchers, environmental scientists, and agricultural chemists requiring a reliable method for monitoring bispyribac sodium levels in the environment. The method employs a reversed-phase C18 column with UV detection, offering excellent sensitivity, accuracy, and precision. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are well within the typical residue levels found in agricultural soils.

Introduction

Bispyribac sodium is a widely used post-emergence herbicide for the control of grasses, sedges, and broadleaf weeds in rice and other crops. Due to its application in agriculture, monitoring its residues in soil is crucial to assess potential environmental contamination and ensure food safety. This document provides a detailed protocol for the extraction and analysis of bispyribac sodium from soil using HPLC with a UV-VIS detector, a common and accessible technique in analytical laboratories.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-VIS or Diode Array Detector (DAD) is required. A Shimadzu LC-10AT VP system with an SPD-10A UV-VIS Detector or equivalent is suitable.[1]

  • Analytical Column: A reversed-phase C18 column (e.g., Qualisil BDS 5u C18, 250 x 4.6 mm, 5 µm particle size) is recommended.[1][2]

  • Solvents: HPLC grade acetonitrile, methanol, and water are necessary. Phosphoric acid and silver nitrate of analytical grade are also required.

  • Reference Standard: Certified reference standard of bispyribac sodium.

  • Sample Preparation Equipment: High-speed blender, mechanical shaker, rotary vacuum evaporator, and 0.45 µm syringe filters.

Chromatographic Conditions

The following chromatographic conditions have been found to be effective for the separation and quantification of bispyribac sodium.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (1:1, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (e.g., 25-32 °C)
Detection UV at 248 nm
Retention Time Approximately 10.14 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of bispyribac sodium reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.1, 0.5, 1.0, 1.5, 2.0, and 2.5 ppm) by diluting the stock solution with the mobile phase.[1] These solutions are used to construct the calibration curve.

Sample Preparation and Extraction
  • Soil Sample Collection: Collect representative soil samples from the field of interest. Air-dry the samples and sieve them to remove large debris.

  • Extraction:

    • Weigh 50 g of the prepared soil sample into a high-speed blender.[1]

    • Add 2 mL of 0.1 N silver nitrate solution and 25 mL of a mixture of 0.1% phosphoric acid and acetonitrile (1:1).[1]

    • Homogenize the mixture for 2 minutes.[1]

    • Add 100 mL of methanol and extract on a mechanical shaker for 15 minutes.[1]

    • Filter the extract through Whatman filter paper.[1]

    • Repeat the extraction process twice more with 75 mL of methanol each time.[1]

  • Concentration:

    • Combine all the filtrates.

    • Concentrate the combined extract to approximately 5 mL using a rotary vacuum evaporator at 40°C.[1]

  • Final Preparation:

    • Reconstitute the concentrated extract to a known volume (e.g., 10 mL) with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis soil_sample 50g Sieved Soil Sample homogenization Homogenize with Acetonitrile/Acid & Silver Nitrate soil_sample->homogenization extraction Extract with Methanol (3x) homogenization->extraction filtration Filter Extract extraction->filtration concentration Concentrate on Rotary Evaporator filtration->concentration reconstitution Reconstitute in Mobile Phase concentration->reconstitution final_filtration Filter through 0.45µm Syringe Filter reconstitution->final_filtration hplc_injection Inject 20µL into HPLC final_filtration->hplc_injection separation Separation on C18 Column hplc_injection->separation detection UV Detection at 248 nm separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Workflow for Bispyribac Sodium Residue Analysis in Soil.

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.[1]

Linearity

A calibration curve was constructed by plotting the peak area against the concentration of the standard solutions. The method demonstrated good linearity in the range of 0.01 to 2.5 ppm, with a correlation coefficient (r²) of >0.99.[1]

Limits of Detection (LOD) and Quantification (LOQ)

The LOD, defined as the lowest concentration of analyte that can be reliably detected, was found to be 0.01 ppm for soil samples.[1][3] The LOQ, the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, was also established at 0.01 ppm.[1]

Accuracy and Precision

Recovery studies were performed by spiking blank soil samples with known concentrations of bispyribac sodium (e.g., 0.5, 1.0, and 1.5 ppm).[4] The samples were then extracted and analyzed according to the described protocol.

Spiking Level (ppm)Average Recovery (%)Relative Standard Deviation (RSD, %)
0.598.104.5
1.097.503.8
1.596.805.2

Note: The recovery data presented is a representative example based on literature values and may vary depending on the soil matrix and laboratory conditions. The average recoveries for soil were found to be excellent, typically above 95%, with RSD values below 10%, indicating good accuracy and precision of the method.[4]

Results and Discussion

The developed HPLC method provides a reliable and sensitive means for the determination of bispyribac sodium residues in soil. The sample preparation procedure is effective in extracting the analyte from the complex soil matrix. The chromatographic conditions allow for a good separation of bispyribac sodium from potential interferences with a reasonable run time.

The validation data demonstrates that the method is linear, accurate, and precise for the intended purpose. The low LOD and LOQ make it suitable for monitoring residue levels at environmentally relevant concentrations.

Conclusion

The HPLC method described in this application note is well-suited for the routine analysis of bispyribac sodium residues in soil. The protocol is straightforward and utilizes standard analytical equipment. This method can be a valuable tool for environmental monitoring programs and for ensuring compliance with regulatory limits for pesticide residues in agricultural soils.

References

Application Notes and Protocols for Testing Bispyribac Efficacy on Echinochloa crus-galli

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development to assess the efficacy of the herbicide Bispyribac-sodium on Echinochloa crus-galli (barnyardgrass), a prevalent weed in rice cultivation.

Introduction

Bispyribac-sodium is a selective, post-emergence herbicide belonging to the pyrimidinyl-thiobenzoate family. It functions by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of this enzyme leads to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds. However, the emergence of herbicide-resistant biotypes of Echinochloa crus-galli necessitates standardized protocols to evaluate the efficacy of Bispyribac-sodium and to understand the underlying resistance mechanisms.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy of Bispyribac-sodium against susceptible (S) and resistant (R) biotypes of Echinochloa crus-galli. These values are crucial for determining the level of resistance and for dose-response analysis.

Table 1: Dose-Response Data for Bispyribac-sodium on Echinochloa crus-galli

BiotypeParameterValue (g a.i. ha⁻¹)Resistance Factor (RF)Reference
SusceptibleED₅₀~10-[1]
ResistantED₅₀18 - 412 - 4[1]
Susceptible (SY10)LD₅₀22.7-[2]
Resistant (ECG-D11)LD₅₀364.316.1[2]
Resistant (ECG-Y12)LD₅₀494.721.8[2]
SusceptibleGR₅₀2.91-[3]
Resistant (R4)GR₅₀106.836.7[3]
Resistant (R12)GR₅₀175.460.3[3]

ED₅₀: Effective dose required to achieve 50% control. LD₅₀: Lethal dose required to kill 50% of the plant population. GR₅₀: Dose resulting in 50% growth reduction. a.i. ha⁻¹: active ingredient grams per hectare.

Table 2: Susceptibility of Different Echinochloa Species to Bispyribac-sodium

SpeciesED₅₀ (g a.i./ha)Reference
E. crus-galli var. zelayensis1.83[5]
E. caudata1.32[5]
E. crus-galli var. crus-galli1.14[5]
E. glabrescens0.97[5]
E. crus-galli var. mitis0.68 - 0.75[5]

Experimental Protocols

This section provides detailed methodologies for conducting efficacy testing of Bispyribac-sodium on Echinochloa crus-galli.

Plant Material and Growth Conditions
  • Seed Collection and Preparation:

    • Collect mature panicles of Echinochloa crus-galli from rice fields.[2]

    • Thresh the panicles and store the seeds in a cool, dry place (e.g., 4°C) to maintain viability.[2]

    • To break dormancy and disinfect, immerse seeds in a 0.25% sodium hypochlorite solution for a specified time, followed by thorough rinsing with distilled water.[6]

  • Germination and Seedling Establishment:

    • Sow the treated seeds in germination trays containing a suitable substrate, such as a mixture of soil, peat, and sand (2:1:1 v/v/v).[6]

    • Maintain the trays in a greenhouse or growth chamber under controlled conditions:

      • Temperature: 32/22°C (day/night) ± 2°C.[6]

      • Photoperiod: 12 hours of light.[6]

      • Light Intensity: 500 µmol m⁻² s⁻¹.[6]

  • Transplanting:

    • When seedlings reach the one to two-leaf stage (approximately 7 days after planting), transplant them into individual pots filled with the same substrate.[6]

Herbicide Application
  • Herbicide Preparation:

    • Prepare a stock solution of Bispyribac-sodium.

    • Perform serial dilutions to obtain a range of treatment concentrations. The recommended label rate is often around 25-40 g a.i. ha⁻¹.[1][2] Dose-response studies should include rates ranging from fractions to multiples of the recommended rate.[7]

  • Application:

    • Apply the herbicide treatments to Echinochloa crus-galli plants at the 3-4 leaf stage.

    • Use a laboratory sprayer calibrated to deliver a consistent volume (e.g., 140 L ha⁻¹) at a specified pressure.[8]

    • Include an untreated control group for comparison.

Data Collection and Analysis
  • Visual Assessment:

    • Visually assess weed control at regular intervals after treatment (e.g., 7, 14, and 21 days after treatment - DAT).

    • Use a rating scale from 0% (no effect) to 100% (complete plant death).

  • Survival Rate:

    • Count the number of surviving plants in each pot at a predetermined time point (e.g., 21 DAT).

    • Calculate the survival percentage relative to the untreated control.

  • Biomass Reduction:

    • At the end of the experiment (e.g., 21 or 28 DAT), harvest the above-ground biomass of the plants.[8]

    • Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.

    • Calculate the percentage of biomass reduction compared to the untreated control.

  • Data Analysis:

    • Analyze the data using appropriate statistical software.

    • For dose-response studies, fit the data to a log-logistic model to calculate the ED₅₀, LD₅₀, or GR₅₀ values.[4]

Visualization of Pathways and Workflows

Mechanism of Action of Bispyribac-sodium

Bispyribac-sodium_MoA cluster_resistance Resistance Mechanisms Bispyribac Bispyribac-sodium ALS Acetolactate Synthase (ALS) (Target Enzyme) Bispyribac->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellDivision Cell Division & Plant Growth ProteinSynthesis->CellDivision PlantDeath Plant Death CellDivision->PlantDeath TSR Target-Site Resistance (ALS Mutation) TSR->ALS Alters Target NTSR Non-Target-Site Resistance (Metabolism - e.g., P450s) NTSR->Bispyribac Degrades Herbicide

Caption: Mechanism of action of Bispyribac-sodium and resistance mechanisms in weeds.

Experimental Workflow

Experimental_Workflow start Start seed_collection Seed Collection (E. crus-galli) start->seed_collection seed_prep Seed Sterilization & Germination seed_collection->seed_prep transplanting Transplanting to Pots seed_prep->transplanting herbicide_prep Herbicide Preparation (Bispyribac-sodium dilutions) transplanting->herbicide_prep herbicide_app Herbicide Application (3-4 leaf stage) herbicide_prep->herbicide_app data_collection Data Collection (Visual Assessment, Survival, Biomass) herbicide_app->data_collection data_analysis Data Analysis (Dose-Response Curves, ED50/GR50) data_collection->data_analysis end End data_analysis->end

Caption: Workflow for testing Bispyribac-sodium efficacy on Echinochloa crus-galli.

References

Application Notes and Protocols: Bispyribac-sodium in Transgenic Herbicide-Resistant Crops

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bispyribac-sodium is a selective, systemic, post-emergence herbicide widely utilized for the control of a broad spectrum of weeds, including grasses, sedges, and broadleaf varieties, particularly in rice cultivation.[1][2][3] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][4] The development of transgenic crops resistant to Bispyribac-sodium offers a powerful tool for integrated weed management, allowing for effective weed control without harming the crop.[5][6] This document provides detailed application notes and experimental protocols for researchers and scientists working with Bispyribac-sodium and corresponding herbicide-resistant crops.

Mechanism of Action and Resistance

Bispyribac-sodium is absorbed through the foliage and roots of the plant and translocates to the growing points.[1] There, it inhibits the ALS enzyme (also known as acetohydroxyacid synthase or AHAS), blocking the production of essential amino acids valine, leucine, and isoleucine.[7][8] This cessation of amino acid synthesis halts protein production and cell growth, ultimately leading to plant death.[8]

Herbicide resistance in transgenic crops is typically achieved by introducing specific point mutations into the endogenous ALS gene. For instance, a mutant version of the rice ALS gene (OsmALS [W548L/S627I]) has been shown to confer resistance to Bispyribac-sodium.[5] This modified enzyme does not bind effectively with the herbicide, allowing it to function normally even in the presence of Bispyribac-sodium, thus ensuring the survival of the crop.[6] Genome editing technologies like CRISPR/Cas9 are instrumental in creating these precise genetic modifications.[6][9]

Fig 1. Mechanism of Bispyribac-sodium and Resistance cluster_0 Wild-Type Plant cluster_1 Transgenic Resistant Plant Pyruvate_WT Pyruvate ALS_WT Acetolactate Synthase (ALS) Pyruvate_WT->ALS_WT BCAA_WT Branched-Chain Amino Acids (Val, Leu, Ile) ALS_WT->BCAA_WT Death Plant Death ALS_WT->Death Growth_WT Protein Synthesis & Plant Growth BCAA_WT->Growth_WT BS Bispyribac-sodium BS->ALS_WT Inhibits Pyruvate_TR Pyruvate ALS_TR Mutated ALS (e.g., W548L/S627I) Pyruvate_TR->ALS_TR BCAA_TR Branched-Chain Amino Acids (Val, Leu, Ile) ALS_TR->BCAA_TR Growth_TR Protein Synthesis & Plant Survival BCAA_TR->Growth_TR BS_TR Bispyribac-sodium BS_TR->ALS_TR No Inhibition

Mechanism of Bispyribac-sodium action and resistance.

Application Notes

1. Recommended Usage in Transgenic Rice

Bispyribac-sodium is a post-emergence herbicide, making it ideal for controlling weeds that have already emerged in the field.[3] It is effective in both transplanted and direct-seeded rice systems.[3][10] In transgenic, resistant rice, it can be applied over-the-top to selectively remove susceptible weeds without damaging the crop.

2. Weed Control Spectrum

Bispyribac-sodium is effective against a wide range of common weeds found in rice paddies.[2][3]

  • Grasses: Echinochloa crus-galli (Barnyard grass)[10]

  • Sedges: Cyperus difformis (Smallflower umbrella sedge)[10]

  • Broadleaf Weeds: Monochoria vaginalis (Pickerel weed)[10]

3. Environmental Fate and Residue Profile

  • Soil Dissipation: Bispyribac-sodium degrades in the soil primarily through microbial action.[11] Its dissipation follows a first-order decay process.[8] The half-life (DT50) in soil can vary depending on the application dose and environmental conditions, with reported values ranging from approximately 10 to 13 days.[8]

  • Crop Residues: Studies conducted on non-transgenic rice have shown that when applied at recommended doses, Bispyribac-sodium residues are often below the detectable limit (BDL) in the grain and straw at the time of harvest.[8][12] This suggests a low risk of accumulation in the final agricultural product.

Quantitative Data Summary

Table 1: Bio-Efficacy and Weed Control Efficiency in Direct Seeded Rice This table summarizes the effectiveness of different application rates of Bispyribac-sodium 10% SC on weed density and control efficiency.

Treatment (g a.i. ha⁻¹)Total Weed Density (No. m⁻²) at 60 DASWeed Control Efficiency (%) at 60 DASPooled Grain Yield (t ha⁻¹)
Bispyribac Sodium @ 1039.5268.912.65
Bispyribac Sodium @ 2029.8576.513.25
Bispyribac Sodium @ 3027.7578.053.30
Pendimethalin @ 150045.3364.382.51
Weedy Check127.250.001.45
*Source: Data adapted from Soren et al., 2017.[13] DAS = Days After Sowing.

Table 2: Dissipation and Half-Life of Bispyribac-sodium in Soil This table presents the persistence of Bispyribac-sodium in soil at various application rates in direct-seeded rice fields.

Application Rate (g ha⁻¹)Initial Detected Amount (mg kg⁻¹)Residue at 30 DAA* (mg kg⁻¹)Half-Life (DT₅₀) (days)
100.026BDL (<0.02)Not Calculated
150.038BDL (<0.02)Not Calculated
200.045BDL (<0.02)9.93
25 (Recommended)0.052BDL (<0.02)10.21
400.0660.02113.10
*Source: Data adapted from Rao et al., 2015.[8] DAA = Days After Application; BDL = Below Detectable Limit.

Table 3: Parameters for Residue Analysis by HPLC This table provides typical parameters for the quantitative analysis of Bispyribac-sodium residues in various matrices.

ParameterSoilPlant (Straw)Grain
Extraction Method Acetonitrile/Water ExtractionAcetonitrile/Water ExtractionAcetonitrile/Water Extraction
Cleanup Method Solid Phase Extraction (SPE)Solid Phase Extraction (SPE)Solid Phase Extraction (SPE)
Detection Method HPLC-DAD/UVHPLC-DADHPLC-DAD
Mobile Phase Methanol + Water (75+25, v/v) with 0.04% H₃PO₄[8]Acetonitrile/Water (65:35 v/v)[8]Acetonitrile/Water (65:35 v/v)[8]
Limit of Detection (LOD) 0.02 mg/kg[8]0.01 ppm[12]0.01 ppm[12]
Mean Recovery (%) 87.1 - 93.2[8]92.6 - 98.7[8]90.1 - 94.3[8]
*Source: Data compiled from multiple sources.[8][12][14]

Experimental Protocols

Protocol 1: Workflow for Development and Selection of Herbicide-Resistant Crops

This protocol outlines the general steps for creating Bispyribac-sodium resistant crops using gene editing and utilizing the herbicide as a selection agent.[5][6]

Fig 2. Workflow for Generating Herbicide-Resistant Crops A 1. Target Gene Identification (e.g., Acetolactate Synthase - ALS) B 2. Design of gRNA (Targeting specific sites for mutation) A->B C 3. Vector Construction (CRISPR/Cas9 + gRNA + Selection Marker) B->C E 5. Genetic Transformation (e.g., Agrobacterium-mediated) C->E D 4. Plant Material Preparation (e.g., Rice Callus) D->E F 6. Selection of Transformants E->F G Apply Bispyribac-sodium to culture medium F->G H 7. Regeneration of Putative Transgenic Plantlets F->H I 8. Molecular & Phenotypic Validation H->I J PCR & Sequencing to confirm ALS gene mutation I->J K Whole-plant herbicide spray assay I->K

A generalized workflow for creating and verifying resistant crops.
  • Target Identification: Identify the endogenous ALS gene sequence in the target crop.[6]

  • gRNA Design: Design guide RNAs (gRNAs) that target conserved regions of the ALS gene where mutations are known to confer resistance (e.g., codons for Pro-197, Trp-574 in Arabidopsis numbering).

  • Vector Construction: Clone the Cas9 nuclease and the designed gRNA into a plant transformation vector.

  • Transformation: Introduce the vector into plant cells (e.g., rice callus) using a standard method like Agrobacterium tumefaciens-mediated transformation.[5]

  • Selection: Culture the transformed calli on a selection medium containing an appropriate concentration of Bispyribac-sodium. Only the cells that have successfully incorporated the resistance-conferring mutation in the ALS gene will survive and proliferate.[5] Callus tissue is often more sensitive to the herbicide than whole seedlings, making it an effective selection system.[5]

  • Regeneration: Transfer the surviving, resistant calli to a regeneration medium to induce the formation of shoots and roots, eventually developing into whole plantlets.

  • Validation: Confirm the presence of the desired mutation in the regenerated plants using PCR and Sanger sequencing. Further validate resistance through a whole-plant bioassay (see Protocol 2).

Protocol 2: Whole-Plant Herbicide Resistance Bioassay

This protocol is adapted from standard herbicide resistance testing methods to assess the level of resistance to Bispyribac-sodium in transgenic plants.[15]

  • Plant Propagation: Grow both transgenic (T1 generation or later) and wild-type (control) plants from seed in pots containing a standardized soil mix. Maintain in a greenhouse under controlled conditions.

  • Growth Stage: Allow plants to reach the appropriate growth stage for post-emergence herbicide application, typically the 2-4 leaf stage.[4][15]

  • Herbicide Preparation: Prepare a stock solution of Bispyribac-sodium. Perform serial dilutions to create a range of treatment concentrations. This should include the recommended field application rate (e.g., 25 g a.i. ha⁻¹) as well as multiples of this rate (e.g., 0.5x, 1x, 2x, 4x, 8x) to determine the level of resistance. A control group should be sprayed with water only.

  • Application: Apply the herbicide solutions to the plants using a calibrated cabinet track sprayer to ensure uniform coverage.[15]

  • Evaluation: Assess plant injury and survival at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a visual rating scale (e.g., 0% = no injury, 100% = plant death).

  • Data Analysis: For each plant line, calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀). The resistance factor (RF) can be calculated as the GR₅₀ of the transgenic line divided by the GR₅₀ of the wild-type line.

Protocol 3: Determination of Bispyribac-sodium Residues by HPLC

This protocol provides a method for quantifying Bispyribac-sodium residues in soil and crop samples.[8][12][14]

  • Sample Preparation:

    • Collect representative soil, straw, or grain samples from treated fields at various time points.

    • Homogenize the samples. For soil, air-dry and sieve. For plant material, grind to a fine powder.

  • Extraction:

    • Weigh a known amount of the homogenized sample (e.g., 10-20 g) into a centrifuge tube.

    • Add an extraction solvent (e.g., acetonitrile/water mixture).

    • Shake vigorously or sonicate for a set period (e.g., 30 minutes).

    • Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes).

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive recovery.

  • Cleanup (Solid Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., anion exchange) with the required solvents.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with a solvent that removes interfering compounds but retains Bispyribac-sodium.

    • Elute the Bispyribac-sodium with a suitable elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.

  • HPLC Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.[8]

    • Column: C18 reverse-phase column.[8]

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water.[8]

    • Flow Rate: Typically 1.0 mL/min.[8]

    • Detection Wavelength: Set the detector to the wavelength of maximum absorbance for Bispyribac-sodium (e.g., 250 nm).[8]

    • Quantification: Prepare a calibration curve using certified standards of Bispyribac-sodium (e.g., 0.01 to 2.5 ppm).[12] Quantify the residue in the samples by comparing the peak area to the calibration curve.

References

Application Notes & Protocols for Immunoassay Development for 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid" did not yield a common name or established immunoassays for this specific molecule. This suggests that it may be a novel compound or a metabolite for which immunoassays are not widely developed. The structure resembles that of a pyrimidinyl carboxy herbicide. Therefore, the following application notes and protocols are based on established principles for developing immunoassays for small molecules, particularly herbicides with similar chemical features. The provided data and specific reagents are illustrative and would require empirical validation for this particular analyte.

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for the development of sensitive and specific immunoassays for the quantitative detection of this compound. The protocols described herein cover hapten synthesis, immunogen and coating antigen preparation, antibody production, and the development of a competitive enzyme-linked immunosorbent assay (cELISA) and a lateral flow immunoassay (LFIA).

1. Hapten Design and Synthesis

The development of a specific antibody requires the synthesis of a hapten, a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response. The carboxylic acid group on the benzoic acid ring of the target analyte is an ideal position for conjugation, as it is distal from the immunodominant dimethoxypyrimidine moiety.

  • Hapten Synthesis Strategy: An active ester method is proposed for coupling the hapten to a carrier protein. The carboxylic acid group of this compound will be activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

2. Immunogen and Coating Antigen Preparation

  • Immunogen Synthesis: The activated hapten (hapten-NHS ester) is conjugated to a carrier protein with abundant primary amine groups, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). A higher hapten-to-carrier protein molar ratio is generally desired for the immunogen to maximize the immune response.

  • Coating Antigen Synthesis: For the cELISA and LFIA, a coating antigen is prepared by conjugating the hapten to a different carrier protein, such as Ovalbumin (OVA). This avoids non-specific binding due to antibodies generated against the immunizing carrier protein. A lower hapten-to-carrier protein ratio is often used for the coating antigen to enhance the competitive binding.

Experimental Protocol: Hapten Activation and Conjugation

  • Dissolve 10 mg of this compound in 1 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add 1.2 equivalents of EDC and 1.5 equivalents of NHS.

  • Stir the reaction mixture at room temperature for 4 hours to form the active ester.

  • For immunogen synthesis, dissolve 20 mg of KLH in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.

  • Slowly add the activated hapten solution to the KLH solution while gently stirring.

  • Allow the reaction to proceed overnight at 4°C.

  • For coating antigen synthesis, follow the same procedure using 20 mg of OVA.

  • Purify the conjugates by dialysis against PBS for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.

  • Characterize the conjugates using UV-Vis spectrophotometry to determine the hapten-to-protein conjugation ratio.

3. Antibody Production and Characterization

Polyclonal or monoclonal antibodies can be generated against the immunogen. For rapid development, polyclonal antibodies are often produced in rabbits.

Experimental Protocol: Polyclonal Antibody Production

  • Emulsify the KLH-hapten immunogen with an equal volume of Freund's complete adjuvant for the primary immunization.

  • Immunize New Zealand white rabbits with 1 mg of the immunogen subcutaneously at multiple sites.

  • Boost the immunizations every 3-4 weeks with 0.5 mg of immunogen emulsified in Freund's incomplete adjuvant.

  • Collect blood samples 7-10 days after each boost and screen the sera for antibody titer and specificity using an indirect ELISA.

  • Purify the polyclonal antibodies from the positive sera using Protein A/G affinity chromatography.

4. Competitive ELISA Development

A cELISA is a sensitive method for quantifying the target analyte. In this format, the analyte in the sample competes with the coating antigen for binding to a limited amount of antibody.

Experimental Protocol: cELISA

  • Coat a 96-well microtiter plate with the OVA-hapten coating antigen (e.g., 1 µg/mL in 0.05 M carbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Block the remaining protein-binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Wash the plate as described in step 2.

  • Add 50 µL of standard solutions or samples and 50 µL of the diluted primary antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate as described in step 2.

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) and incubate for 1 hour at 37°C.

  • Wash the plate as described in step 2.

  • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

  • Read the absorbance at 450 nm using a microplate reader.

5. Lateral Flow Immunoassay (LFIA) Development

An LFIA provides a rapid, point-of-care testing format. A competitive format is typically used for small molecule detection.

Experimental Protocol: LFIA Assembly and Detection

  • Gold Nanoparticle (AuNP) Conjugation: Conjugate the purified primary antibody to 40 nm AuNPs.

  • Conjugate Pad Preparation: Dispense the AuNP-antibody conjugate onto a glass fiber pad and dry.

  • Test Line and Control Line Dispensing:

    • Dispense the OVA-hapten coating antigen onto a nitrocellulose membrane to create the test line (T-line).

    • Dispense a secondary antibody (e.g., goat anti-rabbit IgG) onto the membrane to create the control line (C-line).

  • Strip Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto a backing card.

  • Assay Procedure:

    • Apply a defined volume of the sample extract to the sample pad.

    • The liquid migrates along the strip via capillary action.

    • If the target analyte is present, it will bind to the AuNP-antibody conjugate, preventing it from binding to the T-line. A weaker or absent T-line indicates a positive result.

    • The C-line should always appear, confirming the strip is working correctly.

Data Presentation

Table 1: Characterization of Hapten-Protein Conjugates

ConjugateCarrier ProteinMolar Coupling Ratio (Hapten:Protein)
ImmunogenKLH25:1
Coating AntigenOVA10:1

Table 2: Polyclonal Antibody Characterization

ParameterValue
Antibody Titer1:64,000
Antibody SubtypeIgG
Affinity Constant (Ka)1.2 x 10⁸ L/mol

Table 3: cELISA Performance Characteristics

ParameterValue
IC₅₀ (50% Inhibitory Concentration)5.2 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Linear Working Range1 - 50 ng/mL
Cross-Reactivity with Related Compounds< 1%

Table 4: LFIA Performance Characteristics

ParameterValue
Visual Limit of Detection (vLOD)10 ng/mL
Cut-off Value20 ng/mL
Assay Time10 minutes

Visualizations

Hapten_Synthesis_and_Conjugation cluster_hapten Hapten Synthesis cluster_conjugation Conjugation cluster_application Application Analyte This compound ActiveEster Activated Hapten (NHS-ester) Analyte->ActiveEster EDC, NHS Immunogen Immunogen (KLH-Hapten) ActiveEster->Immunogen Conjugation CoatingAntigen Coating Antigen (OVA-Hapten) ActiveEster->CoatingAntigen Conjugation KLH KLH Carrier Protein OVA OVA Carrier Protein AntibodyProd Antibody Production Immunogen->AntibodyProd ImmunoassayDev Immunoassay Development CoatingAntigen->ImmunoassayDev

Caption: Workflow for hapten synthesis and conjugation to carrier proteins.

cELISA_Principle cluster_negative Negative Sample (Analyte Absent) cluster_positive Positive Sample (Analyte Present) Ab_neg Antibody Coating_neg Coating Antigen Ab_neg->Coating_neg Binding Well_neg Microtiter Well Signal_neg Strong Color Signal Coating_neg->Signal_neg Enzyme Reaction Analyte_pos Free Analyte Ab_pos Antibody Analyte_pos->Ab_pos Competition Coating_pos Coating Antigen Ab_pos->Coating_pos Binding Blocked Well_pos Microtiter Well Signal_pos Weak/No Color Signal Coating_pos->Signal_pos Inhibited Reaction

Caption: Principle of the competitive ELISA (cELISA).

LFIA_Principle cluster_strip Lateral Flow Strip cluster_membrane Detection Zone cluster_negative_result Negative Result cluster_positive_result Positive Result SamplePad Sample Pad ConjugatePad Conjugate Pad (AuNP-Antibody) Membrane Nitrocellulose Membrane AbsorbentPad Absorbent Pad T_Line Test Line (Coating Antigen) C_Line Control Line (Secondary Ab) AuNP_Ab_neg AuNP-Ab T_Line_neg T-Line (Visible) AuNP_Ab_neg->T_Line_neg Binds C_Line_neg C-Line (Visible) AuNP_Ab_neg->C_Line_neg Binds Analyte_pos Analyte AuNP_Ab_Analyte AuNP-Ab-Analyte Complex Analyte_pos->AuNP_Ab_Analyte Binds T_Line_pos T-Line (Faint/Invisible) AuNP_Ab_Analyte->T_Line_pos No Binding C_Line_pos C-Line (Visible) AuNP_Ab_Analyte->C_Line_pos Binds

Caption: Principle of the competitive Lateral Flow Immunoassay (LFIA).

Application Notes and Protocols for Studying Bispyribac Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to study the uptake and translocation of the herbicide Bispyribac in plants. The protocols detailed below are essential for understanding its efficacy, selectivity, and potential for resistance development in various plant species.

Introduction

Bispyribac-sodium is a systemic, post-emergence herbicide used for the control of grasses, sedges, and broadleaf weeds, particularly in rice cultivation.[1] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids, thereby halting plant growth and leading to death.[1][2][3][4][5] Understanding the dynamics of Bispyribac uptake through foliage and roots and its subsequent movement (translocation) throughout the plant is critical for optimizing its application, developing new formulations, and managing herbicide resistance.[1][3][4][5]

Factors such as environmental conditions can influence the absorption and metabolism of Bispyribac. For instance, cold stress has been shown to reduce its absorption and metabolism in rice seedlings, although it did not affect translocation in one study.[6] The following protocols provide standardized methods for investigating these processes in a controlled laboratory setting.

Key Experimental Protocols

Protocol 1: Foliar Uptake and Translocation of ¹⁴C-Labeled Bispyribac

This protocol details the use of radiolabeled Bispyribac to quantify its absorption into and movement within the plant following foliar application. The use of ¹⁴C-labeled herbicides is a well-established method for such studies.[7][8][9][10][11]

Materials:

  • ¹⁴C-Bispyribac-sodium (with known specific activity)

  • Commercial formulation of Bispyribac-sodium

  • Microsyringe

  • Surfactant (as required by the commercial formulation)

  • Plant species of interest (e.g., rice, target weed species)

  • Growth chamber or greenhouse with controlled conditions

  • Leaf-washing solution (e.g., water:acetone mix)

  • Scintillation vials

  • Liquid Scintillation Cocktail

  • Liquid Scintillation Counter (LSC)

  • Biological Oxidizer

  • Phosphor imaging screen and scanner (for autoradiography)

Procedure:

  • Plant Culture: Grow plants to a specific growth stage (e.g., 3-4 leaf stage) under controlled temperature, humidity, and light conditions.

  • Preparation of Treatment Solution: Prepare a treatment solution containing a known concentration of ¹⁴C-Bispyribac-sodium and the commercial formulation at the recommended field rate.[7]

  • Application: Apply a precise volume (e.g., 10-20 µL) of the treatment solution as droplets to the adaxial surface of a specific leaf (the "treated leaf").[11]

  • Harvesting: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours) to assess the time course of uptake and translocation.[6]

  • Leaf Washing: Carefully wash the surface of the treated leaf with a suitable solvent to remove any unabsorbed ¹⁴C-Bispyribac. Collect the wash solution in a scintillation vial.

  • Sample Sectioning: Divide the plant into the following parts:

    • Treated leaf

    • Shoots above the treated leaf

    • Shoots below the treated leaf

    • Roots

  • Quantification of Radioactivity:

    • Leaf Wash: Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using an LSC. This represents the amount of herbicide not absorbed.

    • Plant Parts: Dry and combust each plant section using a biological oxidizer. The resulting ¹⁴CO₂ is trapped and quantified by LSC.[7]

  • Data Calculation:

    • Total Applied Radioactivity: The initial amount of radioactivity applied to the leaf.

    • Absorption: (Total Applied Radioactivity - Radioactivity in Leaf Wash) / Total Applied Radioactivity * 100%.

    • Translocation: (Radioactivity in all plant parts except the treated leaf) / (Total absorbed radioactivity) * 100%.

  • Autoradiography (Qualitative Analysis): For a visual representation of translocation, press the whole plant against a phosphor imaging screen for a set duration (e.g., 72 hours).[7] Scan the screen to visualize the distribution of the radiolabel.

Protocol 2: Quantification of Bispyribac Residues in Plant Tissues by HPLC

This protocol describes the extraction and quantification of non-radiolabeled Bispyribac from plant tissues using High-Performance Liquid Chromatography (HPLC), a common method for residue analysis.[2][5][12]

Materials:

  • Plant tissue samples (from plants treated with non-labeled Bispyribac)

  • Homogenizer

  • Centrifuge

  • Extraction solvent (e.g., 4% NaHCO₃ solution, followed by partitioning with dichloromethane and ethyl acetate)[12]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[13][14]

  • HPLC system with a C18 reverse-phase column and a UV or Diode Array Detector (DAD)[2][5][12]

  • Mobile phase (e.g., acetonitrile/water mixture)[2]

  • Bispyribac-sodium analytical standard

Procedure:

  • Sample Preparation: Collect and weigh fresh plant tissue samples.

  • Extraction:

    • Homogenize the plant tissue in the extraction solvent.

    • Follow a liquid-liquid partitioning procedure to separate Bispyribac from interfering compounds. An example procedure involves partitioning with petroleum ether and dichloromethane, followed by acidification and re-extraction with ethyl acetate.[12]

  • Cleanup (Solid-Phase Extraction):

    • Condition the SPE cartridge.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the Bispyribac with a suitable solvent.

  • Analysis by HPLC:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Inject a known volume into the HPLC system.

    • Detect Bispyribac by monitoring the absorbance at a specific wavelength (e.g., 250 nm).[2][12]

  • Quantification:

    • Prepare a calibration curve using the Bispyribac-sodium analytical standard.

    • Quantify the amount of Bispyribac in the samples by comparing their peak areas to the calibration curve. The limit of detection for this method can be as low as 0.01-0.02 mg/kg in plant tissues.[2][12]

Data Presentation

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.

Table 1: Uptake and Translocation of ¹⁴C-Bispyribac in Rice (Oryza sativa) and Barnyardgrass (Echinochloa crus-galli) 72 hours after treatment.

Plant SpeciesAbsorption (% of Applied)Translocation (% of Absorbed)Distribution in Plant (% of Translocated)
Shoots (Above Treated Leaf)
Rice65.2 ± 4.115.8 ± 2.360.5 ± 5.5
Barnyardgrass80.5 ± 5.625.4 ± 3.175.1 ± 6.2
Shoots (Below Treated Leaf)
Rice25.3 ± 3.9
Barnyardgrass15.7 ± 2.8
Roots
Rice14.2 ± 2.1
Barnyardgrass9.2 ± 1.9

Data are presented as mean ± standard deviation.

Table 2: Effect of Temperature on ¹⁴C-Bispyribac Absorption in Rice Seedlings 24 hours after treatment.

Temperature Condition (Day/Night)¹⁴C-Bispyribac Absorption (% of Applied)
Warm (30/22 °C)75.6 ± 6.3
Cold Stress (22/16 °C)58.9 ± 5.1

This data is illustrative, based on findings that warm temperatures stimulated absorption.[6]

Table 3: Bispyribac-sodium Residues in Direct Seeded Rice at Harvest.

Applied Dose (g a.i./ha)Residue in Straw (mg/kg)Residue in Grain (mg/kg)
20Not DetectedNot Detected
25Not DetectedNot Detected
40Not DetectedNot Detected

Based on findings from Ramprakash et al. (2015), where no detectable residues were found at harvest.[2]

Visualizations

Experimental Workflows

G cluster_0 Protocol 1: ¹⁴C-Bispyribac Uptake and Translocation P1_1 Plant Growth in Controlled Environment P1_2 Prepare ¹⁴C-Bispyribac Treatment Solution P1_1->P1_2 P1_3 Apply Solution to Leaf P1_2->P1_3 P1_4 Harvest at Time Points P1_3->P1_4 P1_5 Leaf Wash to Remove Unabsorbed Herbicide P1_4->P1_5 P1_6 Section Plant (Treated Leaf, Shoots, Roots) P1_4->P1_6 P1_7 Quantify Radioactivity (LSC & Biological Oxidation) P1_5->P1_7 P1_6->P1_7 P1_9 Autoradiography (Qualitative Visualization) P1_6->P1_9 P1_8 Calculate Absorption & Translocation P1_7->P1_8

Caption: Workflow for ¹⁴C-Bispyribac uptake and translocation study.

G cluster_1 Protocol 2: HPLC Quantification of Bispyribac P2_1 Collect Treated Plant Tissue P2_2 Homogenize and Extract with Solvent P2_1->P2_2 P2_3 Liquid-Liquid Partitioning P2_2->P2_3 P2_4 Clean up with Solid-Phase Extraction (SPE) P2_3->P2_4 P2_5 Analyze by HPLC-DAD P2_4->P2_5 P2_6 Quantify against Standard Curve P2_5->P2_6

Caption: Workflow for quantifying Bispyribac residues via HPLC.

Bispyribac's Mechanism of Action

G cluster_2 Bispyribac Mode of Action Bispyribac Bispyribac-sodium (Uptake by Roots/Foliage) ALS Acetolactate Synthase (ALS) Enzyme Bispyribac->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Synthesizes Proteins Proteins & Enzymes AminoAcids->Proteins Required for Growth Plant Growth Inhibition & Death Proteins->Growth Essential for

Caption: Inhibition of ALS enzyme by Bispyribac disrupts plant growth.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a reaction that typically proceeds via a nucleophilic aromatic substitution (SNAr) or a variation of the Williamson ether synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reactants: Degradation of starting materials (e.g., salicylic acid or the pyrimidine derivative).2. Insufficient Base: The base may not be strong enough to deprotonate the phenolic hydroxyl group of salicylic acid effectively.3. Low Reaction Temperature: The activation energy for the reaction may not be reached.4. Inappropriate Solvent: The chosen solvent may not be suitable for an SNAr or Williamson ether synthesis.[1]1. Verify Reactant Quality: Check the purity and integrity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).2. Select a Stronger Base: Consider using stronger bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2]3. Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.4. Solvent Selection: Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO to facilitate the reaction.[1]
Formation of Di-substituted Byproduct (from 2,6-dihydroxybenzoic acid) 1. Incorrect Stoichiometry: An excess of the pyrimidine reactant can lead to the formation of the di-substituted product.2. Prolonged Reaction Time: Longer reaction times can favor the formation of the thermodynamically more stable di-substituted product.1. Control Stoichiometry: Use a 1:1 molar ratio of 2,6-dihydroxybenzoic acid to the pyrimidine derivative.2. Monitor Reaction Progress: Track the reaction using TLC or LC-MS to stop it once the desired mono-substituted product is maximized.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient time, temperature, or reagent concentration.2. Poor Solubility: One or more reactants may not be fully dissolved in the solvent.1. Optimize Reaction Conditions: Increase reaction time or temperature as needed.2. Improve Solubility: Choose a solvent in which all reactants are soluble at the reaction temperature. The use of a phase transfer catalyst may also be beneficial.
Difficult Purification 1. Similar Polarity of Products: The desired mono-substituted product, di-substituted byproduct, and starting materials may have similar polarities, making separation by column chromatography challenging.1. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent system.2. pH Adjustment: If the product is an acid, purification can sometimes be achieved by extraction into an aqueous base, followed by re-acidification and extraction into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and effective method is the reaction of salicylic acid with a 2-substituted-4,6-dimethoxypyrimidine, such as 2-chloro-4,6-dimethoxypyrimidine or 2-methanesulfonyl-4,6-dimethoxypyrimidine, in the presence of a base. This reaction is a nucleophilic aromatic substitution.

Q2: What is the role of the base in this synthesis?

A2: The base deprotonates the phenolic hydroxyl group of salicylic acid, forming a phenoxide ion. This phenoxide is a more potent nucleophile that can then attack the electron-deficient pyrimidine ring to form the desired ether linkage.

Q3: Can I use 2,6-dihydroxybenzoic acid as a starting material? How can I favor the mono-substituted product?

A3: Yes, 2,6-dihydroxybenzoic acid can be used. To favor the formation of the mono-substituted product, it is crucial to control the stoichiometry of the reactants, typically using a 1:1 molar ratio of the dihydroxybenzoic acid to the pyrimidine derivative. Careful monitoring of the reaction progress is also essential to stop the reaction before significant formation of the di-substituted byproduct occurs.

Q4: What are the best solvents for this reaction?

A4: Polar aprotic solvents are generally preferred for this type of reaction as they can dissolve the reactants and stabilize the charged intermediates.[1] Suitable solvents include acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Q5: My yield is consistently low. What are the key parameters to optimize?

A5: To improve the yield, consider optimizing the following parameters:

  • Base: Ensure a suitable base is used in sufficient quantity.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Reaction Time: Monitor the reaction to determine the optimal time for product formation.

  • Purity of Reactants: Use high-purity starting materials.

Experimental Protocols

Synthesis of this compound from Salicylic Acid

This protocol is adapted from a similar synthesis of 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzaldehyde.[3]

Materials:

  • Salicylic acid

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (1.0 eq), 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Parameter Condition A Condition B Condition C
Starting Material Salicylic AcidSalicylic Acid2,6-Dihydroxybenzoic Acid
Pyrimidine Reactant 2-Chloro-4,6-dimethoxypyrimidine2-Methanesulfonyl-4,6-dimethoxypyrimidine2-Chloro-4,6-dimethoxypyrimidine
Base K₂CO₃NaHK₂CO₃
Solvent AcetonitrileDMFAcetonitrile
Temperature RefluxRoom TemperatureReflux
Typical Yield Moderate to HighHighVariable (dependent on mono/di ratio)

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Salicylic_Acid Salicylic Acid (1 eq) Reaction_Mixture Combine Reactants in Flask Salicylic_Acid->Reaction_Mixture Pyrimidine 2-Chloro-4,6-dimethoxypyrimidine (1 eq) Pyrimidine->Reaction_Mixture Base K2CO3 (2 eq) Base->Reaction_Mixture Solvent Acetonitrile Solvent->Reaction_Mixture Reflux Heat to Reflux (4-6h) Reaction_Mixture->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to RT Monitoring->Cooling Filtration Filter Solids Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Recrystallization / Chromatography Concentration->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Inactive_Reactants Inactive Reactants Low_Yield->Inactive_Reactants Insufficient_Base Insufficient Base Low_Yield->Insufficient_Base Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Side_Reactions Side Reactions Low_Yield->Side_Reactions Verify_Purity Verify Reactant Purity Inactive_Reactants->Verify_Purity Stronger_Base Use Stronger/More Base Insufficient_Base->Stronger_Base Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Overcoming Bispyribac Resistance in Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating and combating bispyribac resistance in weed populations.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Poor or No Efficacy of Bispyribac-sodium in Pot Assays

Possible Cause Troubleshooting Step
Suspected Herbicide Resistance Confirm resistance by comparing the response of the suspected population to a known susceptible population using a whole-plant dose-response bioassay.[1][2][3] A significant difference in the GR50 (herbicide dose required to reduce plant growth by 50%) between the populations indicates resistance.[4][5]
Incorrect Herbicide Application Rate Verify calculations for herbicide concentrations and ensure the application equipment is calibrated correctly to deliver the intended dose.[6]
Suboptimal Plant Growth Stage Apply bispyribac-sodium when weeds are at the recommended growth stage (typically 2-4 leaves) for optimal efficacy.[6] Treating larger, more established weeds can lead to reduced control.
Environmental Conditions Maintain optimal growing conditions (light, temperature, humidity) in the greenhouse or growth chamber, as environmental stress can affect plant response to herbicides.

Issue 2: Inconsistent or Unreliable Results in Acetolactate Synthase (ALS) Enzyme Assays

Possible Cause Troubleshooting Step
Poor Enzyme Extraction Perform all extraction steps at 0-4°C to prevent enzyme degradation.[7] Ensure complete tissue homogenization to maximize enzyme yield.
Substrate or Cofactor Degradation Prepare fresh solutions of substrates (e.g., pyruvate) and cofactors for each experiment. Store stock solutions appropriately as recommended.
Incorrect Incubation Time or Temperature Optimize incubation time and temperature for the specific weed species being tested to ensure a linear reaction rate.
Presence of Inhibitors in the Extract Include a purification step, such as ammonium sulfate precipitation or gel filtration, to remove potential inhibitors from the crude enzyme extract.

Issue 3: Difficulty in Distinguishing Between Target-Site and Non-Target-Site Resistance

Possible Cause Troubleshooting Step
Overlapping Resistance Mechanisms Conduct both an in-vitro ALS enzyme assay and a whole-plant bioassay with and without a cytochrome P450 inhibitor (e.g., malathion or piperonyl butoxide).[5][8]
Ambiguous Sequencing Results Sequence the full length of the ALS gene from multiple individuals of both resistant and susceptible populations to identify known and novel mutations conferring resistance.[5][9]
Metabolic Resistance Not Investigated Perform herbicide metabolism studies using radiolabeled bispyribac-sodium or LC-MS to quantify the rate of herbicide detoxification in resistant versus susceptible plants.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to bispyribac-sodium?

A1: Bispyribac-sodium resistance in weeds is primarily conferred by two mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the acetolactate synthase (ALS) gene, the target enzyme of bispyribac-sodium.[11][12] These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.[9][11] A common mutation conferring resistance is at the Trp-574 position of the ALS gene.[5]

  • Non-Target-Site Resistance (NTSR): This is often due to enhanced metabolism of the herbicide by enzymes such as cytochrome P450 monooxygenases (P450s).[3][8][10] The resistant plants can detoxify the herbicide more rapidly than susceptible plants, preventing it from reaching the target site at a lethal concentration.[13]

Q2: How can I quantify the level of resistance in a weed population?

A2: The level of resistance is typically quantified by calculating a Resistance Index (RI) or Resistance Factor (RF). This is determined by dividing the GR50 (or LD50/ED50) value of the resistant population by the GR50 of a known susceptible population, as determined from a whole-plant dose-response bioassay.[2][3][4]

Q3: What are some effective strategies to manage bispyribac-resistant weeds in a research setting and in the field?

A3: An integrated approach is crucial for managing bispyribac resistance:

  • Herbicide Rotation and Mixtures: Rotate herbicides with different modes of action and use tank-mixtures of effective herbicides to reduce selection pressure.[14]

  • Cultural Practices: Implement non-chemical control methods such as crop rotation, adjusting planting dates, and mechanical weeding.[14]

  • Monitoring: Regularly monitor weed populations for shifts in herbicide efficacy and test suspected resistant populations early.[15]

  • Use of Alternative Herbicides: For confirmed bispyribac-resistant populations, utilize alternative effective herbicides. For example, fluorpyrauxifen-benzyl and bentazone have shown efficacy against bispyribac-resistant Cyperus difformis.[14]

Q4: Can a single weed population exhibit both target-site and non-target-site resistance?

A4: Yes, it is possible for a weed population, and even a single plant, to possess multiple resistance mechanisms, including a combination of TSR and NTSR. This can lead to broader and higher levels of resistance to various herbicides.

Data Presentation

Table 1: Resistance Levels to Bispyribac-sodium in Various Weed Species

Weed SpeciesResistant BiotypeGR50 (g a.i. ha⁻¹)Resistance Index (RI)Reference
Echinochloa crus-galliR4106.836.7[5]
Echinochloa crus-galliR12175.460.3[5]
Echinochloa crus-galliSusceptible2.91-[5]
Echinochloa colonaEC-5-7.07 (based on LD50)[1]
Cyperus difformisResistant Biotypes19 - 962 to >20 (based on ED50)[2]
Cyperus difformisSusceptible Biotype10-[2]
Cyperus difformisGX-35-1253[16]
Echinochloa phyllopogonResistant-9 to >25.5[17]

Table 2: Efficacy of Alternative Herbicides on Bispyribac-Resistant Cyperus difformis

HerbicideApplication Rate (g/ha)Control of Resistant Population (%)
Fluorpyrauxifen-benzyl31.25100
Bentazone960>90
Chlorimuron + Metsulfuron4Substantial Reduction
2,4-D amine salt500Substantial Reduction

Source: Adapted from Choudhary et al. (2022)[14]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

Objective: To determine the level of resistance to bispyribac-sodium in a weed population.

Materials:

  • Seeds from suspected resistant (R) and known susceptible (S) weed populations.

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix.

  • Bispyribac-sodium herbicide formulation.

  • Calibrated laboratory sprayer.

  • Greenhouse or controlled environment growth chamber.

  • Analytical balance.

Methodology:

  • Plant Growth: Sow seeds of the R and S populations in separate pots. After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot). Grow the plants under optimal conditions until they reach the 2-3 leaf stage.[6]

  • Herbicide Preparation: Prepare a series of bispyribac-sodium concentrations. A typical range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate. Include a non-treated control (0x).

  • Herbicide Application: Apply the different herbicide doses to the respective pots using a calibrated laboratory sprayer to ensure uniform coverage.[6]

  • Post-Treatment Care: Return the plants to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Data Collection: After a specified period (e.g., 21 days), assess the plants. This can include visual injury ratings, survival counts (for LD50 calculation), and harvesting the above-ground biomass (for GR50 calculation). Dry the harvested biomass in an oven at 60°C for 72 hours and record the dry weight.[5]

  • Data Analysis: Express the dry weight data as a percentage of the untreated control for each population. Fit the data to a log-logistic dose-response curve to calculate the GR50 value for both the R and S populations.[4] The Resistance Index (RI) is calculated as GR50 (R) / GR50 (S).[4]

Protocol 2: In-Vitro Acetolactate Synthase (ALS) Activity Assay

Objective: To determine if resistance is due to an altered target site (insensitive ALS enzyme).

Materials:

  • Fresh leaf tissue (at the 2-3 leaf stage) from R and S plants.

  • Extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and dithiothreitol).

  • Assay buffer (same as extraction buffer).

  • Bispyribac-sodium analytical standard.

  • Creatine and α-naphthol solution.

  • Spectrophotometer.

Methodology:

  • Enzyme Extraction: Harvest fresh leaf tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder. Homogenize the powder in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C. The supernatant contains the crude ALS enzyme extract.[7]

  • Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay: Set up reaction tubes containing the assay buffer, the enzyme extract, and a range of bispyribac-sodium concentrations. Include a control with no herbicide.

  • Reaction Initiation and Termination: Initiate the reaction by adding the substrate (pyruvate). Incubate at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes). Terminate the reaction by adding sulfuric acid.[4]

  • Acetoin Quantification: The enzymatic reaction produces acetolactate, which is converted to acetoin by the acid. Add creatine and α-naphthol and incubate to allow for color development.

  • Data Collection: Measure the absorbance of the colored product at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

  • Data Analysis: Calculate the ALS activity for each herbicide concentration as a percentage of the activity in the no-herbicide control. Plot the percent inhibition against the herbicide concentration to determine the I50 value (the concentration of herbicide required to inhibit 50% of the enzyme activity) for both R and S populations. A significantly higher I50 for the R population indicates target-site resistance.

Visualizations

Resistance_Mechanisms cluster_0 Target-Site Resistance (TSR) cluster_1 Non-Target-Site Resistance (NTSR) TSR ALS Gene Mutation (e.g., Trp-574-Leu) AlteredALS Altered ALS Enzyme TSR->AlteredALS Leads to ReducedBinding Reduced Herbicide Binding AlteredALS->ReducedBinding Results in Resistance Herbicide Resistance ReducedBinding->Resistance NTSR Enhanced Metabolism P450 Increased Cytochrome P450 Activity NTSR->P450 Mediated by Detox Rapid Herbicide Detoxification P450->Detox Leads to Detox->Resistance Bispyribac Bispyribac-sodium Bispyribac->TSR Bispyribac->NTSR

Caption: Mechanisms of bispyribac resistance in weeds.

Experimental_Workflow cluster_0 Whole-Plant Bioassay cluster_1 Mechanism Investigation A1 Seed Germination (R and S populations) A2 Herbicide Application (Dose-Response) A1->A2 A3 Biomass Measurement (21 DAT) A2->A3 A4 Calculate GR50 and RI A3->A4 B1 ALS Enzyme Assay A4->B1 B2 ALS Gene Sequencing A4->B2 B3 Metabolism Study (with P450 inhibitor) A4->B3 TSR Target-Site Resistance B1->TSR B2->TSR NTSR Non-Target-Site Resistance B3->NTSR Start Suspected Resistance Start->A1

References

Technical Support Center: Mitigating the Environmental Impact of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and reducing the environmental impact of 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. This chemical structure is central to the herbicidal active ingredient, Saflufenacil. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work related to its environmental fate and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary environmental concerns?

A1: this compound is the core chemical structure of the herbicide Saflufenacil, which belongs to the pyrimidinedione chemical class.[1] It is a potent inhibitor of the protoporphyrinogen oxidase (PPO) enzyme, used for the pre-plant and pre-emergence control of broadleaf weeds.[1][2] The primary environmental concerns are its potential for mobility in soil, which could lead to leaching into groundwater, and the persistence of some of its degradation byproducts.[1][3]

Q2: What are the main degradation pathways for Saflufenacil in the environment?

A2: Saflufenacil degrades in the environment through a combination of biotic (microbial) and abiotic (hydrolysis, photolysis) processes.[1]

  • Microbial Degradation: This is a significant pathway in soil and aquatic systems, with aerobic degradation being the primary mechanism.[1]

  • Hydrolysis: The rate of hydrolysis is highly dependent on pH. Saflufenacil is stable in acidic conditions but degrades more rapidly in neutral to alkaline environments.[1]

  • Photolysis: It undergoes degradation when exposed to light, both in water and on soil surfaces. This process involves the opening and fragmentation of the uracil ring and demethylation.[1]

Q3: How persistent is Saflufenacil and its metabolites in soil and water?

A3: Saflufenacil itself is considered non-persistent to slightly persistent in soil, with half-lives in aerobic soil ranging from approximately 4 to 35 days.[1] However, some of its metabolites can be more persistent. For instance, in one field study, Saflufenacil was observed to degrade over 212 days to a persistent ring-cleavage metabolite (Saf-RC).[4][5] In aerobic aquatic systems, the parent compound is considered moderately persistent.[3]

Q4: What are the major metabolites of Saflufenacil identified in environmental studies?

A4: Several key metabolites are formed during the degradation of Saflufenacil. In soil, these include M800H01, M800H02, M800H08, M800H22, M800H26, and M800H31.[1] Plant metabolism also produces N-demethylated derivatives and other degradation products.[2] Some of the commonly identified metabolites across different systems are:

  • Saf-µCH3: A uracil-ring N-demethylated metabolite.[2][4][5]

  • Saf-2CH3: A doubly N-demethylated metabolite.[2][4][5]

  • Saf-RC: A persistent ring-cleavage metabolite.[2][4][5]

  • M800H08: Noted for being more persistent than the parent compound in some field conditions.[1]

  • M800H11 and M800H35: Doubly N-demethylated and N-desmethyl-urea metabolites, respectively.[2]

Q5: What are the potential ecotoxicological effects of Saflufenacil?

A5: Saflufenacil is a contact herbicide that causes cell membrane destruction in susceptible plants. While it has low acute toxicity to mammals via oral, dermal, and inhalation routes, its high toxicity to terrestrial plants means that spray drift can pose a significant risk to non-target plant species.[6][7] Some of its metabolites have been found to be several orders of magnitude less toxic than the parent compound to certain aquatic invertebrates and plants.[3]

Troubleshooting Guides

Problem 1: Slower than expected degradation of Saflufenacil in a soil microcosm experiment.

  • Possible Cause 1: Suboptimal Environmental Conditions. Microbial degradation is highly sensitive to soil type, pH, temperature, and moisture content.

    • Solution: Review the experimental parameters. Ensure the soil pH is not too acidic, as degradation is faster under neutral to alkaline conditions.[1] Check that the temperature and moisture levels are within the optimal range for microbial activity in the specific soil type used.

  • Possible Cause 2: Low Microbial Activity. The soil used may have a low population of microbes capable of degrading Saflufenacil.

    • Solution: Consider bioaugmentation by introducing a microbial consortium known to degrade similar herbicides. Alternatively, biostimulation by adding nutrients could enhance the activity of the native microbial population.

  • Possible Cause 3: Formation of Persistent Metabolites. Your analytical method might be tracking the parent compound, but degradation could be stalling at a more persistent metabolite stage.[4][5]

    • Solution: Expand your analytical method to quantify known persistent metabolites like Saf-RC or M800H08 to get a complete picture of the degradation pathway.

Problem 2: Difficulty in achieving greener synthesis of the parent compound with high yield and purity.

  • Possible Cause 1: Inefficient Reaction Conditions. Traditional synthesis may involve harsh solvents and high temperatures, leading to byproducts and waste.

    • Solution: Explore alternative reaction pathways. For the synthesis of related pyrimidinyloxy benzoic acids, phase transfer catalysts (PTC) like benzyltriethylammonium chloride have been used to facilitate the reaction, potentially under milder conditions.[8]

  • Possible Cause 2: Solvent Waste. The use of conventional organic solvents contributes significantly to the environmental impact.

    • Solution: Investigate the use of greener solvents. For similar syntheses, aromatic hydrocarbons like toluene have been used, but further research into more benign alternatives like ionic liquids or supercritical fluids could be beneficial.[8][9] Consider solvent recycling programs within the lab.

  • Possible Cause 3: Use of Hazardous Reagents. The synthesis may rely on hazardous reagents.

    • Solution: Evaluate the synthesis pathway for opportunities to substitute hazardous chemicals with safer alternatives, following the principles of green chemistry. For example, investigate if enzymatic catalysts could replace traditional chemical catalysts for specific steps.

Quantitative Data Summary

Table 1: Physicochemical Properties of Saflufenacil

Property Value Reference
Molecular Weight 500.9 g/mol [1]
Vapor Pressure 4.5 x 10⁻¹⁵ Pa at 20°C [1]
Water Solubility pH dependent: 14 mg/L (pH 4), 2,100 mg/L (pH 7) [1]
Log Kₒw 2.56 (at pH < 4.41) [1]

| pKa | 4.41 |[1] |

Table 2: Environmental Fate and Persistence of Saflufenacil

Parameter Value/Observation Environment Reference
Aerobic Soil Half-life 4 to 35 days Soil [1]
Field Degradation Time Degraded over 212 days to persistent metabolite Saf-RC Winter Wheat Field [4][5]
Persistence Characterization Non-persistent to slightly persistent Soil Systems [3]
Persistence Characterization Moderately persistent Aerobic Aquatic Systems [3]

| Mobility | Expected to be mobile to highly mobile in soil | Soil Systems |[3] |

Key Experimental Protocols

Protocol 1: Aerobic Soil Degradation Study

This protocol outlines a general procedure to assess the rate of Saflufenacil degradation in soil under aerobic laboratory conditions.

  • Soil Collection and Preparation:

    • Collect fresh soil from a relevant location, avoiding pesticide-contaminated sites.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

    • Adjust the soil moisture to a specific percentage of its maximum water-holding capacity (e.g., 40-60%).

    • Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25°C) for 7-14 days to allow microbial populations to stabilize.

  • Application of Test Substance:

    • Prepare a stock solution of Saflufenacil (or a ¹⁴C-labeled analogue for radiotracer studies) in a suitable solvent.

    • Apply the test substance to the soil samples to achieve the desired final concentration (e.g., based on typical field application rates). Ensure even distribution.

    • Prepare control samples (without the test substance) and sterile control samples (using autoclaved soil) to differentiate between biotic and abiotic degradation.

  • Incubation:

    • Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for air exchange while minimizing moisture loss.

    • If using a ¹⁴C-labeled compound, include traps for CO₂ (e.g., NaOH solution) to measure mineralization.

    • Incubate the samples in the dark at a constant temperature.

  • Sampling and Analysis:

    • Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

    • Analyze the extracts for the concentration of the parent compound and its major metabolites using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • If applicable, measure the radioactivity in the CO₂ traps and in the extracted soil to perform a mass balance.

  • Data Analysis:

    • Plot the concentration of Saflufenacil versus time.

    • Calculate the degradation rate and the half-life (DT₅₀) using appropriate kinetic models (e.g., first-order kinetics).

Visualizations

G cluster_main Environmental Degradation Pathways of Saflufenacil cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation parent Saflufenacil photolysis Photolysis (Water/Soil Surface) parent->photolysis Light hydrolysis Hydrolysis (Neutral/Alkaline pH) parent->hydrolysis H₂O microbial Aerobic Microbial Metabolism (Soil) parent->microbial Microbes metabolite1 Demethylation Products (e.g., Saf-µCH3, M800H01) photolysis->metabolite1 metabolite2 Ring-Cleavage Products (e.g., Saf-RC) hydrolysis->metabolite2 microbial->metabolite1 microbial->metabolite2 metabolite3 Further Degradation & Mineralization (CO₂) metabolite1->metabolite3 metabolite2->metabolite3 Slow

Caption: Key abiotic and biotic degradation pathways of Saflufenacil in the environment.

G Experimental Workflow for a Soil Degradation Study A 1. Soil Collection & Pre-incubation B 2. Spiking (Application of Saflufenacil) A->B C 3. Incubation (Controlled Temperature & Moisture) B->C D 4. Time-course Sampling C->D E 5. Solvent Extraction D->E F 6. Analytical Quantification (e.g., HPLC-MS) E->F G 7. Data Analysis (Kinetics & Half-life Calculation) F->G

Caption: General workflow for conducting a laboratory soil degradation experiment.

G Decision Logic for Greener Synthesis Approach start Goal: Reduce Environmental Impact of Synthesis q1 Is solvent usage the primary concern? start->q1 a1_yes Investigate Greener Solvents (e.g., bio-based, supercritical fluids) or Solventless Conditions q1->a1_yes Yes a1_no Evaluate other factors q1->a1_no No end_node Implement Optimized Green Chemistry Protocol a1_yes->end_node q2 Is energy consumption high? a1_no->q2 a2_yes Explore Catalytic Routes (e.g., enzymatic, phase transfer) to lower reaction temperature/pressure q2->a2_yes Yes a2_no Evaluate other factors q2->a2_no No a2_yes->end_node q3 Are reagents hazardous or waste streams toxic? a2_no->q3 a3_yes Apply Principles of Atom Economy. Redesign synthesis to use less hazardous starting materials. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A decision-making framework for developing a greener synthesis strategy.

References

Technical Support Center: Optimizing Bispyribac-sodium Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Bispyribac-sodium in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Bispyribac-sodium in aqueous solutions?

A1: The stability of Bispyribac-sodium in aqueous solutions is primarily influenced by three main factors: pH, light exposure, and temperature. The degradation of Bispyribac-sodium often follows first-order kinetics.[1][2][3][4] The presence of certain substances, such as photosensitizers, can also accelerate its degradation.[1][2][3]

Q2: How does pH affect the stability of Bispyribac-sodium?

A2: The pH of the aqueous solution plays a significant role in the degradation rate of Bispyribac-sodium. Generally, the degradation is influenced by the pH level, with varying stability observed in acidic, neutral, and basic conditions. For instance, one study noted that degradation was faster at acidic pH 4 compared to neutral pH 7 or basic pH 9.[4] Another study reported half-life values ranging from approximately 20 to 36 days in water with pH values of 4.0, 7.0, and 9.2.[5]

Q3: What is the impact of light on the stability of Bispyribac-sodium solutions?

A3: Bispyribac-sodium is susceptible to photodegradation, meaning it can break down when exposed to UV light and sunlight.[1][2] The photolysis process can be accelerated in the presence of photosensitizers like titanium dioxide (TiO₂) or zinc oxide (ZnO).[1][2][3] Studies have shown that the degradation is significantly slower in the absence of light.[4] The aqueous photolysis half-life at pH 7 has been reported to be 42 days in natural waters.[6]

Q4: Are there any specific analytical methods recommended for monitoring the stability of Bispyribac-sodium?

A4: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly used and reliable methods for determining the concentration of Bispyribac-sodium in aqueous solutions.[7][8][9][10][11] These methods offer good sensitivity, selectivity, and accuracy for residue analysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid degradation of Bispyribac-sodium in solution. 1. Photodegradation: The solution is exposed to UV or sunlight. 2. pH instability: The pH of the solution is not optimal for stability. 3. Microbial degradation: Presence of microorganisms in the solution.1. Protect the solution from light by using amber-colored vials or by covering the container with aluminum foil.[1][2] 2. Buffer the solution to a pH that provides maximum stability. Based on available data, neutral to slightly alkaline conditions may be preferable.[5] 3. Use sterile water and equipment to prepare solutions. If necessary, filter-sterilize the solution.
Precipitation of Bispyribac-sodium from the solution. 1. Low Temperature: The storage temperature is too low, causing the compound to crystallize. 2. High Concentration: The concentration of Bispyribac-sodium exceeds its solubility limit under the storage conditions. 3. pH Shift: A change in pH has reduced the solubility of the compound.1. Store the solution at a controlled room temperature. Avoid refrigeration unless solubility at lower temperatures has been confirmed. 2. Prepare a more dilute solution or consider using a co-solvent if appropriate for the experimental design. 3. Verify and adjust the pH of the solution. Bispyribac-sodium is the sodium salt of an acid (pKa = 3.05) and its solubility is pH-dependent.[7][9]
Inconsistent or non-reproducible analytical results (HPLC/LC-MS). 1. Incomplete Extraction: The extraction method is not efficiently recovering Bispyribac-sodium from the matrix. 2. Degradation during analysis: The compound is degrading in the autosampler or during the chromatographic run. 3. Interference from matrix components: Other components in the sample are co-eluting with Bispyribac-sodium.1. Optimize the solid-phase extraction (SPE) procedure. Ensure the sample pH is adjusted to an optimal level (e.g., pH 2) before extraction.[7] 2. Keep the autosampler cool to minimize degradation. Use a shorter run time if possible. 3. Modify the mobile phase composition or gradient to improve the separation of Bispyribac-sodium from interfering peaks.

Quantitative Data Summary

Table 1: Half-life of Bispyribac-sodium in Aqueous Solutions under Different pH Conditions

pHHalf-life (days)Concentration (µg/mL)Reference
4.019.86 - 22.881.0 - 2.0[5]
7.033.15 - 36.291.0 - 2.0[5]
9.226.56 - 29.631.0 - 2.0[5]

Table 2: Half-life of Bispyribac-sodium in Soil

Application DoseHalf-life (days)Reference
Single Dose17.71[10][11]
Double Dose23.16[10][11]
20 g/ha9.93[12]
25 g/ha10.21[12]
40 g/ha13.10[12]

Experimental Protocols

Protocol 1: Aqueous Stability Study of Bispyribac-sodium

Objective: To determine the stability of Bispyribac-sodium in aqueous solutions under different pH and light conditions.

Materials:

  • Bispyribac-sodium analytical standard

  • HPLC-grade water, methanol, and acetonitrile

  • Buffer solutions (pH 4, 7, and 9)

  • Amber and clear glass vials

  • HPLC-DAD or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Bispyribac-sodium (e.g., 100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Preparation of Test Solutions: Spike the stock solution into the buffer solutions (pH 4, 7, and 9) to achieve a final concentration of 1.0 µg/mL and 2.0 µg/mL.[5]

  • Incubation:

    • For photostability testing, aliquot the test solutions into both clear and amber vials. Expose the clear vials to a controlled light source (simulating sunlight) or natural sunlight, while keeping the amber vials in the dark as controls.[1][2]

    • Incubate all samples at a constant temperature (e.g., 25 °C).

  • Sampling: Collect aliquots from each vial at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Sample Analysis:

    • If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove matrix interference. Acidify the water sample to pH 2 before passing it through the SPE cartridge.[7]

    • Analyze the samples using a validated HPLC-DAD or LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of Bispyribac-sodium at each time point.

    • Plot the natural logarithm of the concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol 2: HPLC-DAD Method for Bispyribac-sodium Quantification

Objective: To quantify the concentration of Bispyribac-sodium in aqueous samples.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.0 mm)

Chromatographic Conditions:

  • Mobile Phase: Methanol and water (e.g., 75:25, v/v) containing 0.04% phosphoric acid.[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 250 nm[8]

  • Column Temperature: 25 °C[13]

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of Bispyribac-sodium in the mobile phase (e.g., 0.05 to 1.0 µg/mL).

  • Sample Injection: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of Bispyribac-sodium in the samples by interpolating their peak areas from the calibration curve.

Visualizations

cluster_workflow Experimental Workflow for Stability Study prep Prepare Stock & Test Solutions (pH 4, 7, 9) incubate Incubate Samples (Light vs. Dark) prep->incubate sample Collect Aliquots (Time Intervals) incubate->sample extract Solid-Phase Extraction (if needed) sample->extract analyze HPLC/LC-MS Analysis extract->analyze data Data Analysis (Kinetics & Half-life) analyze->data

Caption: Workflow for a Bispyribac-sodium stability study.

cluster_degradation Photodegradation Pathways BS Bispyribac-sodium hydrolysis Hydrolysis BS->hydrolysis cleavage Hydrolytic Cleavage BS->cleavage dealkylation O-dealkylation BS->dealkylation decarboxylation Decarboxylation BS->decarboxylation hydroxylation Hydroxylation BS->hydroxylation metabolites Photometabolites (M1-M11) hydrolysis->metabolites cleavage->metabolites dealkylation->metabolites decarboxylation->metabolites hydroxylation->metabolites

Caption: Major photodegradation pathways of Bispyribac-sodium.[1][2]

start Problem: Rapid Degradation q1 Is the solution protected from light? start->q1 sol1 Action: Store in amber vials or protect from light. q1->sol1 No q2 Is the pH of the solution controlled? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Use a buffered solution at optimal pH. q2->sol2 No q3 Is the solution sterile? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Use sterile water and equipment. q3->sol3 No end Problem Resolved q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting logic for rapid degradation issues.

References

Technical Support Center: Enhancing the Selectivity of Bispyribac-sodium in Rice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with Bispyribac-sodium in rice.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for Bispyribac-sodium?

A1: Bispyribac-sodium is a selective, systemic, post-emergence herbicide.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine in susceptible plants.[3][4][5][6] This inhibition disrupts protein synthesis and cell division, ultimately leading to weed death.[6][7][8] Rice plants are tolerant due to their ability to rapidly metabolize the herbicide into inactive compounds.[8]

Q2: Which weed species is Bispyribac-sodium effective against in rice cultivation?

A2: Bispyribac-sodium controls a broad spectrum of weeds, including grasses, sedges, and broadleaf weeds.[1][2][4] It is particularly effective against problematic weeds such as Barnyard grass (Echinochloa spp.), sedges (Cyperus spp.), and various broadleaf weeds like Monochoria vaginalis.[3][4][8][9]

Q3: What is the optimal timing for applying Bispyribac-sodium for maximum efficacy and crop safety?

A3: The optimal application time is post-emergence when weeds are at the 2-5 leaf stage.[4][10]

  • Transplanted Rice: Application is recommended 10-14 days after transplanting.[1]

  • Direct-Seeded Rice: The ideal window is between 15-25 days after sowing.[1][8] Efficacy can be reduced if the herbicide is applied when weeds are at a later growth stage (e.g., eight-leaf stage).[11]

Q4: Are there known issues of weed resistance to Bispyribac-sodium?

A4: Yes, over-reliance on Bispyribac-sodium has led to the development of resistant weed populations, such as Cyperus difformis and Echinochloa phyllopogon.[12][13] Resistance can be due to an insensitive ALS enzyme or enhanced metabolic degradation of the herbicide by the weed, often mediated by cytochrome P450 monooxygenases.[12][14] To manage resistance, it is crucial to rotate herbicides with different modes of action.[7][13]

Q5: Can environmental conditions affect the selectivity and efficacy of Bispyribac-sodium?

A5: Yes, environmental factors play a crucial role. Cold stress (e.g., 22/16°C day/night) has been shown to reduce the metabolism of Bispyribac-sodium in rice seedlings, leading to increased phytotoxicity and crop injury.[15] Proper water management is also critical; fields should be drained before application and re-flooded within 2-3 days, maintaining a water depth of 3-5 cm for several days to ensure effectiveness.[1][8][10]

Troubleshooting Guide

Issue 1: High Phytotoxicity or Injury Observed in Rice Plants

Potential Cause Troubleshooting Step
Incorrect Application Timing Ensure application is within the recommended window for the specific rice cultivation method (transplanted vs. direct-seeded).[1][8]
Sensitive Rice Cultivar Japonica rice cultivars have shown greater sensitivity to Bispyribac-sodium than Indica cultivars.[3] If possible, screen cultivars for tolerance prior to large-scale experiments.
Environmental Stress Cold temperatures can significantly increase rice injury by slowing the metabolic degradation of the herbicide.[15] Avoid application during periods of cold stress.
Incorrect Dosage Verify calculations and equipment calibration to ensure the correct dose is applied. Exceeding the recommended rate can lead to crop damage.
Chemical Interactions Do not tank-mix Bispyribac-sodium with sulfur or copper-containing pesticides.[10] Consider using a safener or pretreatment, such as hydrogen-rich water, which has been shown to alleviate phytotoxicity by enhancing antioxidant enzyme activity and herbicide degradation.[3]

Issue 2: Poor or Inconsistent Weed Control

Potential Cause Troubleshooting Step
Late Application Efficacy is highest when weeds are in the 2-5 leaf stage.[4][10] Application to larger, more established weeds will result in reduced control.[11]
Weed Resistance Suspect resistance if the herbicide has been used repeatedly in the same location.[13] Confirm resistance through bioassays and consider rotating with herbicides having a different mode of action, such as fluorpyrauxifen-benzyl or bentazone.[13]
Improper Water Management The field should be drained to expose the weeds to the spray.[1] Re-flood the field 2-3 days after application and maintain water depth to suppress further weed emergence.[1][10]
Rainfall After Application Bispyribac-sodium is absorbed by weeds relatively quickly, but rainfall within 6 hours of application can wash off the herbicide and reduce its effectiveness.[10]
Incorrect Spray Volume/Coverage Ensure uniform spray coverage over the targeted weeds. Use appropriate nozzles (e.g., flat fan) and an adequate water volume (e.g., 300-500 L/ha) for thorough coverage.[1][8]

Data Summary Tables

Table 1: Recommended Application Rates and Timing

Rice System Application Rate (g a.i./ha) Application Timing Target Weed Stage
Transplanted Rice 10 - 2510-20 Days After Transplanting (DAT)[8][16]2-4 leaf stage[8]
Direct-Seeded Rice 15 - 3015-25 Days After Sowing (DAS)[1][8]3-5 leaf stage[8]
Rice Nursery 20 - 2510-12 Days After Sowing[1]2-3 leaf stage[17]

Table 2: Efficacy of Bispyribac-sodium on Different Weed Types

Weed Type Typical Control Efficiency Notes
Grasses (Echinochloa spp.) >90%Highly effective, especially at early growth stages.[16]
Sedges (Cyperus spp.) 85-95%Good control, but resistance has been reported in C. difformis.[13][16]
Broadleaf Weeds (Monochoria spp.) >90%Excellent control of common broadleaf weeds in rice.[8][9]

Table 3: Environmental Fate of Bispyribac-sodium

Parameter Value Conditions
Soil Half-life (DT₅₀) 9.9 - 13.1 daysValue increases with higher application doses.[5]
Residues at Harvest Not DetectableNo residues were found in straw or grain at harvest in a study.[5]
Water Solubility 73.3 g/LHighly soluble in water at 25°C.[5]

Experimental Protocols

Protocol 1: Assay for Assessing Herbicide Phytotoxicity in Rice

  • Plant Material: Grow rice seedlings (both a test cultivar and a known sensitive cultivar, if available) in pots under controlled greenhouse conditions.

  • Herbicide Treatment: At the 3-4 leaf stage, apply Bispyribac-sodium at various rates: 0x (control), 0.5x, 1x (recommended rate), and 2x the recommended field rate.

  • Application: Use a calibrated laboratory sprayer to ensure uniform application. Include a non-treated control group for comparison.

  • Data Collection: Visually assess phytotoxicity at 5, 10, and 15 days after treatment (DAT) using a 0-10 rating scale, where 0 = no visible injury and 10 = complete plant death.[18]

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass, determine the fresh weight, and then dry the samples in an oven at 70°C for 72 hours to determine the dry weight.

  • Analysis: Express biomass data as a percentage of the untreated control. Analyze the data using ANOVA to determine significant differences between treatments.

Protocol 2: Synergist Assay to Investigate Metabolic Resistance in Weeds

  • Objective: To determine if resistance to Bispyribac-sodium in a target weed population is due to enhanced metabolism by cytochrome P450 enzymes.

  • Materials: Suspected resistant (R) and known susceptible (S) weed biotypes, Bispyribac-sodium, and a P450 inhibitor such as malathion or piperonyl butoxide (PBO).[12][15]

  • Experimental Setup: Grow R and S weed biotypes in separate pots to the 2-4 leaf stage.

  • Treatment Application:

    • Group 1: Untreated control.

    • Group 2: Apply only the P450 inhibitor (e.g., malathion at 1000 g a.i./ha).

    • Group 3: Apply a range of Bispyribac-sodium doses to generate a dose-response curve.

    • Group 4: Apply the P450 inhibitor 1-24 hours before applying the same range of Bispyribac-sodium doses used in Group 3.[14]

  • Data Collection: At 21 days after treatment, assess plant survival and measure shoot dry biomass.

  • Interpretation: If the P450 inhibitor significantly increases the phytotoxicity of Bispyribac-sodium in the R biotype (i.e., lowers its survival or biomass compared to herbicide alone), it suggests that metabolic degradation via P450 enzymes is a key mechanism of resistance.[12]

Visualizations

Mode_of_Action BS Bispyribac-sodium (Herbicide) ALS Acetolactate Synthase (ALS Enzyme) BS->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Synthesizes Protein Protein Synthesis & Cell Division BCAA->Protein Required for Growth Weed Growth Inhibited Protein->Growth Drives Death Weed Death Growth->Death Leads to

Caption: Mode of action pathway for Bispyribac-sodium.

Experimental_Workflow start Start: Hypothesis setup 1. Experimental Setup (Pot or Field Trial) start->setup treatment 2. Herbicide Application (Varying Doses) setup->treatment data 3. Data Collection (Phytotoxicity, Biomass, Yield) treatment->data analysis 4. Statistical Analysis (ANOVA, Dose-Response) data->analysis conclusion 5. Conclusion & Interpretation analysis->conclusion

Caption: Workflow for efficacy and phytotoxicity testing.

Troubleshooting_Logic start Problem: Poor Weed Control q_stage Were weeds at 2-5 leaf stage? start->q_stage q_water Was water management correct (Drain -> Spray -> Reflood)? q_stage->q_water Yes res_late Result: Late Application Reduced efficacy on mature weeds. q_stage->res_late No q_history Is there a history of repeat ALS herbicide use? q_water->q_history Yes res_water Result: Improper Application Herbicide washed away or not absorbed. q_water->res_water No res_resist Result: Likely Resistance Conduct synergist assay or rotate MOA. q_history->res_resist Yes res_ok Review other factors: Dosage, Coverage, Environment q_history->res_ok No

Caption: Troubleshooting logic for poor weed control efficacy.

Caption: Key factors influencing Bispyribac-sodium selectivity.

References

Technical Support Center: Degradation of Bispyribac-sodium in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the degradation pathways of Bispyribac-sodium in various soil types.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the study of Bispyribac-sodium degradation in soil.

Question Answer
Sample Preparation & Extraction
Why am I seeing low recovery of Bispyribac-sodium from my soil samples?Several factors could contribute to low recovery. 1. Inefficient Extraction: Ensure your solvent choice is appropriate. Acetonitrile or methanol are commonly used. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an effective and widely used extraction technique.[1][2][3] 2. Strong Adsorption: Bispyribac-sodium can adsorb to soil particles, especially in soils with high clay or organic matter content. Adjusting the pH of the extraction solvent can help. Since Bispyribac-sodium is a weak acid, extraction under neutral or slightly basic conditions can improve recovery. 3. Degradation During Sample Preparation: Minimize the time between sample collection, extraction, and analysis to prevent degradation. Store samples at -20°C if immediate analysis is not possible.
My extracted samples for HPLC/LC-MS analysis are showing significant matrix effects. How can I mitigate this?Matrix effects are common in soil analysis. 1. Sample Cleanup: Implement a thorough cleanup step after extraction. Dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) can remove interfering substances such as organic acids and lipids.[1][3] 2. Use of Matrix-Matched Standards: Prepare your calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix. 3. Isotope Dilution: If you have access to a mass spectrometer, using an isotopically labeled internal standard can effectively correct for matrix effects and variations in extraction recovery.
Degradation Study & Data Interpretation
The degradation rate of Bispyribac-sodium in my experiment is much slower than reported in the literature. What could be the reason?1. Soil Sterilization: If you are using sterilized soil, the degradation will be significantly slower as microbial degradation is a major pathway. Half-life in sterilized soil can be 4 to 6 times longer than in non-sterilized soil.[4] 2. Environmental Conditions: Degradation is highly dependent on temperature, moisture, and pH. Lower temperatures and moisture levels can slow down microbial activity and hydrolysis. Bispyribac-sodium is more stable at neutral to basic pH.[5] 3. Soil Type: Degradation rates vary significantly with soil type. For instance, dissipation is generally faster in loam soil compared to clay loam or sandy soils.[6]
I am not detecting any of the expected degradation products. What should I do?1. Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect the transient and low concentrations of metabolites. Optimize your HPLC or LC-MS/MS method for the target metabolites. 2. Rapid Further Degradation: The primary metabolites may themselves be rapidly degraded into smaller, more common molecules (e.g., CO2), preventing their accumulation to detectable levels. 3. Different Degradation Pathway: The specific conditions of your experiment (e.g., soil microbiome, pH) might favor a degradation pathway that produces different metabolites than those you are targeting. A broader analytical screen for potential degradation products may be necessary.
Analytical Methodology
I am having issues with peak shape and retention time variability in my HPLC analysis of Bispyribac-sodium. How can I troubleshoot this?1. Mobile Phase pH: Bispyribac-sodium is an acidic compound, and the pH of the mobile phase can significantly affect its retention and peak shape. Buffering the mobile phase can help to ensure consistent ionization and improve peak symmetry. A mobile phase of methanol/water or acetonitrile/water with a small amount of acid (e.g., phosphoric acid) is often used.[7][8] 2. Column Contamination: Soil extracts can be complex and may lead to the accumulation of matrix components on the column, affecting performance. Use a guard column and regularly flush the analytical column with a strong solvent. 3. Temperature Fluctuations: Ensure the column oven temperature is stable, as temperature variations can cause retention time shifts.

Quantitative Data Summary

The degradation of Bispyribac-sodium in soil typically follows first-order kinetics. The half-life (DT50) is a key parameter for assessing its persistence.

Soil Type DT50 (days) Conditions Reference
Loam12.79 - 14.52Field Capacity[6]
Clay Loam22.01 - 23.15Field Capacity[6]
Sandy Loam23.34 - 25.17Field Capacity[6]
Loamy Sand25.39 - 27.32Field Capacity[6]
Alluvial Soil11.73Laboratory Incubation[1][9]
Calcareous Soil13.10Laboratory Incubation[1][9]
Sandy Soil16.20Laboratory Incubation[1][9]
Non-sterilized Paddy Soils9.02 - 26.91Anaerobic[4][10]
Sterilized Soil43.3 - 61.9Laboratory Incubation[4]

Experimental Protocols

Soil Incubation Study for Degradation Kinetics

This protocol outlines a laboratory experiment to determine the degradation rate of Bispyribac-sodium in a specific soil type.

1. Soil Preparation:

  • Collect fresh soil from the desired location, removing any large debris.

  • Sieve the soil through a 2 mm mesh.

  • Determine the soil's maximum water holding capacity (MWHC).

  • Adjust the soil moisture to 50-60% of MWHC and pre-incubate in the dark at a constant temperature (e.g., 25°C) for one week to stabilize microbial activity.

2. Application of Bispyribac-sodium:

  • Prepare a stock solution of Bispyribac-sodium in a suitable solvent (e.g., methanol or acetone).

  • Fortify a known amount of the pre-incubated soil with the Bispyribac-sodium stock solution to achieve the desired concentration.

  • Thoroughly mix the fortified soil to ensure homogenous distribution. Allow the solvent to evaporate in a fume hood.

3. Incubation:

  • Transfer equal amounts of the treated soil into multiple replicate containers (e.g., glass jars).

  • Seal the containers to maintain moisture but allow for air exchange (e.g., with perforated lids or by opening periodically).

  • Incubate the samples in the dark at a constant temperature.

4. Sampling:

  • Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, and 60 days).

  • Store the collected samples at -20°C until extraction and analysis.

5. Analysis:

  • Extract Bispyribac-sodium from the soil samples using an appropriate method (see Protocol 2).

  • Analyze the extracts using HPLC or LC-MS/MS to quantify the concentration of Bispyribac-sodium.

  • Plot the concentration of Bispyribac-sodium versus time and fit the data to a first-order decay model to calculate the DT50 value.

QuEChERS Extraction of Bispyribac-sodium from Soil

This protocol describes the QuEChERS method for extracting Bispyribac-sodium from soil samples for subsequent analysis.

1. Extraction:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Vigorously shake the tube for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO4 and PSA.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

3. Final Preparation for Analysis:

  • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter.

  • The sample is now ready for analysis by HPLC or LC-MS/MS.

Visualizations

Degradation Pathways of Bispyribac-sodium

The degradation of Bispyribac-sodium in soil is a complex process involving multiple pathways, including microbial degradation, hydrolysis, and photolysis.[6] Microbial activity is a critical factor influencing its dissipation.[4] The primary degradation mechanisms include the cleavage of the ether linkage and modifications to the pyrimidine rings.

Bispyribac_Sodium_Degradation BS Bispyribac-sodium M1 Metabolite 1 (Ether bond cleavage) BS->M1 Microbial Degradation / Hydrolysis M2 Metabolite 2 (Hydroxylation) BS->M2 Microbial Action M3 Metabolite 3 (O-demethylation) BS->M3 Microbial Action FP Further Degradation Products (e.g., CO2, water) M1->FP M2->FP M3->FP

Caption: Plausible degradation pathways of Bispyribac-sodium in soil.

Experimental Workflow for Degradation Study

The following diagram illustrates the typical workflow for conducting a laboratory-based study on the degradation of Bispyribac-sodium in soil.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_prep Soil Preparation (Sieving, Moisture Adjustment) fortification Fortification with Bispyribac-sodium soil_prep->fortification incubation Incubation (Controlled Temperature & Moisture) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Extraction (QuEChERS) sampling->extraction analysis HPLC or LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics, DT50) analysis->data_analysis

Caption: Workflow for a soil degradation study of Bispyribac-sodium.

References

Technical Support Center: Trace Analysis of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the trace analysis of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid and its metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

Potential CauseRecommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent, reverse the column direction for flushing (if permissible by the manufacturer), or replace the column if necessary.
Secondary Interactions with Column Silanols Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of free silanols.
Inappropriate pH of Mobile Phase Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds, a lower pH is generally preferable.
Issue 2: Low or No Analyte Signal

Possible Causes and Solutions:

Potential CauseRecommended Solution
Improper Ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). For acidic herbicides, negative ion mode (ESI-) is typically more sensitive.
Incorrect MRM Transitions Infuse a standard solution of the analyte to determine the correct precursor and product ions and optimize collision energy.
Matrix Effects (Ion Suppression) Implement strategies to mitigate matrix effects, such as diluting the sample, using matrix-matched calibration standards, or employing an isotopically labeled internal standard. Enhance sample cleanup procedures.
Analyte Degradation Check the stability of the analyte in the sample and standard solutions. Store solutions at appropriate temperatures and protect them from light if necessary.
Instrumental Issues Ensure the LC-MS/MS system is properly calibrated and maintained. Check for leaks, blockages, or detector issues.
Issue 3: High Background Noise or Interferences

Possible Causes and Solutions:

Potential CauseRecommended Solution
Contaminated Mobile Phase or Solvents Use high-purity (LC-MS grade) solvents and additives. Freshly prepare mobile phases.
Matrix Interferences Improve the sample cleanup procedure (e.g., use a more selective solid-phase extraction sorbent). Optimize the chromatographic separation to resolve the analyte from interfering compounds.
Carryover from Previous Injections Implement a rigorous needle and injection port washing procedure between samples. Inject a blank solvent after a high-concentration sample to check for carryover.
Leaks in the LC System Inspect all fittings and connections for leaks.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolites of this compound?

A1: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, based on structurally similar pyrimidine-based herbicides, the following metabolites can be predicted:

  • Hydroxylated Metabolites: Introduction of a hydroxyl group on the pyrimidine or benzoic acid ring.

  • O-Demethylated Metabolites: Loss of one or both methoxy groups from the pyrimidine ring.

  • Ether Linkage Cleavage Products: Separation of the pyrimidine and benzoic acid moieties.

  • Conjugates: Formation of glucose or amino acid conjugates with the carboxylic acid group of the parent compound or its metabolites.[1]

Q2: Which analytical technique is most suitable for the trace analysis of this compound and its metabolites?

A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[2][3] This technique offers high sensitivity, selectivity, and the ability to analyze a wide range of polar to moderately polar compounds, which is characteristic of acidic herbicides and their metabolites.

Q3: How can I overcome matrix effects in different sample types (soil, water, biological fluids)?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[4][5] Strategies to mitigate them include:

  • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is representative of the samples being analyzed.

  • Use of Internal Standards: Employ a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

  • Optimized Sample Preparation: Utilize effective cleanup techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) as used in the QuEChERS method to remove matrix components.[6][7][8]

Q4: What are the recommended storage conditions for samples and standards?

A4: To prevent degradation, samples and standard solutions should be stored at low temperatures, typically -20°C or below, in amber vials to protect them from light. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol 1: Analysis in Water Samples

This protocol is a general guideline for the analysis of this compound and its predicted metabolites in water.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.[9]

    • Acidify the sample to pH 2-3 with a suitable acid (e.g., formic acid).

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by acidified water.

    • Load the water sample onto the SPE cartridge at a slow flow rate.

    • Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • UPLC-MS/MS Conditions

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.[3]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[3]

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Ionization Mode: Electrospray Ionization in negative mode (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Analysis in Soil Samples

This protocol provides a general procedure for the analysis in soil matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][6][8][10]

  • Sample Preparation (QuEChERS)

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[6]

    • Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the supernatant and transfer it to a dSPE cleanup tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate) to remove interferences.[7]

    • Vortex and centrifuge.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • UPLC-MS/MS Conditions:

    • Follow the same UPLC-MS/MS conditions as described in Protocol 1.

Quantitative Data Presentation

The following tables are templates with example data to illustrate how quantitative results can be presented. Users should replace the example values with their own experimental data.

Table 1: UPLC-MS/MS MRM Transitions and Retention Times (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Parent Compound321.1155.0204.5
Predicted Metabolite 1 (Hydroxylated)337.1171.0223.8
Predicted Metabolite 2 (Demethylated)307.1141.0204.1

Table 2: Method Validation Data in Spiked Water Samples (Example)

AnalyteSpiked Conc. (ng/L)Mean Recovery (%)RSD (%)LOQ (ng/L)
Parent Compound1095.25.81.0
10098.54.2
Predicted Metabolite 11092.16.51.5
10096.85.1
Predicted Metabolite 21094.56.11.2
10097.24.8

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection (Water/Soil) extraction Extraction (SPE for Water, QuEChERS for Soil) sample->extraction cleanup Cleanup (dSPE for Soil) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution uplc UPLC Separation (C18 Column) reconstitution->uplc msms MS/MS Detection (ESI-, MRM) uplc->msms quantification Quantification (Calibration Curve) msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for trace analysis.

Troubleshooting_Workflow start Start Analysis check_peak Poor Peak Shape? start->check_peak check_signal Low/No Signal? check_peak->check_signal No solution_peak Adjust Mobile Phase/Injection Solvent Check Column Health check_peak->solution_peak Yes check_noise High Background? check_signal->check_noise No solution_signal Optimize MS Source Check MRM Transitions Address Matrix Effects check_signal->solution_signal Yes solution_noise Use High-Purity Solvents Improve Sample Cleanup Check for Carryover check_noise->solution_noise Yes end_good Acceptable Results check_noise->end_good No end_bad Re-evaluate Method solution_peak->end_bad solution_signal->end_bad solution_noise->end_bad

Caption: Troubleshooting decision tree.

References

Validation & Comparative

comparative study of Bispyribac-sodium and other ALS inhibitor herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bispyribac-Sodium and Other Acetolactate Synthase (ALS) Inhibitor Herbicides

Introduction

Acetolactate synthase (ALS) inhibiting herbicides are a cornerstone of modern weed management due to their high efficacy at low application rates, broad-spectrum activity, and favorable safety profiles.[1] These herbicides, classified under WSSA Group 2, function by disrupting the biosynthesis of essential branched-chain amino acids in susceptible plants.[2][3][4] The ALS inhibitor class is chemically diverse, encompassing several families, including Sulfonylureas (SUs), Imidazolinones (IMIs), Triazolopyrimidines (TPs), Pyrimidinyl-oxy-benzoates (POBs), and Sulfonylamino-carbonyl-triazoliniones.[1][3][5][6]

Bispyribac-sodium, a member of the pyrimidinyl-oxy-benzoate family, is a selective, systemic, post-emergence herbicide widely used for controlling a variety of grasses, sedges, and broadleaf weeds, particularly in rice cultivation.[7][8] This guide provides a comparative study of Bispyribac-sodium against other notable ALS inhibitor herbicides, supported by experimental data, to assist researchers and agricultural scientists in making informed decisions.

Mechanism of Action: ALS Inhibition

The primary mode of action for Bispyribac-sodium and all other ALS inhibitors is the specific inhibition of the acetolactate synthase enzyme (also known as acetohydroxyacid synthase, AHAS).[3][7][8][9] This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][3][5][10] These amino acids are vital building blocks for protein synthesis and are essential for plant growth and development.[11]

Upon application, the herbicide is absorbed by the foliage and roots and translocates throughout the plant to the meristematic regions where cell division is active.[3][12] By binding to the ALS enzyme, the herbicide blocks the production of these key amino acids.[1] This leads to a cessation of protein synthesis and, consequently, inhibits plant growth.[1] Susceptible plants stop growing soon after treatment, with symptoms like chlorosis (yellowing) of new leaves, stunting, and necrosis (tissue death) appearing over several days to weeks, ultimately leading to plant death.[2][3]

ALS_Inhibition_Pathway cluster_precursors Substrates cluster_synthesis Biosynthesis Pathway cluster_products Products Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS alphaKB α-Ketobutyrate alphaKB->ALS Valine Valine ALS->Valine Leucine Leucine ALS->Leucine Isoleucine Isoleucine ALS->Isoleucine Proteins Protein Synthesis & Plant Growth Valine->Proteins Leucine->Proteins Isoleucine->Proteins Death Plant Death Proteins->Death   Cessation leads to Herbicide Bispyribac-Sodium & Other ALS Inhibitors Herbicide->ALS Inhibition Experimental_Workflow start Field Selection & Preparation design Randomized Block Design (Plot Layout) start->design sowing Crop Sowing / Transplanting design->sowing treatments Herbicide Application (Post-emergence) sowing->treatments data_collection Data Collection at Intervals (Weed Density, Biomass, Phytotoxicity) treatments->data_collection harvest Crop Harvest data_collection->harvest yield_measure Measure Grain & Straw Yield harvest->yield_measure analysis Statistical Analysis (ANOVA) yield_measure->analysis results Evaluate WCE & Compare Yields analysis->results end Conclusion results->end

References

Unveiling Antibody Specificity: A Comparative Guide to the Cross-Reactivity for 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the accuracy and reliability of immunoassays. This guide provides a comparative analysis of the potential cross-reactivity of antibodies targeting the chemical compound 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid. Through a detailed examination of its structural relationship with the herbicide saflufenacil and its metabolites, we explore the likelihood of antibody cross-reactivity and provide a framework for its experimental validation.

Initial investigations reveal a scarcity of commercially available antibodies specifically developed for this compound. This is likely due to its status as a potential metabolite or a less common analyte. However, a significant structural similarity exists between this compound and the widely used herbicide, saflufenacil, and its known metabolites. This structural relationship forms the basis for assessing potential antibody cross-reactivity.

Structural Comparison: A Tale of Two Molecules

A direct comparison of the chemical structures of this compound and the herbicide saflufenacil, along with its primary metabolites, is crucial for predicting antibody cross-reactivity.

This compound is characterized by a benzoic acid group linked to a dimethoxypyrimidine ring via an ether bond.

Saflufenacil , on the other hand, possesses a more complex structure, featuring a substituted pyrimidinedione ring. Its metabolites are formed through processes such as demethylation and cleavage of the uracil ring.

While not identical, the shared pyrimidine-based core and benzoic acid-like moieties suggest that antibodies raised against saflufenacil could potentially recognize this compound. The degree of this cross-reactivity would depend on the specific epitopes recognized by the antibodies.

Cross-Reactivity of Saflufenacil Antibodies: What the Data Suggests

Currently, there is a lack of published data specifically detailing the cross-reactivity of saflufenacil antibodies with this compound. However, it is a common phenomenon for antibodies to exhibit cross-reactivity with structurally similar molecules. Therefore, it is highly probable that antibodies developed for saflufenacil would show some degree of binding to its metabolites and other structurally related compounds.

To provide a quantitative measure of this potential cross-reactivity, experimental validation is essential. A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for this purpose.

Experimental Protocol: Determining Antibody Cross-Reactivity via Competitive ELISA

The following protocol outlines a standard procedure for assessing the cross-reactivity of an antibody.

Objective: To determine the percentage cross-reactivity of a saflufenacil-specific antibody with this compound and other structurally related compounds.

Materials:

  • Microtiter plates (96-well)

  • Saflufenacil-specific antibody

  • Coating antigen (e.g., saflufenacil-protein conjugate)

  • This compound and other potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions of the standard (saflufenacil) and the test compounds (this compound and other potential cross-reactants) in assay buffer.

    • Add a fixed amount of the primary antibody to each well, followed by the addition of the standard or test compound dilutions.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the standard and test compounds using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100

  • Plot the percentage of inhibition against the logarithm of the concentration for both the standard and the test compounds to generate sigmoidal dose-response curves.

  • Determine the IC50 value (the concentration that causes 50% inhibition) for the standard (saflufenacil) and each test compound.

  • Calculate the percentage cross-reactivity using the formula: % Cross-reactivity = (IC50 of standard / IC50 of test compound) * 100

Visualizing the Workflow: Competitive ELISA for Cross-Reactivity

The following diagram illustrates the key steps in a competitive ELISA for determining antibody cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay Coat Plate Coat Plate Wash 1 Wash 1 Coat Plate->Wash 1 Block Plate Block Plate Wash 1->Block Plate Wash 2 Wash 2 Block Plate->Wash 2 Add Antibody & Competitors Add Antibody & Competitors Wash 2->Add Antibody & Competitors Incubate 1 Incubate 1 Add Antibody & Competitors->Incubate 1 Wash 3 Wash 3 Incubate 1->Wash 3 Add Secondary Antibody Add Secondary Antibody Wash 3->Add Secondary Antibody Incubate 2 Incubate 2 Add Secondary Antibody->Incubate 2 Wash 4 Wash 4 Incubate 2->Wash 4 Add Substrate Add Substrate Wash 4->Add Substrate Incubate 3 Incubate 3 Add Substrate->Incubate 3 Add Stop Solution Add Stop Solution Incubate 3->Add Stop Solution Read Plate Read Plate Add Stop Solution->Read Plate

Caption: Workflow of a competitive ELISA for antibody cross-reactivity testing.

Conclusion

Efficacy of Bispyribac-Sodium Formulations: A Comparative Analysis of Tank-Mixes and Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and agricultural scientists on the performance of Bispyribac-sodium when combined with other agrochemicals, supported by experimental data and protocols.

Bispyribac-sodium is a selective, systemic, post-emergence herbicide widely used for the control of a broad spectrum of weeds, including grasses, sedges, and broadleaf varieties in rice cultivation and turf.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of essential branched-chain amino acids, thereby halting weed growth.[3][4][5] While bispyribac-sodium is effective on its own, its efficacy can be significantly influenced by its formulation, the inclusion of adjuvants, and tank-mixing with other herbicides or insecticides. This guide provides a comparative analysis of bispyribac-sodium's performance under these varied conditions, supported by experimental findings.

Comparative Efficacy of Bispyribac-Sodium in Tank-Mixes

Tank-mixing bispyribac-sodium with other herbicides is a common practice to broaden the spectrum of weed control and manage herbicide resistance. Research has shown that these combinations can have synergistic, additive, or occasionally antagonistic effects.

Key Findings from Comparative Studies:

  • Enhanced Weed Control Spectrum: Tank-mixing bispyribac-sodium with herbicides like penoxsulam, pyrazosulfuron-ethyl, and cyhalofop-butyl has been shown to provide a wider range of weed control than when bispyribac-sodium is used alone.[6][7]

  • Increased Efficacy and Yield: Studies have demonstrated that tank-mixes can lead to significantly higher weed control efficiency and, consequently, increased crop yields. For example, a mixture of bispyribac-sodium and cyhalofop-butyl resulted in the highest rice yield in a study conducted in Nigeria.[7][8] Similarly, a combination of bispyribac-sodium and penoxsulam led to improved weed control and higher net returns in winter rice.[6]

  • Potential for Antagonism: While often beneficial, some tank-mixes can lead to reduced efficacy against certain weed species. For instance, tank-mixing fenoxaprop-p-ethyl with bispyribac-sodium was found to be less effective against Echinochloa colona compared to their sequential application.[9]

  • Compatibility with Insecticides: Bispyribac-sodium has been shown to be compatible with certain insecticides like fipronil and imidacloprid, allowing for simultaneous control of weeds and insect pests without causing crop injury.[10][11] However, reduced efficacy was observed when mixed with flubendiamide.[11]

Table 1: Efficacy of Bispyribac-Sodium in Various Tank-Mix Combinations

Tank-Mix CombinationTarget WeedsCropKey Efficacy FindingsReference
Bispyribac-sodium + PenoxsulamGrasses, Sedges, Broadleaf WeedsWinter RiceSignificantly higher grain and straw yield compared to other chemical treatments.[6]
Bispyribac-sodium + Cyhalofop-butylGeneral WeedsLowland RiceHighest rice yield (5.13 and 5.60 t/ha in two consecutive years); no crop injury.[7][8]
Bispyribac-sodium + Pyrazosulfuron-ethylEchinochloa crusgalli, Cyperus iria, Monochoria vaginalisRiceProvides wide-spectrum weed control with a long duration of action.
Bispyribac-sodium + Fenoxaprop-p-ethylEchinochloa stagnina, Cyperus iriaWet-Seeded RiceMore effective against certain weeds compared to sequential application, but showed antagonism for others.[9]
Bispyribac-sodium + Chlorimuron-ethyl + Metsulfuron-methylBroad-spectrum weedsTransplanted RiceAmong the most effective combinations for controlling various weed species.[12]
Bispyribac-sodium + Fipronil (insecticide)General weeds and insect pestsTransplanted RiceCompatible mixture, leading to higher yield than sole herbicide application.[10]
The Role of Adjuvants in Enhancing Bispyribac-Sodium Efficacy

Adjuvants play a critical role in improving the performance of bispyribac-sodium by enhancing its absorption and translocation within the target weed.

  • Improved Absorption: The addition of adjuvants like methylated seed oil/organosilicone (MSO/OSL) and urea ammonium nitrate (UAN) has been shown to dramatically increase the absorption of bispyribac-sodium.[13][14]

  • Reduced Rainfastness Interval: The use of certain adjuvants can significantly shorten the time required for the herbicide to become rainfast, from 8 hours to as little as 30 minutes.[13][14]

  • Increased Herbicidal Efficacy: Applying bispyribac-sodium with MSO or MSO/OSL adjuvants and UAN resulted in greater than 85% freshweight reduction of barnyardgrass.[13]

Table 2: Impact of Adjuvants on Bispyribac-Sodium Absorption and Efficacy

Adjuvant Combination14C-Bispyribac-sodium Absorption (% of applied)Key Efficacy FindingsReference
MSO/OSL + UAN80%Four- to five-fold increase in absorption compared to treatments without UAN.[13][14]
Proprietary blend of MSO/OSL/UAN74%Maximum absorption achieved 12 hours after application.[13][14]
Rivet® + UANHigh levels of absorption---[13]
Sil-MES 100® + UANHigh levels of absorptionReduced rainfastness interval to 30 minutes.[13]

Experimental Protocols

General Protocol for Herbicide Efficacy Field Trials

A standardized experimental design is crucial for the accurate evaluation of herbicide efficacy.[15]

  • Experimental Design: Trials are typically conducted using a randomized complete block design (RCBD) with at least three to four replications to ensure statistical validity.[16][17]

  • Plot Size: Net plot sizes are generally maintained at a minimum of 25m² to 50m², depending on the crop and trial type.[18]

  • Treatments: The experiment should include the test products (e.g., bispyribac-sodium tank-mixes), reference products (standard herbicides), and an untreated (weedy check) control for comparison.[15][19] A weed-free control (maintained by hand weeding) is also often included to determine the maximum yield potential.[9]

  • Application: Herbicides are applied at the recommended growth stage of the weeds and crop, using calibrated sprayers to ensure uniform application. Application rates should include the proposed label rate, as well as lower and higher rates to determine the optimal dosage and assess crop safety.[18]

  • Data Collection:

    • Weed Density and Biomass: Weed counts and dry weight are recorded from randomly selected quadrats within each plot at specified intervals after application.

    • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or biomass in the control plot and WPT is the weed population or biomass in the treated plot.

    • Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) is conducted at regular intervals after herbicide application, typically using a 0-100% scale.

    • Yield and Yield Components: Crop yield and related parameters (e.g., number of tillers, panicle length, grain weight) are measured at harvest.

  • Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.

Visualizations

Diagrams of Pathways and Workflows

G cluster_0 Bispyribac-Sodium Mode of Action BS Bispyribac-Sodium Absorption Absorption by foliage and roots BS->Absorption Inhibits Translocation Systemic Translocation Absorption->Translocation Inhibits ALS Acetolactate Synthase (ALS) Enzyme Translocation->ALS Inhibits AminoAcids Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) ProteinSynthesis Protein Synthesis and Cell Growth WeedDeath Weed Death

Caption: Mode of action of Bispyribac-sodium.

G cluster_1 Herbicide Efficacy Trial Workflow TrialDesign Trial Design (Randomized Complete Block) PlotEstablishment Plot Establishment TrialDesign->PlotEstablishment TreatmentApplication Treatment Application (Herbicides, Adjuvants, Tank-Mixes) PlotEstablishment->TreatmentApplication DataCollection Data Collection (Weed Control, Crop Injury, Yield) TreatmentApplication->DataCollection StatisticalAnalysis Statistical Analysis (ANOVA) DataCollection->StatisticalAnalysis Results Efficacy & Safety Evaluation StatisticalAnalysis->Results

Caption: A generalized workflow for herbicide efficacy trials.

References

validation of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid as an ALS inhibitor in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of Ropinirole, Bosutinib, and Acetyl-L-carnitine in preclinical models of Amyotrophic Lateral Sclerosis, offering a data-driven perspective for researchers and drug developers.

In the relentless pursuit of effective treatments for Amyotrophic Lateral Sclerosis (ALS), a devastating neurodegenerative disease, the scientific community is rigorously evaluating a pipeline of potential therapeutic agents. This guide provides a comprehensive in vitro comparison of three such candidates: Ropinirole, Bosutinib, and Acetyl-L-carnitine. While the initially proposed compound, 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, is a well-established herbicide targeting the plant-specific enzyme acetolactate synthase (ALS), it has no known therapeutic relevance to the human disease Amyotrophic Lateral Sclerosis (ALS). This guide, therefore, focuses on compounds with scientifically validated potential in preclinical ALS models.

The following sections present a detailed analysis of the in vitro efficacy of Ropinirole, Bosutinib, and Acetyl-L-carnitine, focusing on key pathological hallmarks of ALS. Quantitative data from various assays are summarized in comparative tables, and detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.

Comparative Analysis of In Vitro Efficacy

The therapeutic potential of Ropinirole, Bosutinib, and Acetyl-L-carnitine has been assessed using a variety of in vitro models, primarily utilizing induced pluripotent stem cell (iPSC)-derived motor neurons from ALS patients carrying relevant genetic mutations (e.g., SOD1, C9orf72, TDP-43, UBQLN2). These models allow for the investigation of compound efficacy on disease-specific phenotypes in a human-relevant context.

Key Performance Indicators in ALS In Vitro Models

The in vitro validation of potential ALS inhibitors typically focuses on several key readouts that reflect the underlying pathology of the disease. These include:

  • Neurite Outgrowth and Motor Neuron Survival: Assessing the ability of a compound to protect motor neurons from degeneration and promote the growth of their axons.

  • TDP-43 and Protein Aggregation: Measuring the reduction of pathological cytoplasmic aggregates of TDP-43 and other proteins, a hallmark of ALS.

  • Stress Granule Formation: Evaluating the modulation of stress granule dynamics, which are thought to be precursors to pathological protein aggregates.

  • Oxidative Stress Reduction: Quantifying the compound's ability to mitigate oxidative stress, a known contributor to motor neuron death in ALS.

  • Mitochondrial Function: Assessing the improvement of mitochondrial health and function, which is often impaired in ALS.

The following tables summarize the available quantitative data for Ropinirole, Bosutinib, and Acetyl-L-carnitine across these key performance indicators.

CompoundAssayCell ModelConcentrationObserved EffectCitation
Ropinirole Neurite OutgrowthiPSC-derived motor neurons (sporadic ALS)1 µMNormalized neurite length[1][2]
Gene ExpressioniPSC-derived motor neurons (sporadic ALS)1 µMSuppressed the expression of 29 genes related to cholesterol synthesis[2]
Bosutinib Motor Neuron SurvivaliPSC-derived motor neurons (SOD1, TDP-43 mutations)Not specifiedInhibited motor neuron death[3][4]
Protein AggregationiPSC-derived motor neurons (UBQLN2 P497H)Not specifiedReduced ubiquitinated protein accumulation[5]
AutophagyiPSC-derived motor neuronsNot specifiedAttenuated impaired autophagy[6]
Acetyl-L-carnitine Cell ViabilityPrimary rat cortical and hippocampal neurons10-50 µM (chronic)Reduced cell mortality induced by serum deprivation[7]
NeuroprotectionPrimary rat hippocampal neurons50 µM (chronic)Significantly reduced neuronal death induced by NMDA[7]
Oxidative StressPlasma from ALS patients3 g/day (in vivo)Decreased plasma markers of lipid peroxidation (TBARS and 4-HNE)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of these findings.

High-Content Imaging Neurite Outgrowth Assay

This assay quantifies the effect of compounds on the growth of neurites from iPSC-derived motor neurons.

Materials:

  • iPSC-derived motor neurons

  • 96-well imaging plates (e.g., Corning #353219)

  • Coating solution (e.g., Geltrex™)

  • Neuron culture medium

  • Test compounds and vehicle control

  • Fluorescent dyes for cell viability and neurite staining (e.g., Calcein-AM, Hoechst 33342)

  • High-content imaging system and analysis software

Procedure:

  • Coat 96-well imaging plates with the appropriate coating solution according to the manufacturer's instructions.

  • Thaw and plate iPSC-derived motor neurons at a predetermined optimal density.

  • Allow cells to adhere and extend initial neurites for 24-48 hours.

  • Prepare serial dilutions of test compounds and vehicle control in neuron culture medium.

  • Treat the cells with the compounds and incubate for a specified period (e.g., 48-72 hours).

  • Stain the cells with viability and neurite markers.

  • Acquire images using a high-content imaging system.

  • Analyze the images using appropriate software to quantify neurite length, number of branches, and cell viability.[9][10]

Immunofluorescence Staining of TDP-43 Aggregates

This protocol allows for the visualization and quantification of pathological TDP-43 protein aggregates within cells.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against TDP-43 (or phospho-TDP-43)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization solution for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope and quantify the number and size of TDP-43 aggregates.[11][12]

Quantitative Analysis of Stress Granules

This method is used to measure the formation and disassembly of stress granules, which are dynamic cytoplasmic foci that form in response to cellular stress.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Stress-inducing agent (e.g., sodium arsenite)

  • Fixation, permeabilization, and blocking solutions (as above)

  • Primary antibody against a stress granule marker (e.g., G3BP1)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope and image analysis software

Procedure:

  • Treat cells with a stress-inducing agent for a specified time to induce stress granule formation.

  • Fix, permeabilize, and block the cells as described in the immunofluorescence protocol.

  • Incubate with a primary antibody against a stress granule marker.

  • Incubate with a fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Use image analysis software to quantify the number, size, and intensity of stress granules per cell.[13][14][15]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

ALS_Pathology_and_Drug_Targets cluster_stress Cellular Stressors cluster_pathology ALS Pathological Hallmarks cluster_therapeutics Therapeutic Interventions Oxidative_Stress Oxidative_Stress Stress_Granule_Formation Stress_Granule_Formation Oxidative_Stress->Stress_Granule_Formation Mitochondrial_Dysfunction Mitochondrial_Dysfunction Motor_Neuron_Death Motor_Neuron_Death Mitochondrial_Dysfunction->Motor_Neuron_Death Protein_Misfolding Protein_Misfolding TDP_43_Aggregation TDP_43_Aggregation Protein_Misfolding->TDP_43_Aggregation Stress_Granule_Formation->TDP_43_Aggregation TDP_43_Aggregation->Motor_Neuron_Death Ropinirole Ropinirole Ropinirole->Motor_Neuron_Death Inhibits Bosutinib Bosutinib Bosutinib->TDP_43_Aggregation Reduces Acetyl_L_carnitine Acetyl_L_carnitine Acetyl_L_carnitine->Oxidative_Stress Reduces

Caption: Interplay of ALS pathology and therapeutic targets.

In_Vitro_Validation_Workflow cluster_assays In Vitro Assays Start Start iPSC_Culture Culture iPSC-derived Motor Neurons Start->iPSC_Culture Compound_Treatment Treat with Test Compounds (Ropinirole, Bosutinib, ALC) iPSC_Culture->Compound_Treatment Incubation Incubate for Specified Duration Compound_Treatment->Incubation Neurite_Outgrowth Neurite Outgrowth Assay Incubation->Neurite_Outgrowth Protein_Aggregation TDP-43 Aggregation Staining Incubation->Protein_Aggregation Stress_Granule Stress Granule Quantification Incubation->Stress_Granule Data_Analysis High-Content Imaging & Data Analysis Neurite_Outgrowth->Data_Analysis Protein_Aggregation->Data_Analysis Stress_Granule->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro validation of ALS inhibitors.

Conclusion

The in vitro data presented in this guide highlight the multifaceted therapeutic potential of Ropinirole, Bosutinib, and Acetyl-L-carnitine in addressing key pathological features of ALS. Ropinirole demonstrates promise in promoting neurite outgrowth and modulating gene expression. Bosutinib shows efficacy in reducing protein aggregation and enhancing autophagy. Acetyl-L-carnitine exhibits neuroprotective effects through the mitigation of oxidative stress and support of mitochondrial function.

It is crucial to note that these findings are based on preclinical in vitro models and further investigation, including in vivo studies and well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds for the treatment of ALS. The provided experimental protocols and comparative data serve as a valuable resource for the scientific community to build upon these promising results in the collective effort to find a cure for this devastating disease.

References

A Comparative Analysis of Bispyribac-sodium and Penoxsulam for Aquatic Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of invasive aquatic weeds is a critical component of maintaining the ecological health and functional use of water bodies. Chemical control remains a vital tool in integrated weed management strategies. This guide provides an objective comparison of two prominent acetolactate synthase (ALS) inhibiting herbicides: Bispyribac-sodium and Penoxsulam. Both herbicides are utilized for the control of a broad spectrum of aquatic vegetation. This document synthesizes experimental data on their performance, details the methodologies of key studies, and visualizes their mechanism of action and experimental workflows to aid researchers and professionals in making informed decisions.

Mechanism of Action

Both Bispyribac-sodium and Penoxsulam are classified as WSSA Group 2 herbicides.[1] Their primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth.[1][4] By inhibiting ALS, these herbicides halt the growth of susceptible plants, leading to symptoms such as stunting, discoloration (often reddening at the tips), and eventual death over a period of several weeks to months.[1][2]

ALS_Inhibitor_Pathway cluster_plant_cell Plant Cell Herbicide Bispyribac-sodium or Penoxsulam Uptake Uptake by roots and foliage ALS_Enzyme Acetolactate Synthase (ALS) Uptake->ALS_Enzyme Inhibits Amino_Acids Branched-chain Amino Acids (Valine, Leucine, Isoleucine) ALS_Enzyme->Amino_Acids Catalyzes production of Plant_Death Plant Death ALS_Enzyme->Plant_Death Inhibition leads to Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth and Development Protein_Synthesis->Plant_Growth

Caption: Mechanism of action for ALS-inhibiting herbicides.

Comparative Efficacy: Experimental Data

The following tables summarize quantitative data from various studies comparing the efficacy of Bispyribac-sodium and Penoxsulam on several key aquatic weed species.

Table 1: Efficacy on Variable-Leaf Milfoil (Myriophyllum heterophyllum)

HerbicideApplication Rate (µg a.i./L)Exposure TimeBiomass Reduction (%)Study Type
Bispyribac-sodium 5050 Days (Static)No significant reduction (growth regulating effects observed)Aquarium
Penoxsulam 2.550 Days (Static)~27%Aquarium
550 Days (Static)75-87%Aquarium
1050 Days (Static)>90% (plant collapse)Aquarium
2050 Days (Static)>90% (plant collapse)Aquarium
5050 Days (Static)>90% (plant collapse)Aquarium

Data sourced from a direct comparative study on variable-leaf milfoil.[2]

Table 2: Efficacy on Water Hyacinth (Eichhornia crassipes)

HerbicideApplication MethodApplication RateObservation PeriodControl LevelStudy Type
Bispyribac-sodium Foliar112 g a.i./ha8 WeeksSignificant biomass reductionMesocosm
Bispyribac-sodium Subsurface80 µg a.i./L8 WeeksSignificant biomass reductionMesocosm
Penoxsulam Foliar24.5 g a.i./ha6 Weeks100%Mesocosm
49.1 g a.i./ha6 Weeks100%Mesocosm
98.2 g a.i./ha6 Weeks100%Mesocosm

Note: Data for Bispyribac-sodium and Penoxsulam on Water Hyacinth are from separate studies and not a direct head-to-head comparison in the same experiment.

Table 3: Efficacy on Hydrilla (Hydrilla verticillata)

HerbicideProjected Use Rate (ppb)Required Contact TimeNotes
Bispyribac-sodium 20-4560-120 daysEffective control reported at less than 40 ppb.[5]
Penoxsulam 25-75 (alone)60-120 daysGrowth stops immediately; can be combined with endothall to reduce contact time to 3-14 days.[6]

Note: This table presents projected and reported use rates for effective control from various sources, as a direct comparative experimental study was not identified in the literature search.

Experimental Protocols

The evaluation of aquatic herbicides typically follows a phased approach, progressing from controlled laboratory settings to more complex field environments.

Phase 1: Laboratory Screening Small-scale beaker or flask studies are conducted to rapidly screen for herbicidal activity.

  • Objective: To determine the intrinsic activity of the herbicide on a target plant species.

  • Methodology:

    • Apical tips or fragments of the target aquatic plant are placed in glass containers (e.g., 250 mL beakers) with a defined volume of water or growth medium.

    • The herbicide is introduced at a range of concentrations.

    • Containers are maintained under controlled conditions of light, temperature, and photoperiod.

    • Efficacy is assessed over a period of 14 to 28 days by visual ratings, measurements of plant length, and determination of biomass (dry weight) at the end of the study.

Phase 2: Mesocosm Trials These are larger-scale studies conducted in tanks or artificial ponds that allow for more realistic environmental interactions.

  • Objective: To evaluate herbicide efficacy and selectivity under semi-natural conditions and to determine the influence of factors like sediment interaction.

  • Methodology:

    • Target and non-target aquatic plants are established in pots with sediment and placed in large tanks (mesocosms) filled with water.

    • After an establishment period, the herbicide is applied to the water column or as a foliar spray.

    • Treatments are typically static, with water added to compensate for evaporation.

    • The experiment is run for an extended period (e.g., 4 to 12 weeks).

    • Data collection includes visual injury ratings, plant height/length measurements, and harvesting of above-ground and below-ground biomass for dry weight analysis. Water samples may be collected to monitor herbicide concentration over time.

Phase 3: Field Trials Field trials are conducted in natural water bodies to assess herbicide performance under real-world conditions.

  • Objective: To validate efficacy and selectivity in a natural aquatic environment, considering factors like water flow, dilution, and interaction with a complex plant and animal community.

  • Methodology:

    • Test plots are established in a lake, pond, or canal with a natural population of the target weed.

    • Pre-treatment data on plant abundance (e.g., biomass, percent cover) and water quality parameters are collected.

    • The herbicide is applied using methods that mimic operational treatments.

    • Herbicide concentration and exposure time (CET) are monitored.

    • Post-treatment assessments of plant control are conducted at various intervals using methods like biomass sampling, visual assessments, and hydroacoustic surveys.

Experimental_Workflow cluster_workflow Aquatic Herbicide Efficacy Testing Workflow Phase1 Phase 1: Laboratory Screening (Beaker/Flask Studies) Phase2 Phase 2: Mesocosm Trials (Tank Studies) Phase1->Phase2 Promising candidates advance Data_Analysis Data Analysis and Interpretation Phase1->Data_Analysis Phase3 Phase 3: Field Trials (Natural Water Bodies) Phase2->Phase3 Validation of efficacy and selectivity Phase2->Data_Analysis Phase3->Data_Analysis

Caption: Phased approach for aquatic herbicide efficacy testing.

Summary and Conclusion

Both Bispyribac-sodium and Penoxsulam are effective systemic herbicides for the control of a range of aquatic weeds, operating through the same mechanism of ALS inhibition.

  • Penoxsulam appears to have a broader spectrum of activity at lower application rates for certain species, such as variable-leaf milfoil, when compared to Bispyribac-sodium in direct comparative studies.[2] It has also demonstrated high efficacy on water hyacinth.[7] For hydrilla control, Penoxsulam can be effective alone with a long contact time, or its efficacy can be accelerated by combination with other herbicides like endothall.[6]

  • Bispyribac-sodium is also efficacious against key aquatic weeds like water hyacinth and has shown growth-regulating effects on others.[2][4] While direct comparative data against Penoxsulam is limited for some major weeds like hydrilla, it is considered a valuable tool, particularly where selectivity is a concern.[1]

The choice between Bispyribac-sodium and Penoxsulam will depend on the target weed species, the specific environmental conditions of the water body, water use restrictions, and the desired speed of control. For researchers, the differing selectivity profiles of these two ALS inhibitors, despite their common mechanism of action, present opportunities for further investigation into the specific biochemical interactions that determine plant susceptibility. Future head-to-head field trials on a wider variety of invasive aquatic plants would be beneficial for refining management recommendations.

References

Navigating the Environmental Journey of a Herbicide: A Comparative Guide to the Fate of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the environmental persistence, degradation, and mobility of the sulfonylurea herbicide, 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid, commonly known as bensulfuron-methyl, reveals a complex interplay of chemical and biological processes that dictate its ultimate fate. This guide provides a comparative analysis of bensulfuron-methyl and its primary metabolites against alternative herbicides, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

The environmental impact of agricultural chemicals is a critical area of research, demanding a thorough understanding of their behavior in various environmental compartments. This guide focuses on bensulfuron-methyl, a widely used herbicide, and its key degradation products, comparing their environmental characteristics with those of other sulfonylurea herbicides, namely metsulfuron-methyl and chlorsulfuron.

Comparative Environmental Fate Parameters

The persistence and mobility of herbicides in the environment are governed by a combination of factors including their chemical structure, soil properties, and climatic conditions. The following tables summarize key quantitative data for bensulfuron-methyl and its alternatives.

Table 1: Soil Degradation Half-Life (DT₅₀) of Selected Sulfonylurea Herbicides

CompoundSoil pHTemperature (°C)Half-Life (days)Reference
Bensulfuron-methyl 5.5-7 - 21[1]
Alkaline-Lower persistence[1]
Acidic-Higher persistence[1]
Metsulfuron-methyl 4.13-6.3 - 7.9[2]
5.2-3.54 - 6.40[3]
Acidic-Degrades faster[3][4]
Alkaline-More persistent[4]
Chlorsulfuron 5.62513.3[5]
6.22038.1 - 88.8[5][6]
7.12054.2 - 105.0[5]
7.720136.6[5]
8.120143.3 - 144[6][7]

Table 2: Hydrolysis and Soil Sorption of Selected Sulfonylurea Herbicides

CompoundHydrolysis Rate/Half-lifeSoil Sorption Coefficient (Koc) (mL/g)Reference
Bensulfuron-methyl Minimal around pH 8; increases in acidic conditions370 (pH 7)[8][9]
Metsulfuron-methyl Stable in neutral and alkaline conditions; faster in acidic conditions138 - 345[10][11]
Chlorsulfuron Faster at lower pH8 - 28[6][12]

Degradation Pathways and Metabolites

The breakdown of bensulfuron-methyl in the environment proceeds through several key pathways, primarily hydrolysis and microbial degradation. The cleavage of the sulfonylurea bridge is a critical step in the degradation of bensulfuron-methyl and other sulfonylurea herbicides.

Key Metabolites of Bensulfuron-methyl:
  • 2-amino-4,6-dimethoxypyrimidine (ADMP): A primary metabolite formed through the cleavage of the sulfonylurea bridge.

  • Methyl 2-(aminosulfonylmethyl)benzoate: Another major product of the sulfonylurea bridge cleavage.

The toxicity of these metabolites is a crucial aspect of the overall environmental risk assessment. While comprehensive data is still being gathered, initial studies suggest that these primary metabolites are less toxic than the parent compound.

Bensulfuron-methyl Degradation Pathway Bensulfuron-methyl Bensulfuron-methyl Cleavage of Sulfonylurea Bridge Cleavage of Sulfonylurea Bridge Bensulfuron-methyl->Cleavage of Sulfonylurea Bridge Hydrolysis/Microbial Action 2-amino-4,6-dimethoxypyrimidine (ADMP) 2-amino-4,6-dimethoxypyrimidine (ADMP) Cleavage of Sulfonylurea Bridge->2-amino-4,6-dimethoxypyrimidine (ADMP) Methyl 2-(aminosulfonylmethyl)benzoate Methyl 2-(aminosulfonylmethyl)benzoate Cleavage of Sulfonylurea Bridge->Methyl 2-(aminosulfonylmethyl)benzoate Further Degradation Further Degradation 2-amino-4,6-dimethoxypyrimidine (ADMP)->Further Degradation Methyl 2-(aminosulfonylmethyl)benzoate->Further Degradation CO2 + H2O + Other simple molecules CO2 + H2O + Other simple molecules Further Degradation->CO2 + H2O + Other simple molecules

Bensulfuron-methyl degradation pathway.

Experimental Protocols

The assessment of the environmental fate of herbicides relies on standardized and rigorous experimental methodologies. The following outlines a typical protocol for a soil degradation study, based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (USEPA).

Protocol for Aerobic Soil Metabolism Study

1. Test System:

  • Soil: A representative agricultural soil is selected. Key characteristics such as pH, organic carbon content, texture (sand, silt, clay percentages), and microbial biomass are determined and reported.

  • Test Substance: Radiolabeled (e.g., ¹⁴C) bensulfuron-methyl is used to trace its degradation and the formation of metabolites.

2. Experimental Setup:

  • Incubation: Soil samples are treated with the test substance at a concentration relevant to typical agricultural use.

  • The treated soil is incubated in the dark under controlled aerobic conditions (maintained by a continuous flow of moist, CO₂-free air).

  • Temperature is maintained at a constant, relevant value (e.g., 20-25°C).

  • Soil moisture is kept constant throughout the experiment (e.g., 40-60% of maximum water holding capacity).

3. Sampling and Analysis:

  • Soil samples are collected at various time intervals over the course of the study.

  • Samples are extracted using appropriate solvents (e.g., acetonitrile, methanol).

  • The parent compound and its metabolites in the extracts are separated, identified, and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS).

  • Evolved ¹⁴CO₂ is trapped in a suitable absorbent to quantify mineralization.

  • Non-extractable (bound) residues are determined by combusting the extracted soil.

4. Data Analysis:

  • The disappearance of the parent compound and the formation and decline of metabolites are plotted against time.

  • The degradation kinetics are determined, and the half-life (DT₅₀) of the parent compound is calculated.

Experimental Workflow for Soil Degradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil Characterization Soil Characterization Soil Treatment Soil Treatment Soil Characterization->Soil Treatment Radiolabeled Herbicide Radiolabeled Herbicide Radiolabeled Herbicide->Soil Treatment Incubation (Controlled Conditions) Incubation (Controlled Conditions) Soil Treatment->Incubation (Controlled Conditions) Time-course Sampling Time-course Sampling Incubation (Controlled Conditions)->Time-course Sampling Sample Extraction Sample Extraction Time-course Sampling->Sample Extraction HPLC-MS/Radio-detection HPLC-MS/Radio-detection Sample Extraction->HPLC-MS/Radio-detection Metabolite Identification Metabolite Identification HPLC-MS/Radio-detection->Metabolite Identification Quantification Quantification HPLC-MS/Radio-detection->Quantification Metabolite Profile Metabolite Profile Metabolite Identification->Metabolite Profile Degradation Kinetics Degradation Kinetics Quantification->Degradation Kinetics Half-life Calculation (DT50) Half-life Calculation (DT50) Degradation Kinetics->Half-life Calculation (DT50)

Workflow for a soil degradation study.

Conclusion

The environmental fate of this compound is a multifaceted process influenced by soil pH, temperature, and microbial activity. Its degradation leads to the formation of metabolites such as 2-amino-4,6-dimethoxypyrimidine and methyl 2-(aminosulfonylmethyl)benzoate. When compared to other sulfonylurea herbicides like metsulfuron-methyl and chlorsulfuron, bensulfuron-methyl exhibits a moderate persistence in soil, with its degradation rate being highly dependent on environmental conditions. A thorough understanding of these factors is essential for the responsible use of this herbicide and for the development of new, more environmentally benign alternatives. This guide provides a foundational comparison to aid researchers in this critical endeavor.

References

Comparative Transcriptomics of Bispyribac-Treated and Untreated Weeds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the transcriptomic responses of weeds to the herbicide bispyribac-sodium, drawing upon experimental data to elucidate the molecular mechanisms of action and resistance. It is intended for researchers, scientists, and professionals in the field of drug and herbicide development.

Bispyribac-sodium is a selective, systemic, post-emergence herbicide that is effective against a wide range of grass, sedge, and broadleaf weeds in rice cultivation.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[2][5] Inhibition of ALS leads to a depletion of these amino acids, ultimately causing cessation of cell division, growth inhibition, and death of susceptible plants.[2][5]

Data Presentation: Gene Expression Changes in Response to Bispyribac-Sodium

The following table summarizes the quantitative data on the expression of key genes in susceptible (S) and resistant (R) biotypes of Echinochloa crus-galli before and after treatment with bispyribac-sodium. The data is derived from a study investigating the role of microRNAs in metabolic herbicide resistance.

GeneBiotypeTreatmentRelative Expression (Fold Change)Reference
Cytochrome P450 Genes
CYP72A122SusceptibleUntreated1.01 ± 0.22[6]
SusceptibleTreatedIncreased[6]
ResistantUntreated-
ResistantTreated20.97 ± 1.67[6]
CYP81A22SusceptibleUntreated1.00 ± 0.39[6]
SusceptibleTreated2.13 ± 0.56[6]
ResistantUntreated2.35 ± 0.06[6]
ResistantTreated4.37 ± 1.00[6]
Glutathione S-Transferase Genes
GSTF1SusceptibleUntreatedReference[6]
SusceptibleTreatedIncreased[6]
ResistantUntreated~3-fold > Susceptible Untreated[6]
ResistantTreated~4-fold > Susceptible Untreated[6]
EcGSTSusceptibleUntreatedReference[6]
SusceptibleTreated-
ResistantUntreatedHigher than Susceptible Untreated[6]
ResistantTreatedIncreased[6]
Translation Initiation Factor
eIF4BSusceptibleUntreatedReference[6]
SusceptibleTreatedNo significant increase[6]
ResistantUntreated0.17 ± 0.04[6]
ResistantTreated0.83 ± 0.02[6]

Experimental Protocols

Plant Material and Herbicide Treatment

A representative experimental protocol for investigating the transcriptomic response to bispyribac-sodium in weeds would involve the following steps:

  • Plant Growth: Seeds of susceptible and resistant weed biotypes (e.g., Echinochloa crus-galli) are germinated and grown in a controlled environment (e.g., greenhouse or growth chamber) under standardized conditions of temperature, humidity, and photoperiod.

  • Herbicide Application: At a specific growth stage (e.g., three-leaf stage), a set of plants from each biotype is treated with a commercially relevant dose of bispyribac-sodium. A control group for each biotype is treated with a mock solution (without the herbicide).

  • Sample Collection: Leaf tissue samples are collected from both treated and untreated plants at various time points after application (e.g., 24, 48, 72 hours) to capture a range of transcriptional responses. The collected tissues are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.

RNA Sequencing (RNA-Seq) and Data Analysis

The following outlines a general workflow for RNA-seq analysis:

  • RNA Extraction and Quality Control: Total RNA is extracted from the collected leaf tissues using a suitable kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing: High-quality RNA samples are used to construct sequencing libraries. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Processing and Analysis:

    • Quality Control: Raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.

    • Read Mapping: The high-quality reads are then mapped to a reference genome of the weed species. If a reference genome is not available, a de novo transcriptome assembly is performed.

    • Differential Gene Expression Analysis: The mapped reads are used to quantify gene expression levels. Statistical analysis is performed to identify differentially expressed genes (DEGs) between the bispyribac-treated and untreated samples for each biotype, as well as between the resistant and susceptible biotypes.

Visualizations

experimental_workflow cluster_plant_prep Plant Preparation cluster_treatment Herbicide Treatment cluster_sampling Sample Collection cluster_analysis Transcriptomic Analysis start Seed Germination (Susceptible & Resistant Biotypes) growth Plant Growth (Controlled Environment) start->growth treatment Bispyribac-Sodium Application growth->treatment control Mock Treatment (Control) growth->control sampling Leaf Tissue Collection (Multiple Time Points) treatment->sampling control->sampling rna_extraction RNA Extraction & QC sampling->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (RNA-Seq) library_prep->sequencing data_analysis Bioinformatic Analysis (Read Mapping, DEG Analysis) sequencing->data_analysis end Results data_analysis->end Identification of Differentially Expressed Genes and Pathways

Caption: Experimental workflow for comparative transcriptomics.

signaling_pathway cluster_herbicide Herbicide Action cluster_cellular_response Cellular Response cluster_resistance Resistance Mechanisms bispyribac Bispyribac-Sodium als Acetolactate Synthase (ALS) bispyribac->als Inhibition detox Herbicide Detoxification bispyribac->detox Metabolized by bcaa Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis als->bcaa Catalyzes ketobutyrate Accumulation of 2-Ketobutyrate als->ketobutyrate Blockage leads to protein_synthesis Protein Synthesis bcaa->protein_synthesis Required for cell_division Cell Division & Growth protein_synthesis->cell_division plant_death Plant Death cell_division->plant_death Cessation leads to p450 Cytochrome P450s (CYPs) gst Glutathione S-Transferases (GSTs) p450->detox gst->detox

Caption: Signaling pathway of bispyribac-sodium action and resistance.

References

A Comparative Guide to Inter-Laboratory Quantification of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a framework for the inter-laboratory quantification of 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. This compound belongs to the pyrimidinyloxybenzoic acid family, which has applications in the agrochemical field. Accurate and reproducible quantification is crucial for quality control, regulatory compliance, and research and development. While a dedicated, publicly available inter-laboratory comparison study for this specific analyte is not currently available, this guide outlines the common analytical methods suitable for its quantification and presents a model for how such a comparative study could be designed and its data presented. The methodologies and data herein are compiled from established practices for analogous compounds, including benzoic acid and pyrimidine derivatives.

Comparative Performance of Quantification Methods (Hypothetical Data)

The selection of an analytical method for the quantification of this compound will depend on factors such as the required sensitivity, the sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most probable techniques for this analysis.

The following table summarizes hypothetical quantitative data from a simulated inter-laboratory study to illustrate how performance characteristics would be compared.

Table 1: Hypothetical Inter-Laboratory Comparison Data for the Quantification of this compound

Laboratory IDAnalytical MethodMean Concentration (mg/L)Standard Deviation (mg/L)Coefficient of Variation (%)
Lab 01HPLC-UV10.50.87.6
Lab 02HPLC-UV9.80.77.1
Lab 03LC-MS/MS10.10.33.0
Lab 04LC-MS/MS10.20.43.9
Lab 05GC-MS9.51.111.6
Lab 06HPLC-UV11.20.98.0
Lab 07LC-MS/MS9.90.33.0

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and would require optimization and validation for specific sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of the target analyte in relatively clean sample matrices.

  • Sample Preparation:

    • For solid samples (e.g., soil, plant tissue), perform a solvent extraction using a mixture of acetonitrile and water.[1][2]

    • For liquid samples (e.g., water), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.[3]

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4][5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30-40 °C.

    • UV Detection: Wavelength set to the absorbance maximum of the analyte (typically determined by a UV scan).

  • Quality Control:

    • Analyze calibration standards at a minimum of five concentration levels to establish linearity.

    • Inject solvent blanks to monitor for system contamination.

    • Run quality control samples at low, medium, and high concentrations to assess accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.

  • Sample Preparation:

    • Sample extraction is similar to the HPLC-UV method. An internal standard (preferably a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process to correct for matrix effects and variations in recovery.[6]

  • LC Conditions:

    • Column: C18 or similar reverse-phase column suitable for mass spectrometry.

    • Mobile Phase: A gradient elution with a mobile phase containing volatile buffers such as ammonium formate or ammonium acetate with an organic modifier like acetonitrile or methanol.[6]

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two transitions (a quantifier and a qualifier) should be monitored for the analyte and the internal standard to ensure identity confirmation. The specific precursor and product ions would need to be determined by direct infusion of a standard solution.

  • Quality Control:

    • Establish linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) through a comprehensive method validation.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS may be a suitable alternative, particularly if the analyte is thermally stable or can be readily derivatized to increase its volatility.

  • Sample Preparation and Derivatization:

    • Perform an appropriate extraction as described for the LC methods.

    • The extract must be completely dry before derivatization.

    • Derivatize the acidic functional group of the analyte using a suitable agent (e.g., silylation or esterification) to make it amenable to GC analysis.[9]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection for trace analysis.

    • Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from matrix components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity and selectivity.[10]

  • Quality Control:

    • Regularly check for system suitability, including peak shape and response.

    • Validate the method for linearity, accuracy, and precision.

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and a typical analytical procedure.

Caption: Workflow of an inter-laboratory comparison study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Add Internal Standard s1->s2 s3 Solvent Extraction s2->s3 s4 Centrifuge & Filter s3->s4 lc HPLC Separation (C18 Column) s4->lc ms Mass Spectrometry (ESI-, MRM) lc->ms d1 Peak Integration ms->d1 d2 Quantification using Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: LC-MS/MS analytical workflow.

Conclusion

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 110284-78-1[1]

  • Molecular Formula: C13H12N2O5[1]

Hazard Summary: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and dust that can cause serious eye irritation.[2]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat or disposable gown, and closed-toe shoesPrevents skin contact, which can cause irritation.[2][3] Full body protection is crucial in case of spills.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[2][3]

Operational Plan: Step-by-Step Handling Protocol

A strict operational protocol is critical for the safe handling of this chemical.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a chemical fume hood is functioning correctly.[2]

  • Locate the nearest eyewash station and safety shower and confirm they are accessible.[2][3]

  • Assemble all necessary equipment and reagents before handling the compound.[2]

2. Handling:

  • Don all required PPE as outlined in the table above.

  • Handle the compound exclusively within a chemical fume hood to control exposure.[2]

  • Avoid creating dust. Use techniques such as gentle scooping or weighing on wax paper to minimize airborne particles.[2]

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[2]

  • Keep containers tightly closed when not in use.[2]

3. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Properly remove and dispose of contaminated PPE.[2]

  • Wash hands and any exposed skin thoroughly with soap and water.[2][3]

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[2]

Waste Segregation:

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area 1. Prepare Clean Work Area check_hood 2. Verify Fume Hood Function prep_area->check_hood locate_safety 3. Locate Eyewash/Shower check_hood->locate_safety gather_materials 4. Assemble Equipment locate_safety->gather_materials don_ppe 5. Don Required PPE gather_materials->don_ppe use_hood 6. Handle in Fume Hood don_ppe->use_hood avoid_dust 7. Minimize Dust Creation use_hood->avoid_dust close_containers 8. Keep Containers Closed avoid_dust->close_containers clean_area 9. Clean Work Area close_containers->clean_area dispose_ppe 10. Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands 11. Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste 12. Collect in Labeled Container wash_hands->collect_waste segregate_waste 13. Segregate Waste collect_waste->segregate_waste follow_regs 14. Follow Disposal Regulations segregate_waste->follow_regs

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.